CFTR corrector 14
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H22Br2N4O4S |
|---|---|
分子量 |
646.4 g/mol |
IUPAC 名称 |
ethyl 2-(benzenesulfonamido)-7-bromo-9-[(3-bromophenyl)methyl]-5,6-dihydropyrrolo[3,2-h]quinazoline-8-carboxylate |
InChI |
InChI=1S/C26H22Br2N4O4S/c1-2-36-25(33)24-21(28)20-12-11-17-14-29-26(31-37(34,35)19-9-4-3-5-10-19)30-22(17)23(20)32(24)15-16-7-6-8-18(27)13-16/h3-10,13-14H,2,11-12,15H2,1H3,(H,29,30,31) |
InChI 键 |
SAGMBRPVXMGZHK-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CFTR Corrector 14 (VX-659/Bamocaftor)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and thus fails to traffic to the cell surface, resulting in a loss of chloride and bicarbonate ion transport. A significant breakthrough in CF therapy has been the development of CFTR modulators. This technical guide provides an in-depth overview of the mechanism of action of CFTR corrector 14, also known as VX-659 or Bamocaftor, a next-generation corrector that is a key component of a triple-combination therapy. This therapy, which also includes the corrector Tezacaftor and the potentiator Ivacaftor, represents a significant advancement in treating the underlying cause of CF in patients with at least one F508del mutation.
The Core Defect in F508del-CFTR and the Role of Correctors
The F508del mutation results in the deletion of a phenylalanine residue at position 508 in the first nucleotide-binding domain (NBD1) of the CFTR protein. This deletion disrupts the proper folding and conformational stability of the protein, leading to its recognition by the cellular quality control system in the endoplasmic reticulum (ER) and subsequent proteasomal degradation. Consequently, very little to no functional CFTR protein reaches the apical membrane of epithelial cells.
CFTR correctors are small molecules designed to rescue this primary defect. They act as pharmacological chaperones, binding to the misfolded F508del-CFTR protein and facilitating its proper folding, processing, and trafficking to the cell surface.
Mechanism of Action of this compound (VX-659/Bamocaftor)
VX-659 is classified as a next-generation, or "type 3," CFTR corrector. Its mechanism is distinct from and complementary to first-generation correctors like Tezacaftor ("type 1" corrector). This complementarity is the basis for the enhanced efficacy of the triple-combination therapy.
Synergistic Correction with Tezacaftor:
-
Tezacaftor (Type 1 Corrector): Primarily acts by stabilizing the first membrane-spanning domain (MSD1) of the CFTR protein.[1] Cryo-electron microscopy studies have shown that Tezacaftor and similar correctors like Lumacaftor bind to a hydrophobic pocket within MSD1, linking together four thermodynamically unstable helices. This stabilization at an early stage of biogenesis helps to prevent its premature degradation.
-
VX-659 (Type 3 Corrector): While a precise high-resolution structure of VX-659 bound to CFTR is not publicly available, its action is understood to be additive to that of Tezacaftor, implying it binds to a different site on the CFTR protein.[1][2] Structurally similar to Elexacaftor (VX-445), VX-659 is believed to act at a different interface, potentially stabilizing the interaction between different domains of the CFTR protein, such as the NBD1:MSD2 interface. This dual-site correction, with one corrector stabilizing MSD1 and another stabilizing a different domain or interface, leads to a more comprehensive rescue of the F508del-CFTR protein's conformation.
The combined action of VX-659 and Tezacaftor results in a significant increase in the amount of mature, complex-glycosylated (Band C) F508del-CFTR protein that successfully traffics to the cell surface compared to either corrector alone.[2]
The Role of Ivacaftor (Potentiator):
Once the corrected F508del-CFTR protein is at the cell surface, Ivacaftor, a potentiator, acts to increase the channel's open probability (gating). It binds to a different site on the CFTR protein, at the interface of transmembrane helices, and allosterically modulates the channel to remain open for longer periods, thereby increasing the flow of chloride ions.[3][4]
The overall effect of the VX-659/Tezacaftor/Ivacaftor triple combination is a significant increase in both the quantity and function of the CFTR protein at the cell surface, leading to a substantial restoration of chloride transport.[3]
Quantitative Data on the Efficacy of VX-659 Triple Combination Therapy
The efficacy of the triple combination therapy including VX-659 has been demonstrated in both preclinical and clinical studies.
Table 1: Preclinical Efficacy in Human Bronchial Epithelial (HBE) Cells
| Parameter | F508del/Minimal Function HBE Cells | F508del/F508del HBE Cells | Reference |
| CFTR Protein Maturation | Significant increase in mature (Band C) CFTR protein levels with VX-659/Tezacaftor/Ivacaftor compared to control or dual therapy. | Significant increase in mature (Band C) CFTR protein levels with the addition of VX-659 to Tezacaftor/Ivacaftor. | [2] |
| Chloride Transport (in vitro) | Substantial increase in chloride transport approaching levels of wild-type CFTR function. | Marked improvement in chloride transport over dual corrector/potentiator therapy. | [5] |
Table 2: Clinical Efficacy in Patients with at least one F508del Allele
| Endpoint | Patient Population | Mean Absolute Improvement | Reference |
| Percent Predicted FEV1 (ppFEV1) | F508del/Minimal Function | Up to +13.3 percentage points | [5][6] |
| Percent Predicted FEV1 (ppFEV1) | F508del/F508del (on existing Tezacaftor/Ivacaftor) | +9.7 percentage points | [5][6] |
| Sweat Chloride Concentration | F508del/Minimal Function & F508del/F508del | Significant reductions from baseline | [5] |
| Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Domain Score | F508del/Minimal Function & F508del/F508del | Statistically significant improvement | [5] |
Experimental Protocols
The characterization of CFTR correctors like VX-659 relies on a suite of specialized in vitro and ex vivo assays. Below are generalized protocols for key experiments.
Western Blot Analysis of CFTR Maturation
This assay is used to quantify the amount of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) CFTR protein. An increase in the Band C to Band B ratio indicates improved protein trafficking and maturation.
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing F508del-CFTR are cultured to confluence. The cells are then incubated with the CFTR corrector(s) (e.g., VX-659, Tezacaftor) at desired concentrations for 18-24 hours at 37°C.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of total protein (typically 20-50 µg) are mixed with sample buffer, heated, and separated on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
The membrane is incubated with a primary antibody specific for CFTR overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: The intensity of Band B (~150 kDa) and Band C (~170-180 kDa) is quantified using image analysis software. The ratio of Band C to Band B is calculated to assess CFTR maturation.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
Methodology:
-
Cell Culture: Primary HBE cells are grown on permeable filter supports until they form a polarized and differentiated monolayer with high transepithelial electrical resistance (TEER).
-
Corrector Treatment: The cell monolayers are treated with CFTR correctors for 18-24 hours prior to the assay.
-
Mounting in Ussing Chamber: The filter supports are mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with physiological saline solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Modulation:
-
A sodium channel blocker (e.g., amiloride) is added to the apical chamber to inhibit sodium absorption.
-
A cAMP agonist (e.g., forskolin) is added to stimulate CFTR channels.
-
A CFTR potentiator (e.g., Ivacaftor) is added to the apical chamber to maximally activate the corrected CFTR channels at the membrane.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin, the potentiator, and the inhibitor is calculated to quantify CFTR-mediated chloride secretion.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a 3D cell culture model to assess CFTR function. Patient-derived intestinal organoids recapitulate the in vivo physiology and are a valuable tool for personalized medicine.
Methodology:
-
Organoid Culture and Plating: Human intestinal organoids are cultured in a basement membrane matrix (e.g., Matrigel). For the assay, organoids are plated in a 96- or 384-well plate.
-
Corrector Treatment: Organoids are incubated with CFTR correctors for 24 hours.
-
Assay Initiation: The culture medium is replaced with a buffer containing a fluorescent dye (e.g., Calcein green) to visualize the organoids. A potentiator (e.g., Ivacaftor) is often included.
-
Forskolin Stimulation and Imaging: Forskolin (typically 5-10 µM) is added to the wells to activate CFTR. The swelling of the organoids, caused by fluid secretion into the lumen, is monitored over time (e.g., 60-120 minutes) using live-cell imaging.
-
Data Quantification: The change in the cross-sectional area of the organoids over time is measured using image analysis software. The area under the curve is calculated to quantify CFTR function.
Visualizations
Diagram 1: Molecular Mechanism of F508del-CFTR Correction
Caption: Synergistic rescue of F508del-CFTR by dual correctors and a potentiator.
Diagram 2: Experimental Workflow for Ussing Chamber Assay
Caption: Workflow for assessing CFTR function using the Ussing chamber assay.
Diagram 3: Logical Relationship of Triple Combination Therapy
References
- 1. Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]
- 2. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 3. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Molecular Mechanisms of Novel CFTR Correctors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. It is designed to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of new therapies for cystic fibrosis (CF). This guide details the modes of action of various corrector classes, their binding sites on the CFTR protein, and the experimental protocols used to characterize their efficacy. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the intricate processes involved in CFTR correction.
Introduction to CFTR and the Molecular Basis of Cystic Fibrosis
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes an ATP-binding cassette (ABC) transporter that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[1] The most common CF-causing mutation, a deletion of phenylalanine at position 508 (F508del), results in the misfolding of the CFTR protein.[2] This misfolded protein is recognized by the cellular quality control machinery and targeted for premature degradation, leading to a significant reduction in the amount of functional CFTR at the cell surface.[3][4] The loss of CFTR function disrupts ion and water transport across epithelial tissues, resulting in the thick, sticky mucus characteristic of CF.[5]
CFTR modulators are a class of small molecules designed to restore the function of mutant CFTR. These are broadly categorized as correctors and potentiators. Potentiators increase the channel opening probability of CFTR protein that has reached the cell surface.[6] Correctors, the focus of this guide, aim to rescue the misfolded protein by facilitating its proper folding, trafficking, and stability, thereby increasing the density of CFTR at the plasma membrane.[3][6] The advent of combination therapies, including next-generation correctors, has revolutionized the treatment of CF.[7]
Molecular Mechanisms of Novel CFTR Correctors
Novel CFTR correctors are classified based on their mechanisms of action and binding sites. Significant advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into how these molecules interact with the CFTR protein.[7][8][9][10]
Corrector Binding Sites and Allosteric Modulation
Cryo-EM studies have revealed that different classes of correctors bind to distinct sites on the CFTR protein, often leading to synergistic effects when used in combination.[10][11]
-
Transmembrane Domain 1 (TMD1): Type I correctors, such as lumacaftor (B1684366) (VX-809) and tezacaftor (B612225) (VX-661), bind to a hydrophobic pocket within TMD1.[3][7][8] This binding stabilizes the TMD1 structure, which is intrinsically unstable, particularly in the context of the F508del mutation.[7][10] By stabilizing TMD1 at an early stage of biogenesis, these correctors prevent its premature degradation.[7][8] Computational docking and mutagenesis studies have further elucidated the key amino acid residues involved in these interactions.[12][13][14]
-
Nucleotide-Binding Domain 1 (NBD1): The F508del mutation is located in NBD1 and disrupts the interaction between NBD1 and the intracellular loops, particularly ICL4.[3] Some correctors are thought to act by directly stabilizing NBD1 or the NBD1-ICL4 interface.[12][15] For instance, computational studies suggest that the F508del mutation can create a novel binding site in NBD1 that is not present in the wild-type protein.[12][13] Novel NBD1-targeting correctors, such as those from Sionna Therapeutics (SION-719 and SION-451), have shown high-affinity binding to NBD1, leading to increased stability of the isolated ΔF508-NBD1.[16]
-
Interdomain Interfaces: Next-generation correctors, like elexacaftor (B607289) (VX-445), often bind at the interface of multiple domains. Elexacaftor has been shown to stabilize the interface between two transmembrane helices in TMD2 and the lasso motif, promoting the native dimerization of the two NBDs.[10] This highlights the importance of allosteric communication between different domains of the CFTR protein for its proper folding and function.
The binding of correctors to these specific sites induces conformational changes that facilitate the proper assembly of the various CFTR domains, allowing the misfolded protein to escape degradation and traffic to the cell surface.
The CFTR Interactome and Corrector Action
The folding and trafficking of CFTR are regulated by a complex network of interacting proteins, collectively known as the CFTR interactome.[17][18][19] Mass spectrometry-based approaches have been instrumental in mapping these interactions and understanding how they are altered by CF-causing mutations and rescued by correctors.[17][20] Correctors can modulate the interaction of mutant CFTR with chaperones and co-chaperones, shifting the balance from degradation pathways towards the productive folding and export pathway.[17][18] Furthermore, chemoproteomics can identify off-target effects of correctors, which is crucial for understanding potential side effects and for the development of more specific therapeutics.[21]
Quantitative Analysis of Corrector Efficacy
The efficacy of novel CFTR correctors is evaluated using a variety of in vitro and ex vivo models. The following tables summarize key quantitative data for representative correctors.
Table 1: In Vitro Efficacy of Novel CFTR Correctors
| Corrector/Combination | Cell Model | Mutation(s) | EC50 | Max Efficacy (% of WT) | Reference(s) |
| Lumacaftor (VX-809) | HBE | F508del/F508del | ~4.5 µg/mL (trough) | ~16% | [22][23] |
| Tezacaftor (VX-661) | HBE | F508del/F508del | ~0.5 µg/mL (trough) | Not specified | [23] |
| Elexacaftor/Tezacaftor/Ivacaftor | HBE | F508del/MF | Not specified | Enhanced chloride transport | [23] |
| SION-719 + SION-2222 | CFHBE | F508del | Not specified | Corrected to WT levels (Emax) | [16] |
| SION-451 + SION-109 | CFHBE | F508del | Not specified | Corrected to WT levels (Emax) | [16] |
| CoPo-22 | Transfected cells | F508del | Low micromolar | Comparable to corr-4a | [22] |
HBE: Human Bronchial Epithelial; CFHBE: Cystic Fibrosis Human Bronchial Epithelial; MF: Minimal Function; Emax: Maximum effective dose.
Table 2: Functional Rescue in Patient-Derived Models
| Corrector/Combination | Model | Mutation(s) | Endpoint | Result | Reference(s) |
| Lumacaftor (VX-809) | Bronchial Epithelial Cells | F508del/F508del | Forskolin-induced current | ~11.4% of non-CF | [24] |
| Elexa/Teza/Iva | Intestinal Organoids | p.Arg334Trp/p.Gly542X | Forskolin-induced swelling | Significant rescue | [25] |
| Galicaftor (ABBV-2222) | Not specified | Not specified | Sweat Chloride | -7.4 mmol/L | [2] |
Experimental Protocols for Corrector Characterization
A variety of specialized assays are employed to elucidate the molecular mechanisms of CFTR correctors. Detailed protocols for key experiments are provided below.
Western Blotting for CFTR Maturation
This assay is used to assess the glycosylation state of CFTR, which is indicative of its trafficking through the endoplasmic reticulum (ER) and Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi.[26] An increase in the Band C to Band B ratio upon corrector treatment indicates improved protein trafficking.[26]
Protocol:
-
Cell Lysis: Solubilize protein samples in 2X sample buffer. Add DTT to a final concentration of 50 mM and heat at 65°C for 15 minutes. Avoid boiling.[6][27]
-
Gel Electrophoresis: Load 5-20 µg of protein lysate onto a 6% or 4-15% polyacrylamide gel.[27]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane. A semi-dry transfer system can be used (e.g., 7 minutes at 24V and 25A).[27]
-
Blocking: Block the membrane for at least 1 hour in a suitable blocking buffer (e.g., LiCor Intercept blocking buffer).[27]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., 1:10,000 dilution) overnight at room temperature.[27]
-
Washing: Wash the membrane three times with PBS and once with PBST for 5 minutes.[27]
-
Secondary Antibody Incubation: Incubate with a compatible secondary antibody (e.g., 1:10,000 dilution) for 1 hour.[27]
-
Signal Detection: Detect the signal using an appropriate detection system.[27]
-
(Optional) Deglycosylation: To confirm the identity of the bands, samples can be treated with Peptide-N-Glycosidase F (PNGase F) to remove N-linked glycans.[6][28]
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[5] It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).
Protocol:
-
Cell Culture: Culture human bronchial epithelial cells homozygous for the F508del mutation on permeable supports (e.g., Transwell inserts) until a monolayer is formed.
-
Corrector Treatment: Treat the cells with the corrector compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO ≤ 0.1%) for a specified period (e.g., 24 hours).
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers. Fill both the apical and basolateral chambers with Ringer's solution pre-warmed to 37°C and gassed with 95% O₂/5% CO₂.
-
Equilibration: Allow the system to equilibrate for 15-20 minutes to achieve a stable baseline Isc.
-
ENaC Inhibition: Add amiloride (B1667095) (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Once the Isc stabilizes, add a CFTR activator, such as forskolin (B1673556) (10-20 µM), to both chambers.
-
CFTR Inhibition: After the forskolin-stimulated Isc peaks, add a specific CFTR inhibitor, such as CFTRinh-172 (10-20 µM), to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Record the Isc throughout the experiment and calculate the change in current in response to the activator and inhibitor.
Forskolin-Induced Swelling (FIS) Assay in Organoids
This assay provides a functional readout of CFTR activity in a three-dimensional, physiologically relevant model system.[29] Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.[29][30]
Protocol:
-
Organoid Culture: Culture human intestinal or airway organoids derived from CF patients for 3-7 days post-passage.[29][31]
-
Corrector Pre-treatment: Pre-treat the organoids with the corrector compound or vehicle control for a specified duration (e.g., 24 hours).[31]
-
Assay Initiation: Replace the culture medium with Krebs-Ringer Bicarbonate (KBR) buffer.[29]
-
Image Acquisition (Time 0): Capture baseline brightfield images of the organoids.[29]
-
CFTR Activation: Add forskolin to a final concentration of 10 µM. Some protocols also include a potentiator like genistein (B1671435) (25 µM) and an ENaC inhibitor like amiloride (20 µM).[29][31]
-
Time-Lapse Imaging: Image each well at regular intervals for 80-120 minutes until swelling plateaus.[29]
-
Quantification: Analyze the images using software like ImageJ to measure the change in the cross-sectional area of the organoids over time relative to the baseline.[29]
Visualizing Molecular Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided to illustrate key concepts and experimental processes.
Signaling Pathway of CFTR Corrector Action
Caption: Molecular mechanism of CFTR corrector-mediated rescue of F508del-CFTR.
Experimental Workflow for Corrector Efficacy Testing
Caption: Workflow for evaluating the efficacy of novel CFTR correctors.
Logical Relationship of Corrector Binding Sites
Caption: Binding sites of different classes of CFTR correctors on the CFTR protein.
Future Directions
The field of CFTR corrector development is rapidly evolving. Future research will likely focus on:
-
Developing mutation-specific correctors: Tailoring therapies to individuals with rare CFTR mutations.
-
Combination therapies: Exploring novel combinations of correctors with different mechanisms of action to achieve synergistic effects.
-
Understanding the long-term effects: Investigating the sustained efficacy and safety of corrector therapies.
-
Addressing off-target effects: Designing more specific correctors to minimize side effects.
This technical guide provides a solid foundation for understanding the molecular mechanisms of novel CFTR correctors. By leveraging the detailed protocols and comparative data presented herein, researchers can accelerate the discovery and development of the next generation of transformative therapies for cystic fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 7. Mechanism of CFTR correction by type I folding correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of CFTR correction by type I folding correctors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. Small molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 17. Recent Progress in CFTR Interactome Mapping and Its Importance for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Differential CFTR-Interactome Proximity Labeling Procedures Identify Enrichment in Multiple SLC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CFTR Protein Interactome Mapping and Off-Target Identification of Pharmacological Corrector by Mass Spectrometry [ir.vanderbilt.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CFTR Modulators: Does One Dose Fit All? [mdpi.com]
- 24. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Personalized medicine: Function of CFTR variant p.Arg334Trp is rescued by currently available CFTR modulators [frontiersin.org]
- 26. cff.org [cff.org]
- 27. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 28. mdpi.com [mdpi.com]
- 29. stemcell.com [stemcell.com]
- 30. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. stemcell.com [stemcell.com]
The Nexus of Correction: A Technical Guide to the F508del-CFTR Corrector Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deletion of phenylalanine at position 508 (F508del) is the most prevalent mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to a severe protein misfolding and trafficking defect. Pharmacological correctors that rescue F508del-CFTR represent a cornerstone of modern cystic fibrosis therapy. This technical guide provides an in-depth examination of the binding site and mechanism of action of Type I CFTR correctors on the F508del-CFTR protein, using the well-characterized corrector lumacaftor (B1684366) (VX-809) as a primary exemplar. While the term "corrector 14" is not standard nomenclature in published literature, the data herein is representative of the class of molecules to which it likely belongs. This document details the structural basis of corrector binding, summarizes key quantitative data from functional and biochemical assays, outlines detailed experimental protocols, and provides visual diagrams of the underlying molecular pathways and experimental workflows.
The F508del-CFTR Processing Pathway and the Role of Correctors
The F508del mutation in the first nucleotide-binding domain (NBD1) of CFTR induces a conformational instability that is recognized by the endoplasmic reticulum (ER) quality control machinery. This leads to the majority of F508del-CFTR protein being targeted for premature ubiquitination and proteasomal degradation, preventing its transit to the plasma membrane. Type I correctors are small molecules that act as pharmacological chaperones, directly binding to the F508del-CFTR protein during its biogenesis to stabilize its structure and rescue it from degradation.
The Corrector Binding Site on F508del-CFTR
High-resolution cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the binding site of Type I correctors like lumacaftor and its analog tezacaftor.
Primary Binding Site: The primary binding pocket for Type I correctors is a hydrophobic cavity within the first transmembrane domain (TMD1) , also known as membrane-spanning domain 1 (MSD1).[1] This pocket is formed at the interface of transmembrane helices (TMs) 1, 2, 3, and 6. By inserting into this cleft, the corrector acts as a molecular "glue," stabilizing the conformation of TMD1.[1] This stabilization of the N-terminal TMD1, which folds early during protein synthesis, allosterically counteracts the folding defects in the distally located NBD1 domain caused by the F508 deletion.[2][3] This mechanism enhances interdomain interactions, particularly between NBD1, MSD1, and MSD2, promoting the assembly of a trafficking-competent protein.[2][3][4]
Alternative Binding Sites: While TMD1 is the structurally confirmed primary binding site, some biochemical and computational studies suggest the possibility of other interactions. Evidence points to a potential secondary binding site on NBD1 itself.[5][6] It has been proposed that the F508del mutation may expose a cryptic binding site in NBD1, and that corrector binding here could allosterically stabilize the critical NBD1:intracellular loop 4 (ICL4) interface.[5][6]
Quantitative Data on Corrector Efficacy
The efficacy of CFTR correctors is quantified using a variety of biochemical and functional assays. The following tables summarize key data for lumacaftor (VX-809).
Table 1: In Vitro Potency of Lumacaftor (VX-809)
| Parameter | Cell System | Value | Reference(s) |
|---|---|---|---|
| EC50 (Maturation) | FRT Cells | 0.1 ± 0.1 µM | [5] |
| EC50 (Cl- Transport) | FRT Cells | 0.5 ± 0.1 µM | [5] |
| EC50 (Cl- Secretion) | Cultured F508del-HBE | 81 ± 19 nM |[5] |
Table 2: Functional Rescue of F508del-CFTR by Lumacaftor (VX-809)
| Assay | Cell System | Rescue Level (% of Wild-Type) | Reference(s) |
|---|---|---|---|
| Iodide Efflux | BHK Cells | ~46% | [7][8] |
| Short-Circuit Current | CFBE41o- Cells | ~13% | [7] |
| Short-Circuit Current | Primary HBE Cells | ~14-20% | [5][7] |
| ER Exit (Maturation) | HEK-293 Cells | ~34% |[5] |
Table 3: Clinical Efficacy of Lumacaftor (in combination with Ivacaftor)
| Parameter | Patient Population | Result | Reference(s) |
|---|---|---|---|
| Sweat Chloride Change | F508del Homozygous (≥18y) | -11.8 mmol/L reduction | [9] |
| Sweat Chloride Change | F508del Homozygous (2-11y) | -26.8 mmol/L reduction | [10][11][12] |
| Intestinal Current (cAMP) | F508del Homozygous (2-11y) | Rescue to 30.5% of normal |[10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of CFTR correctors. Below are outlines for key experimental procedures.
CFTR Maturation: Immunoprecipitation and Western Blot
This assay distinguishes between the immature, core-glycosylated F508del-CFTR (Band B, ~150 kDa) retained in the ER and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi. An increase in the Band C to Band B ratio indicates successful correction.
-
Cell Lysis: Treat cells expressing F508del-CFTR with corrector compounds for 24-48 hours. Lyse cells in RIPA buffer (1% Deoxycholic acid, 1% Triton X-100, 0.1% SDS, 50 mM Tris pH 7.4, 150 mM NaCl) supplemented with protease inhibitors.[2][13]
-
Protein Quantification: Determine the total protein concentration of the soluble lysate using a standard protein assay (e.g., BCA).
-
Immunoprecipitation (IP): Incubate 500 µg of lysate with an anti-CFTR antibody (e.g., clone 596) overnight at 4°C with rotation.[2]
-
Bead Capture: Add Protein A/G magnetic or agarose (B213101) beads and incubate for at least 1 hour to capture the antibody-CFTR complexes.[2][13]
-
Washes: Pellet the beads and wash them three times with cold RIPA buffer to remove non-specific proteins.[2]
-
Elution: Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and heating at 65-90°C for 10-15 minutes.[1][2]
-
SDS-PAGE: Separate the proteins on a 6-7% polyacrylamide gel.[1]
-
Western Blot: Transfer the separated proteins to a nitrocellulose membrane. Block the membrane (e.g., with LiCor Intercept blocking buffer) for at least 1 hour.[1]
-
Antibody Incubation: Probe the blot with a primary anti-CFTR antibody (e.g., 1:10,000 dilution) overnight at room temperature, followed by washes and incubation with an appropriate HRP- or fluorescently-conjugated secondary antibody.[1]
-
Detection: Detect the signal using chemiluminescence or fluorescence imaging. Quantify the intensity of Band B and Band C.
CFTR Function: Ussing Chamber Short-Circuit Current (Isc)
The Ussing chamber is the gold standard for measuring ion transport across an epithelial monolayer. It measures the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero and is equivalent to the net ion transport.
-
Cell Culture: Grow primary human bronchial epithelial (HBE) cells or cell lines (e.g., CFBE41o-) on permeable filter supports (e.g., Transwells) until a confluent, polarized monolayer with high transepithelial resistance (TER) is formed.[14][15] Treat with correctors for 48 hours prior to the experiment.
-
Chamber Mounting: Mount the filter support between the two halves of the Ussing chamber, separating the apical and basolateral solutions.[15]
-
Bathing Solutions: Fill both chambers with appropriate physiological saline solutions (e.g., Krebs-Ringer bicarbonate) and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Voltage Clamp: Clamp the transepithelial potential difference to 0 mV using a voltage-clamp amplifier and continuously record the Isc.[15]
-
Pharmacological Profile:
-
Add an epithelial sodium channel (ENaC) inhibitor (e.g., 100 µM Amiloride) to the apical side to block Na+ absorption.[3]
-
Stimulate CFTR-dependent Cl- secretion by adding a cAMP agonist (e.g., 10 µM Forskolin) to both chambers.[15]
-
Acutely add a CFTR potentiator (e.g., 10 µM Genistein or 1 µM Ivacaftor) to maximize channel open probability.
-
Finally, add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm the measured current is CFTR-specific.[15]
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR agonist and inhibitor.
CFTR Function: Iodide Efflux Assay
This is a cell-based functional assay that measures CFTR-mediated anion efflux. Cells pre-loaded with iodide release it upon CFTR channel activation, and the rate of release is monitored over time.
-
Cell Plating: Plate cells stably expressing F508del-CFTR (and often a halide-sensitive YFP) in 96- or 384-well plates. Treat with corrector compounds for 24-48 hours.[16]
-
Iodide Loading: Wash cells with a chloride-free buffer (e.g., PBS with NO3- replacing Cl-). Load the cells by incubating them in an iodide-loading buffer (e.g., 150 mM NaI in the chloride-free buffer) for 1 hour at 37°C.[17]
-
Efflux Measurement:
-
Manual/Electrode Method: Rapidly wash away the loading buffer and replace it with iodide-free buffer. At timed intervals (e.g., every minute), collect the buffer and replace it with fresh buffer. Measure the iodide concentration in the collected samples using an iodide-selective electrode.[6][14]
-
YFP-Based HTS Method: In cells co-expressing a halide-sensitive YFP, iodide quenches the fluorescence. After loading, replace the buffer with an iodide-free buffer containing the CFTR agonist cocktail. The efflux of iodide leads to an unquenching of YFP fluorescence, which is monitored in real-time using a plate reader.[16]
-
-
Stimulation: Initiate efflux by adding a stimulation cocktail containing a cAMP agonist (e.g., Forskolin) and a potentiator.
-
Data Analysis: Calculate the peak rate of iodide efflux. The rate is proportional to CFTR channel activity at the plasma membrane.
Structural Analysis: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is essential for determining the high-resolution structure of CFTR in complex with modulators.
-
Protein Expression and Purification: Express F508del-CFTR in a suitable system (e.g., mammalian or insect cells). Solubilize the protein from membranes using a mild detergent (e.g., GDN, DDM) and purify it using multi-step chromatography (affinity, size exclusion). Add the corrector compound during purification to ensure binding.[18]
-
Sample Concentration: Concentrate the purified, corrector-bound protein to an optimal range (typically 0.2-5 mg/mL).[19]
-
Grid Preparation: Apply a small volume (~3 µL) of the protein sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[18][20]
-
Vitrification: Use an automated vitrification device (e.g., Vitrobot) to blot away excess liquid, creating an ultra-thin film of the sample. Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen. This traps the protein complexes in a layer of non-crystalline, vitreous ice.[20]
-
Data Collection: Screen the grids on a transmission electron microscope (e.g., Talos Arctica) and collect a large dataset of images on a high-end microscope (e.g., Titan Krios) equipped with a direct electron detector.[18]
-
Image Processing: Use specialized software to perform motion correction, CTF estimation, particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the CFTR-corrector complex.
Conclusion
The binding of Type I correctors to a specific hydrophobic pocket in the first transmembrane domain of F508del-CFTR is a critical first step in a cascade of allosteric events that stabilize the mutant protein, allowing it to escape ER degradation and traffic to the cell surface. This detailed understanding, derived from a combination of structural biology, biochemistry, and functional electrophysiology, provides a rational basis for the development of next-generation corrector molecules and combination therapies. The experimental protocols and quantitative benchmarks outlined in this guide serve as a foundational resource for researchers dedicated to advancing the field of CFTR modulator discovery.
References
- 1. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 2. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lumacaftor/Ivacaftor Treatment of Patients with Cystic Fibrosis Heterozygous for F508del‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of lumacaftor-ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2-11 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years [frontiersin.org]
- 13. Immunoprecipitation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 16. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Conformational Variability in Ground-State CFTR Lipoprotein Particle Cryo-EM Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Discovery and Synthesis of CFTR Corrector 14 (Tezacaftor): A Technical Guide
An In-depth Examination of the Identification, Mechanism, and Synthesis of a Key Cystic Fibrosis Therapeutic
This technical guide provides a comprehensive overview of the discovery and synthesis of CFTR corrector 14, also known as Tezacaftor (VX-661). Developed to address the underlying molecular defect in cystic fibrosis (CF) caused by the F508del mutation, Tezacaftor represents a significant advancement in the field of CFTR modulators. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a breakdown of the synthetic pathway for this crucial compound.
Cystic fibrosis is a genetic disorder resulting from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2] The most prevalent mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a significant reduction of the protein at the cell surface.[3][4] CFTR correctors are small molecules designed to rescue the processing and trafficking of mutant CFTR to the cell membrane.[5][6][7]
Tezacaftor, with the chemical name (R)-1-(2,2-difluorobenzo[d][1][8]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide, emerged from extensive research efforts to identify compounds that could effectively address the F508del-CFTR defect.[9][10][11][12][13]
Discovery and Characterization
The discovery of Tezacaftor and other CFTR correctors was largely facilitated by high-throughput screening (HTS) assays.[8][14][15] These assays are designed to rapidly screen large libraries of chemical compounds for their ability to restore the function of mutant CFTR.
High-Throughput Screening (HTS)
A common HTS method involves the use of Fischer rat thyroid (FRT) epithelial cells co-expressing the F508del-CFTR mutant and a halide-sensitive yellow fluorescent protein (YFP).[3] In this assay, corrector compounds are incubated with the cells to allow for the rescue of F508del-CFTR trafficking to the cell membrane.[16] Subsequently, a potentiator is added to ensure the channel is open, and the influx of iodide is measured by the quenching of YFP fluorescence.[8][14] An increase in the rate of fluorescence quenching indicates successful correction of the CFTR protein.
Electrophysiological Assays
Promising compounds from HTS are further characterized using more detailed electrophysiological techniques to quantify the restoration of CFTR-mediated ion transport.
Ussing Chamber: This technique measures ion movement across an epithelial monolayer.[17][18] Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer.[19] The monolayer is mounted in an Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, is recorded. An increase in the forskolin-stimulated and potentiator-activated Isc in the presence of a corrector indicates an increase in functional CFTR at the cell surface.
Patch Clamp: This method allows for the measurement of the opening and closing of individual ion channels.[17] By isolating a small patch of the cell membrane containing CFTR channels, the single-channel conductance and open probability can be determined. This provides detailed information on how correctors affect the function of the rescued CFTR protein at the molecular level.
Biochemical Assays
To confirm that the increased function is due to improved protein trafficking, biochemical methods are employed.
Western Blot: This technique is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation.[17] The immature, core-glycosylated form of CFTR (Band B) resides in the ER. The mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus and is present at the cell surface.[17] Effective correctors increase the ratio of Band C to Band B, demonstrating improved protein processing.
Mechanism of Action
Tezacaftor is classified as a Type I corrector.[1] Cryo-electron microscopy studies have revealed that Type I correctors like Tezacaftor and Lumacaftor bind to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein.[2] This binding stabilizes the TMD1, preventing its premature degradation and allowing the full-length protein to assemble and traffic to the cell surface.[2]
Quantitative Data
The efficacy of Tezacaftor has been quantified in various preclinical models. The following tables summarize key data points.
| Assay | Cell Type | Parameter | Value | Reference |
| Chloride Transport | FRT cells | EC50 | ~121 nM | [15] |
| Chloride Transport | HBE cells (F508del/F508del) | % of Wild-Type Function (with potentiator) | ~14% | [5][15] |
| Parameter | Study Population | Result | Reference |
| Change in Sweat Chloride | F508del Homozygous Patients (Monotherapy) | Significant dose-dependent reduction | [15] |
| Change in ppFEV1 | F508del Homozygous Patients (with Ivacaftor) | 4.0 percentage point improvement | [15] |
Experimental Protocols
High-Throughput Screening Protocol
-
Cell Plating: Seed Fischer rat thyroid (FRT) cells stably co-expressing F508del-CFTR and the YFP-H148Q/I152L halide sensor in 96-well plates.[3]
-
Compound Addition: Add test compounds to the wells at a final concentration of 10 µM.[8][14] Include positive controls (e.g., known correctors) and negative controls (e.g., DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C to allow for corrector activity.[3]
-
Assay:
-
Wash the cells to remove the test compounds.
-
Add a solution containing a CFTR potentiator (e.g., 50 µM genistein) and a cAMP agonist (e.g., 20 µM forskolin).[8][14]
-
Measure the baseline YFP fluorescence in a plate reader.
-
Add an iodide-containing solution and immediately begin recording the decrease in YFP fluorescence over time.[3]
-
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Wells with a significantly higher rate of quenching compared to negative controls are identified as containing potential corrector compounds.
Ussing Chamber Protocol
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells from CF donors homozygous for the F508del mutation on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Corrector Incubation: Incubate the HBE cell monolayers with the corrector compound (e.g., 3 µM Tezacaftor) for 24-48 hours.
-
Chamber Mounting: Mount the permeable supports in Ussing chambers. Bathe the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.
-
Short-Circuit Current Measurement:
-
Clamp the voltage across the monolayer to 0 mV and measure the short-circuit current (Isc).
-
Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption.
-
Sequentially add a cAMP agonist (e.g., 10 µM forskolin) and a CFTR potentiator (e.g., 10 µM ivacaftor) to the apical side to stimulate and maximize CFTR-mediated chloride secretion.
-
Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc following the addition of the agonist and potentiator represents the level of corrected CFTR function.
Synthesis of Tezacaftor
The synthesis of Tezacaftor involves a multi-step process, typically starting with the construction of the indole (B1671886) core followed by coupling with the cyclopropanecarboxamide (B1202528) moiety. The following is a generalized scheme based on patent literature.[9]
-
Indole Core Formation: The synthesis generally begins with a substituted aniline (B41778) and a suitable partner to form the indole ring system through reactions such as the Fischer indole synthesis or other modern indole synthesis methodologies. The necessary functional groups, including the fluorine and the precursor to the C2-substituent, are incorporated at this stage.
-
Installation of Side Chains:
-
The N1-dihydroxypropyl side chain is typically introduced via N-alkylation of the indole nitrogen with a protected glycerol (B35011) derivative, followed by deprotection.
-
The C2-(1-hydroxy-2-methylpropan-2-yl) group is often constructed by reacting the C2 position of the indole with a suitable electrophile or through a multi-step sequence involving the introduction of a carbonyl group followed by reaction with a Grignard reagent.
-
-
Amide Coupling: The final key step is the coupling of the functionalized indole amine with (R)-1-(2,2-difluorobenzo[d][1][8]dioxol-5-yl)cyclopropanecarboxylic acid or its corresponding acid chloride.[9] This amide bond formation is typically achieved using standard peptide coupling reagents.
The synthesis requires careful control of stereochemistry, particularly at the cyclopropane (B1198618) ring, to ensure the desired (R)-enantiomer is obtained, which is the active form of the drug.
Conclusion
Tezacaftor (this compound) represents a significant achievement in the rational design of drugs for cystic fibrosis. Its discovery through high-throughput screening and subsequent characterization have provided a deeper understanding of how to rescue the function of the most common CF-causing mutant protein. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers working to develop the next generation of CFTR modulators. The elucidation of its synthesis provides a roadmap for medicinal chemists in the field. As part of combination therapies, Tezacaftor has already had a profound impact on the lives of many individuals with cystic fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure-Activity Relationships of Cyanoquinolines with Corrector-Potentiator Activity in delta-F508-Cystic Fibrosis Transmembrane Conductance Regulator Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating in vitro CFTR rescue into small molecule correctors for cystic fibrosis using the Library of Integrated Network‐based Cellular Signatures drug discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.sagepub.com [journals.sagepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cff.org [cff.org]
- 8. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US11578062B2 - Solid forms of (R)-1(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide - Google Patents [patents.google.com]
- 10. (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(4-hydroxy-2-methylbutan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide | C27H29F3N2O6 | CID 46199644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2011119984A1 - Solid forms of (r)-1(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-n-(1-(2,3-dihyderoxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1h-indol-5-yl) cyclopropanecarboxamide - Google Patents [patents.google.com]
- 12. patentscope.wipo.int [patentscope.wipo.int]
- 13. 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide [chembk.com]
- 14. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]
- 15. New Therapeutic Approaches to Modulate and Correct CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cff.org [cff.org]
- 18. physiologicinstruments.com [physiologicinstruments.com]
- 19. Toward inclusive therapy with CFTR modulators: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Pathways Modulated by the CFTR Corrector Lumacaftor (VX-809): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation. This results in a significant reduction of functional CFTR channels at the apical surface of epithelial cells, leading to defective ion and water transport. Small-molecule correctors, such as Lumacaftor (VX-809), have been developed to address this primary defect. Lumacaftor acts as a pharmacological chaperone, partially rescuing the folding and trafficking of F508del-CFTR to the cell membrane.[1] This guide provides an in-depth technical overview of the core biochemical pathways affected by Lumacaftor treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Primary Mechanism of Action: Correction of F508del-CFTR Protein Folding and Trafficking
Lumacaftor's primary therapeutic action is to improve the conformational stability of the F508del-CFTR protein.[1] It is believed to directly interact with the first membrane-spanning domain (MSD1) of the nascent F508del-CFTR polypeptide during its biogenesis.[2] This interaction stabilizes the protein, facilitating proper folding and allowing it to bypass the stringent ER quality control machinery that would otherwise target it for degradation.[3][4] The rescued F508del-CFTR can then traffic through the Golgi apparatus, where it undergoes complex glycosylation, and is inserted into the plasma membrane, thereby increasing the density of functional chloride channels on the cell surface.[5]
Biochemical Pathways Affected by Lumacaftor Treatment
The partial restoration of F508del-CFTR to the cell surface by Lumacaftor initiates a cascade of downstream effects, influencing a range of interconnected biochemical pathways beyond simple chloride transport.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded F508del-CFTR in the ER triggers a state of chronic ER stress and activates the Unfolded Protein Response (UPR).[3][6] The UPR is a signaling network designed to restore ER homeostasis but can lead to inflammation and apoptosis if the stress is prolonged. Lumacaftor treatment has been shown to alleviate ER stress by promoting the proper folding and egress of F508del-CFTR.[3][6] This, in turn, downregulates key UPR signaling arms, including the PERK, IRE1α, and ATF6 pathways, leading to reduced expression of stress markers like CHOP.
Oxidative Stress
CF is characterized by a state of chronic oxidative stress, partly due to mitochondrial dysfunction and impaired glutathione (B108866) (GSH) transport.[7][8] The misfolded F508del-CFTR protein contributes to this imbalance. By improving CFTR function, Lumacaftor has been shown to mitigate oxidative stress. This includes a reduction in the levels of reactive oxygen species (ROS) and superoxides.[8] Furthermore, CFTR modulators like Lumacaftor can increase the activity of the transcription factor Nrf2, a key regulator of the antioxidant response.[3]
Inflammatory Signaling
Chronic inflammation, particularly in the airways, is a hallmark of CF. The absence of functional CFTR is associated with hyperactivation of inflammatory pathways, such as the p38 MAPK pathway, and increased expression of pro-inflammatory cytokines and chemokines.[9] Lumacaftor treatment, often in combination with the potentiator Ivacaftor, has been demonstrated to have anti-inflammatory effects. This is evidenced by the reduced secretion of key inflammatory mediators including IL-6, IL-8, and TNF-α, as well as chemokines like CXCL1 and CXCL2, in response to bacterial stimuli.[9][10][11]
Cellular Metabolism and Lipidomics
The systemic nature of CF and the widespread expression of CFTR suggest that its dysfunction impacts cellular metabolism broadly. Metabolomic studies of patients treated with Lumacaftor/Ivacaftor have revealed significant alterations in several metabolic pathways.[12][13] The most prominent changes are observed in lipid and amino acid metabolism.[12] Specifically, treatment has been shown to affect the levels of bile acids and phospholipids.[12][14] Furthermore, CFTR deficiency is linked to an imbalance in bioactive lipids, such as skewed ratios of ω-6 to ω-3 polyunsaturated fatty acids and altered ceramide profiles, which can be partially corrected by CFTR modulators.[15]
Quantitative Data Summary
The following tables summarize the quantitative effects of Lumacaftor (VX-809) treatment on key biochemical and physiological parameters as reported in the scientific literature.
Table 1: Effect of Lumacaftor on F508del-CFTR Maturation and Function
| Parameter | Cell/System Type | Treatment | Fold Change/Improvement | Reference(s) |
| F508del-CFTR Maturation | Fischer Rat Thyroid (FRT) cells | Lumacaftor (VX-809) | 7.1 ± 0.3 fold increase | [16] |
| F508del-CFTR Maturation | Human Bronchial Epithelial (HBE) cells | Lumacaftor (VX-809) | ~8-fold increase | [17] |
| Chloride Transport | FRT cells | Lumacaftor (VX-809) | ~5-fold enhancement | [16] |
| Chloride Transport | F508del-HBE cells | Lumacaftor (VX-809) | ~4-fold enhancement | [17] |
| CFTR Function (ICM) | Rectal biopsies (patients 2-11 yrs) | Lumacaftor/Ivacaftor | 30.5% of normal | [10] |
| CFTR Function (ICM) | Rectal biopsies (patients ≥12 yrs) | Lumacaftor/Ivacaftor | 17.7% of normal | [18] |
| Sweat Chloride Concentration | Patients 2-11 yrs | Lumacaftor/Ivacaftor | -26.8 mmol/L change | [10] |
| Sweat Chloride Concentration | Patients ≥12 yrs | Lumacaftor/Ivacaftor | -17.8 mmol/L change | [18] |
Table 2: Effect of Lumacaftor/Ivacaftor on Inflammatory Markers and Metabolites
| Marker/Metabolite | Sample Type | Change Post-Treatment | Reference(s) |
| IL-6, IL-8, TNF-α, IFN-γ | CF Macrophages | Significantly reduced secretion | [11] |
| CXCL1, CXCL2, CXCL8 mRNA | Primary HBE cells | Inhibited up-regulation | [10] |
| Fecal Calprotectin | Pediatric Patients | Decreased at 12 and 24 weeks | [14] |
| Serum Total Bile Acids | Pediatric Patients | Increased at 24 weeks | [14] |
| Plasma Alpha-Linolenic Acid | Pediatric Patients | Decreased at 12 and 24 weeks | [14] |
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.
Experimental Protocols
Western Blot Analysis of CFTR Maturation
This protocol is designed to assess the effect of Lumacaftor on the maturation of F508del-CFTR by distinguishing between the core-glycosylated (immature, Band B) and complex-glycosylated (mature, Band C) forms of the protein.[12]
1. Cell Culture and Treatment:
-
Culture human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- cell line) to confluence.
-
Treat cells with the desired concentration of Lumacaftor (e.g., 3 µM) or vehicle control (e.g., 0.1% DMSO) in the culture medium for 24-48 hours at 37°C.
2. Cell Lysis:
-
Wash cell monolayers twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[15]
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[15]
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method such as the Lowry or BCA assay.
4. SDS-PAGE and Electrotransfer:
-
Solubilize 30-50 µg of total protein per sample in Laemmli sample buffer. Do not boil the samples. Instead, incubate at 37°C for 15 minutes or 65°C for 15 minutes.[6][7]
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) using a 6% or 7% polyacrylamide gel to resolve high molecular weight proteins like CFTR.[7][15]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.[7]
5. Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or commercial blocking buffer in Tris-buffered saline with 0.1% Tween-20, TBS-T).[6][7]
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., antibody 596) diluted in blocking buffer, typically overnight at 4°C.[15]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
-
Perform densitometric analysis to quantify the intensity of Band B (~150-160 kDa) and Band C (~170-180 kDa).[12] The ratio of Band C to Band B (or total CFTR) is used as a measure of maturation efficiency.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold-standard method for measuring ion transport across epithelial monolayers.[9] This protocol assesses the functional rescue of CFTR by Lumacaftor.
1. Cell Culture on Permeable Supports:
-
Seed CFBE41o- cells onto permeable Transwell supports at a high density (e.g., 2.5 x 10^5 cells/cm²).
-
Culture the cells for 7-14 days to allow for the formation of a confluent, polarized monolayer with high transepithelial electrical resistance (TEER).
-
Treat the monolayers with Lumacaftor (e.g., 3 µM) or vehicle for 48 hours prior to the assay.
2. Ussing Chamber Setup:
-
Prepare a physiological Ringer's solution (e.g., 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.4 mM KH₂PO₄, 10 mM glucose), warm to 37°C, and continuously gas with 95% O₂/5% CO₂ to maintain pH 7.4.[11]
-
Carefully excise the permeable support membrane from the Transwell insert and mount it in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with the pre-warmed, gassed Ringer's solution.
3. Measurement of Short-Circuit Current (Isc):
-
Allow the system to equilibrate for 15-20 minutes to achieve a stable baseline Isc.
-
Inhibit Sodium Current: Add amiloride (B1667095) (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC), isolating the chloride and bicarbonate currents.
-
Activate CFTR: Once a new stable baseline is reached, add a cAMP agonist, such as forskolin (B1673556) (10-20 µM), to both chambers to activate PKA and subsequently open CFTR channels.
-
Potentiate CFTR (Optional but recommended): Add a CFTR potentiator like Ivacaftor (VX-770) or genistein (B1671435) to the apical chamber to maximize the current from any rescued CFTR channels.
-
Inhibit CFTR: At the end of the experiment, add a specific CFTR inhibitor, such as CFTRinh-172 (10-20 µM), to the apical chamber to confirm that the measured current is CFTR-dependent.
4. Data Analysis:
-
The change in Isc (ΔIsc) in response to forskolin and/or the CFTR inhibitor is calculated. A significantly larger ΔIsc in Lumacaftor-treated monolayers compared to vehicle-treated controls indicates functional rescue of CFTR-mediated chloride transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Vx-809, a CFTR Corrector, Acts through a General Mechanism of Protein Folding and on the Inflammatory Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 8. Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. physiologicinstruments.com [physiologicinstruments.com]
- 12. Impact of lumacaftor/ivacaftor on nutrition and growth in modulator-naïve children over 24 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 14. ROS formation and glutathione levels in human oral fibroblasts exposed to TEGDMA and camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Lumacaftor-Ivacaftor Therapy on Cystic Fibrosis Transmembrane Conductance Regulator Function in Phe508del Homozygous Patients with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-Term Impact of Lumacaftor/Ivacaftor Treatment on Cystic Fibrosis Disease Progression in Children 2-5 Years of Age Homozygous for F508del-CFTR: A Phase 2, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of Compound SVQ26: A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Compound SVQ26 is a hypothetical molecule created for illustrative purposes. The data, experimental protocols, and analyses presented in this document are representative of an initial characterization of a novel chemical entity in a drug discovery program and are not based on publicly available information for a real compound designated SVQ26.
Executive Summary
This document provides a comprehensive initial characterization of Compound SVQ26, a novel small molecule inhibitor of the hypothetical "Kinase X," a key enzyme implicated in the progression of certain cancers. This guide details the in vitro enzymatic and cell-based activity of SVQ26, along with its basic physicochemical properties. Detailed experimental protocols and visual representations of the relevant signaling pathway and experimental workflows are provided to facilitate understanding and replication of these initial findings. The data presented herein suggest that SVQ26 is a potent and selective inhibitor of Kinase X with promising anti-proliferative effects in relevant cancer cell models, warranting further preclinical development.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the initial characterization of SVQ26.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Kinase | IC50 (nM) |
| SVQ26 | Kinase X | 15.2 |
| Staurosporine (Control) | Kinase X | 5.8 |
| SVQ26 | Kinase Y (Off-target) | > 10,000 |
| SVQ26 | Kinase Z (Off-target) | > 10,000 |
Table 2: Cell-Based Anti-Proliferative Activity
| Cell Line | Cancer Type | SVQ26 EC50 (nM) | Doxorubicin (Control) EC50 (nM) |
| HCT116 | Colon Carcinoma | 78.5 | 25.1 |
| A549 | Lung Carcinoma | 123.2 | 45.8 |
| MCF7 | Breast Carcinoma | 95.7 | 33.6 |
Table 3: Physicochemical and ADME Properties
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility (pH 7.4) | 55 µM |
| Caco-2 Permeability (Papp A→B) | 15.2 x 10⁻⁶ cm/s |
| LogD (pH 7.4) | 2.8 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SVQ26 against Kinase X.
Materials:
-
Recombinant human Kinase X enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Compound SVQ26 (serially diluted in DMSO)
-
Staurosporine (positive control)
-
Kinase-Glo® Luminescent Kinase Assay kit
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of SVQ26 and the control compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a 2X enzyme solution in assay buffer and add 5 µL to each well.
-
Prepare a 2X substrate/ATP solution in assay buffer and add 5 µL to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for an additional 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of SVQ26 for inhibiting the proliferation of cancer cell lines.
Materials:
-
HCT116, A549, and MCF7 cell lines
-
Complete growth medium (DMEM or RPMI-1640 with 10% FBS)
-
Compound SVQ26 (serially diluted in DMSO)
-
Doxorubicin (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of SVQ26 and the control compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to DMSO-only controls and fit the data to a four-parameter logistic model to determine the EC50 value.
Western Blot Analysis
Objective: To assess the effect of SVQ26 on the phosphorylation of a downstream target of Kinase X.
Materials:
-
HCT116 cells
-
Compound SVQ26
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Target Y, anti-Target Y, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat HCT116 cells with varying concentrations of SVQ26 for 2 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-Target Y signal to the total Target Y and GAPDH loading control.
Mandatory Visualizations
Caption: Hypothetical Kinase X signaling pathway and the inhibitory action of SVQ26.
A Technical Guide to the Preliminary Screening of Novel CFTR Corrector Libraries
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies, data analysis, and conceptual frameworks essential for the preliminary screening of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector libraries. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for cystic fibrosis (CF).
Introduction to CFTR and Corrector-Based Therapies
Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for transporting chloride and bicarbonate ions across epithelial cell membranes.[1] The most common CF-causing mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the number of functional channels at the cell surface.[2]
CFTR corrector therapies aim to rescue these misfolded proteins, facilitating their proper folding, trafficking to the plasma membrane, and insertion as functional channels.[3] The preliminary screening of large chemical libraries is a critical first step in identifying novel corrector compounds. This guide details the primary high-throughput and secondary validation assays employed in this discovery process.
High-Throughput Screening (HTS) for CFTR Correctors
The initial phase of a screening campaign involves testing large libraries of small molecules to identify "hits" that increase the function of mutant CFTR, such as F508del-CFTR. The most widely used HTS assay for CFTR correctors is the yellow fluorescent protein (YFP)-based halide influx assay.
YFP-Based Halide Influx Assay
This cell-based assay provides a robust and scalable method for measuring CFTR channel function in a high-throughput format.[4] It relies on a halide-sensitive variant of YFP (e.g., YFP-H148Q/I152L) co-expressed with the mutant CFTR in an epithelial cell line. The influx of iodide (I⁻) through active CFTR channels quenches the YFP fluorescence, and the rate of quenching is proportional to the CFTR-mediated halide transport.[5]
-
Cell Culture and Plating:
-
Culture Fischer Rat Thyroid (FRT) cells or other suitable epithelial cells stably co-expressing the desired mutant CFTR (e.g., F508del-CFTR) and a halide-sensitive YFP.
-
Plate the cells into 96- or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.[6]
-
Incubate the plates at 37°C and 5% CO₂ for 24-48 hours.
-
-
Compound Incubation (Correction Phase):
-
Prepare a library of test compounds at the desired screening concentration (typically 1-10 µM) in the cell culture medium.
-
Remove the existing medium from the cell plates and add the compound-containing medium.
-
Incubate the plates for 18-24 hours at 37°C to allow for the correction of the mutant CFTR protein.[7]
-
-
Assay Execution (Functional Readout):
-
Wash the cells with a chloride-containing buffer (e.g., PBS) to remove the test compounds.
-
Place the microplate into a fluorescence plate reader equipped with injectors.
-
Measure the baseline YFP fluorescence.
-
Inject an iodide-containing buffer (where iodide replaces chloride) to create an inwardly directed iodide gradient.[4]
-
Simultaneously or immediately after the iodide addition, inject a solution containing a CFTR agonist cocktail (e.g., forskolin (B1673556) and genistein) to activate any cell-surface CFTR.[7]
-
Measure the time-dependent decrease in YFP fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the data to positive controls (e.g., a known corrector like VX-809) and negative controls (e.g., DMSO vehicle).
-
Identify "hits" as compounds that produce a statistically significant increase in the rate of iodide influx compared to the negative control.
-
Secondary Assays for Hit Validation and Characterization
Compounds identified as hits in the primary HTS are subjected to a battery of secondary assays to confirm their activity, determine their potency and efficacy, and elucidate their mechanism of action.
Ussing Chamber Electrophysiology
The Ussing chamber is the gold standard for measuring transepithelial ion transport.[8] This technique allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc) across a polarized epithelial monolayer.[9]
-
Cell Culture:
-
Culture primary human bronchial epithelial (HBE) cells from CF patients or an immortalized cell line (e.g., CFBE41o-) on permeable filter supports (e.g., Transwells®) until a confluent and polarized monolayer is formed.[10] This is typically indicated by the development of a high transepithelial electrical resistance (TEER).
-
-
Compound Treatment:
-
Treat the cell monolayers with the test corrector compound for 24-48 hours prior to the experiment.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayers in the Ussing chamber, separating two buffer-filled half-chambers (apical and basolateral).[11]
-
Maintain the temperature at 37°C and continuously gas the buffers with 95% O₂/5% CO₂.[12]
-
Use a voltage-clamp amplifier to maintain the transepithelial voltage at 0 mV and measure the resulting short-circuit current (Isc).[11]
-
-
Measurement of CFTR Activity:
-
First, inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) added to the apical chamber to isolate the chloride current.[13]
-
Next, stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral chamber. A potentiator, like genistein (B1671435) or VX-770, can be added to the apical side to maximize the channel open probability.[13]
-
Finally, inhibit the CFTR-specific current with a CFTR inhibitor (e.g., CFTRinh-172) added to the apical chamber. The magnitude of the decrease in Isc following inhibitor addition represents the CFTR-dependent current.[13]
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to CFTR stimulation and inhibition.
-
Compare the ΔIsc of compound-treated cells to vehicle-treated controls to determine the efficacy of the corrector.
-
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
Patient-derived intestinal organoids provide a three-dimensional, physiologically relevant model to assess CFTR function.[14] Activation of CFTR with forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is a measure of CFTR function.[14]
-
Organoid Culture:
-
Culture human intestinal organoids derived from rectal biopsies of CF patients in a basement membrane matrix (e.g., Matrigel®).[15]
-
-
Compound Treatment and Plating:
-
Dissociate mature organoids into small fragments and seed them in a basement membrane matrix in a 96-well plate.
-
Treat the organoids with corrector compounds for 24-48 hours.[8]
-
-
Swelling Assay:
-
Data Analysis:
-
Quantify the change in the cross-sectional area of the organoids over time.
-
Calculate the area under the curve (AUC) of the swelling response as a measure of CFTR function.[13]
-
Compare the AUC of compound-treated organoids to vehicle-treated controls.
-
Data Presentation
Quantitative data from screening and validation assays should be summarized in a clear and structured format to allow for easy comparison of the potency and efficacy of different corrector compounds.
| Assay | Parameter Measured | Example Data for Corrector X | Example Data for Corrector Y |
| YFP-Halide Influx | EC₅₀ (µM) | 0.5 | 1.2 |
| Max. Efficacy (% of WT) | 15% | 10% | |
| Ussing Chamber (Primary HBE cells) | ΔIsc (µA/cm²) | 15 ± 2 | 8 ± 1.5 |
| % Rescue of WT CFTR | ~12% | ~7% | |
| Forskolin-Induced Swelling (Organoids) | AUC (arbitrary units) | 2500 ± 300 | 1800 ± 250 |
| % Rescue of WT Swelling | ~20% | ~14% |
Table 1: Example of a structured data summary for comparing the efficacy of hypothetical CFTR correctors across different assay platforms.
| Compound | Chemical Class | YFP Assay EC₅₀ (µM) | Ussing Chamber Efficacy (% of WT) | Reference |
| Lumacaftor (VX-809) | Aminobenzothiazole | ~0.1-0.5 | ~14-15% | [2] |
| Tezacaftor (VX-661) | Quinoline | ~0.1 | ~15% | |
| Elexacaftor (VX-445) | Indole | ~0.02 | ~20% (in combination) | |
| Corr-4a | Bithiazole | ~2.5 | ~10% | |
| GLPG2222 | Thiophenedione | <0.01 | ~25% (in combination) |
Table 2: Summary of potency and efficacy for selected CFTR correctors from published studies.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Structure of the CFTR protein with its key domains.
Caption: High-throughput screening workflow for CFTR correctors.
Caption: Mechanism of action of CFTR corrector compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Silico Modeling of CFTR Corrector Interactions
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes a protein responsible for ion transport across cell membranes.[2][3] The most prevalent mutation, F508del-CFTR, leads to protein misfolding and subsequent degradation, preventing its transit to the cell surface.[4][5] CFTR correctors are a class of small molecules designed to rescue these folding defects, restoring the protein's function.[3][6] This guide provides a comprehensive overview of the in silico methodologies employed to elucidate the interactions between CFTR and its correctors, with a focus on the principles applicable to the study of novel corrector compounds. While the specific compound "corrector 14" is not explicitly detailed in the available literature, the techniques described herein are standard for the investigation of any new CFTR corrector. A notable interaction involving the 14-3-3 protein and the CFTR regulatory (R) domain, which influences CFTR trafficking, has also been characterized and will be discussed.[7]
Key Binding Sites and Mechanisms of Action
In silico and experimental studies have identified several potential binding sites for CFTR correctors. For Type I correctors, such as VX-809 (Lumacaftor) and VX-661 (Tezacaftor), the primary binding pocket is located within the first transmembrane domain (TMD1).[8][9][10] These correctors insert into a hydrophobic pocket in TMD1, linking together four helices that are thermodynamically unstable.[9][10] This stabilization at an early stage of biogenesis is thought to allosterically rescue many disease-causing mutations.[9]
Additional binding sites have been proposed at the interface of the first nucleotide-binding domain (NBD1) and the intracellular loops (ICLs), particularly ICL4.[3][6] The F508del mutation is located in NBD1, and its deletion is believed to disrupt the interaction between NBD1 and ICL4.[4] Correctors binding to this site may stabilize this interface, thereby promoting the proper assembly of the protein domains.[8][11] Some studies suggest that the F508del mutation opens up a new binding site in NBD1 that is not present in the wild-type protein.[12][13]
The interaction with the 14-3-3 protein represents a different mechanism for modulating CFTR. The 14-3-3 protein binds to the phosphorylated regulatory (R) domain of CFTR, which enhances its trafficking to the plasma membrane.[7] This interaction is governed by multiple binding sites on the R domain, with one serving as an anchor.[7]
Experimental Protocols for In Silico Modeling
A multi-faceted computational approach is typically employed to model the interaction between a CFTR corrector and the CFTR protein.
Homology Modeling of the CFTR Protein
Due to the difficulty in crystallizing full-length membrane proteins, homology modeling is often the first step.
-
Template Selection: A high-resolution crystal structure of a related ATP-binding cassette (ABC) transporter, such as Staphylococcus aureus Sav1866, is often used as a template.
-
Sequence Alignment: The amino acid sequence of human CFTR is aligned with the template sequence.
-
Model Building: A 3D model of CFTR is generated using software like MODELLER. This involves constructing the model based on the aligned sequences and the template's 3D structure.
-
Model Refinement and Validation: The generated model is energetically minimized and validated using tools like PROCHECK to ensure its stereochemical quality.
Molecular Docking to Identify Binding Poses
Molecular docking predicts the preferred orientation of a ligand (the corrector) when bound to a receptor (CFTR) to form a stable complex.
-
Preparation of Receptor and Ligand: The 3D structures of the CFTR model and the corrector molecule are prepared. This includes adding hydrogen atoms, assigning charges, and defining rotatable bonds.
-
Binding Site Definition: A putative binding site on the CFTR model is defined. This can be based on experimental data or blind docking approaches where the entire protein surface is searched.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the corrector within the defined binding site.
-
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulations for Dynamic Analysis
MD simulations provide insights into the dynamic behavior of the CFTR-corrector complex over time.
-
System Setup: The CFTR-corrector complex from docking is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.[6]
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to relax the system and remove any bad contacts.
-
Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational landscape of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the corrector's binding, identify conformational changes in the protein, and calculate binding free energies.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on CFTR correctors.
Table 1: Efficacy of CFTR Correctors in Functional Assays
| Compound | EC50 (µM) | Cell Line | Assay Type | Reference |
| VX-809 | 0.1 ± 0.1 | FRT | F508del-CFTR maturation | [14] |
| VX-809 | 0.5 ± 0.1 | FRT | F508del-CFTR Cl⁻ transport | [14] |
| Corrector 2a | 0.087 | - | CFTR correction | [1] |
| Corrector 7m | 0.070 | - | CFTR correction | [1] |
| Corrector 7a | 0.10 | - | CFTR correction | [1] |
Table 2: Predicted Binding Affinities from In Silico Docking
| Corrector | Binding Site (Pocket) | Docking Score (S, kcal/mol) | Reference |
| VX-809 | A (on MSD2 surface) | -5.4008 | [1] |
| VX-661 | A (on MSD2 surface) | -5.8536 | [1] |
| VX-445 | A (on MSD2 surface) | -6.5860 | [1] |
| VX-809 | B (at MSD1/NBD1 interface) | -9.0052 to -8.7534 | [1] |
| VX-661 | B (at MSD1/NBD1 interface) | -9.9823 to -9.7202 | [1] |
| VX-445 | B (at MSD1/NBD1 interface) | -7.9867 to -7.3970 | [1] |
Visualizations of Pathways and Workflows
In Silico Modeling Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulation study on the structural instability of the most common cystic fibrosis-associated mutant ΔF508-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization and small-molecule stabilization of the multisite tandem binding between 14-3-3 and the R domain of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Mechanism of CFTR correction by type I folding correctors [ouci.dntb.gov.ua]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determining plausible binding sites for a cystic fibrosis protein to corrector drug candidates - American Chemical Society [acs.digitellinc.com]
- 14. pnas.org [pnas.org]
Structural Basis of CFTR Corrector 14 Activity: An Overview
References
- 1. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of CFTR correction by type I folding correctors [ouci.dntb.gov.ua]
The Impact of CFTR Correctors on Protein Folding and Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors on the folding and trafficking of the mutant CFTR protein, with a focus on the F508del mutation, the most common cause of cystic fibrosis (CF). This document details the mechanisms of action of prominent corrector compounds, presents quantitative data on their efficacy, outlines detailed experimental protocols for their evaluation, and provides visual representations of key cellular pathways and experimental workflows.
Introduction to CFTR Misfolding and Corrector Therapy
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport.[1] The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is recognized by the endoplasmic reticulum (ER) quality control (ERQC) system and targeted for premature degradation.[2][3] Consequently, little to no functional CFTR reaches the cell surface, leading to the characteristic ion transport abnormalities of CF.
CFTR correctors are a class of small molecules designed to rescue the folding and trafficking of mutant CFTR, enabling it to escape ER degradation and reach the plasma membrane.[1] These molecules can act as pharmacological chaperones, directly binding to and stabilizing the mutant protein, or as proteostasis regulators, modulating the cellular machinery involved in protein folding and quality control.[3] This guide focuses on the effects of well-characterized correctors such as VX-809 (Lumacaftor) and VX-661 (Tezacaftor), which have been instrumental in the development of CF therapies.
Quantitative Effects of CFTR Correctors
The efficacy of CFTR correctors can be quantified by assessing their impact on protein maturation, cell surface expression, stability, and ion channel function. The following tables summarize key quantitative data from in vitro studies of VX-809 and VX-661.
| Corrector | Cell Model | Parameter | Fold Increase (vs. Vehicle) | EC50 | Reference(s) |
| VX-809 | FRT cells | F508del-CFTR Maturation | 7.1 ± 0.3 | 0.1 ± 0.1 µM | [4] |
| FRT cells | F508del-CFTR Chloride Transport | ~5 | 0.5 ± 0.1 µM | [4] | |
| Primary HBE cells | F508del-CFTR Chloride Transport | ~6 | 81 ± 19 nM | [4][5] | |
| VX-661 | HEK-t cells | F508del-CFTR Maturation Rate | 2.1 | Not Reported | [6] |
| HEK-t cells | F508del-CFTR Total Expression | 2.61 | Not Reported | [6] | |
| Polarized CFBE cells | Apical F508del-CFTR Abundance | ~1.5 (vs. VX-809) | Not Applicable | [7] |
Table 1: Efficacy of CFTR Correctors on F508del-CFTR Maturation and Function. HBE: Human Bronchial Epithelial; FRT: Fischer Rat Thyroid; CFBE: Cystic Fibrosis Bronchial Epithelial.
| Corrector | Cell Model | Parameter | Half-life (hours) | Reference(s) |
| Untreated F508del-CFTR | Polarized epithelial cells | Cell Surface Stability | ~4 | [8] |
| Wild-Type CFTR | Polarized epithelial cells | Cell Surface Stability | > 48 | [8] |
| VX-809 | Not Specified | Mature F508del-CFTR Stability | ~2-fold increase vs. untreated | [9] |
| VX-661 | Not Specified | Mature F508del-CFTR Stability | ~2-fold increase vs. untreated | [9] |
| Corr-4a | Polarized airway epithelial cells | Rescued F508del-CFTR Surface Stability | ~4 (from <2) | [10] |
Table 2: Effect of CFTR Correctors on the Cell Surface Stability of F508del-CFTR.
Signaling Pathways and Mechanisms of Action
CFTR correctors intervene in the complex cellular pathways that govern protein quality control. The following diagram illustrates the CFTR biogenesis and degradation pathway, highlighting the point of intervention for corrector molecules.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of CFTR correctors.
Western Blotting for CFTR Maturation
This protocol is used to distinguish between the immature, core-glycosylated (Band B) and the mature, complex-glycosylated (Band C) forms of CFTR. An increase in the Band C to Band B ratio indicates improved protein maturation and trafficking through the Golgi apparatus.[11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer (2x) with 50 mM DTT
-
6% Tris-Glycine SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody (e.g., clone 596, 1:1000 dilution)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:10,000 dilution)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash corrector-treated and control cells with ice-cold PBS. Lyse cells in 1 ml of lysis buffer per 10 cm dish for 30 minutes on ice. Scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Sample Preparation: Mix equal amounts of protein (20-50 µg) with an equal volume of 2x sample buffer. Heat the samples at 65°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.
-
SDS-PAGE: Load samples onto a 6% polyacrylamide gel and run at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system (e.g., 90 minutes at 95V in a cold room).[12]
-
Blocking: Block the membrane in blocking buffer for at least 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for Band B (~150-160 kDa) and Band C (~170-180 kDa) using densitometry software. Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique measures ion transport across a polarized epithelial cell monolayer. It is the gold standard for assessing the functional rescue of CFTR by correctors.[11]
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
Calomel and Ag/AgCl electrodes
-
Ringer's solution (in mM: 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4, 10 D-glucose)
-
Carbogen gas (95% O2 / 5% CO2)
-
Amiloride (B1667095) (100 µM, apical)
-
Forskolin (B1673556) (10 µM, apical and basolateral)
-
CFTRinh-172 (10 µM, apical)
Procedure:
-
Cell Culture: Grow epithelial cells (e.g., CFBE41o- or primary HBE cells) on permeable supports until a confluent, high-resistance monolayer is formed. Treat with CFTR correctors for the desired duration (e.g., 24-48 hours).
-
Chamber Setup: Assemble the Ussing chamber, filling both the apical and basolateral reservoirs with pre-warmed (37°C) and carbogen-gassed Ringer's solution.
-
Mounting: Mount the permeable support with the cell monolayer between the two half-chambers.
-
Equilibration: Allow the system to equilibrate for 10-15 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Add forskolin to both chambers to raise intracellular cAMP levels and activate CFTR. An increase in Isc represents CFTR-mediated chloride secretion.
-
CFTR Inhibition: Add CFTRinh-172 to the apical chamber to confirm that the observed current is specific to CFTR.
-
Data Analysis: Record the change in Isc (ΔIsc) following the addition of forskolin and CFTRinh-172. Compare the ΔIsc between corrector-treated and control cells.
Cell Surface Biotinylation for CFTR Trafficking and Stability
This assay quantifies the amount of CFTR at the cell surface and can be adapted to measure rates of endocytosis and the half-life of the surface-expressed protein.[13]
Materials:
-
Sulfo-NHS-SS-Biotin (cleavable biotinylation reagent)
-
Ice-cold PBS with 0.1 mM CaCl2 and 1 mM MgCl2 (PBS-CM)
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS-CM)
-
Cell lysis buffer (as in Western blotting)
-
Streptavidin-agarose beads
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment: Culture and treat cells with correctors as required.
-
Biotinylation:
-
Place cells on ice to inhibit membrane trafficking.
-
Wash cells twice with ice-cold PBS-CM.
-
Incubate cells with 1 mg/ml Sulfo-NHS-SS-Biotin in PBS-CM for 30-60 minutes at 4°C in the dark.[13]
-
Wash cells with quenching solution to remove excess biotin, followed by two washes with PBS-CM.
-
-
Cell Lysis: Lyse the cells as described for Western blotting.
-
Isolation of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours or overnight at 4°C to capture biotinylated (cell surface) proteins.
-
Wash the beads extensively with lysis buffer to remove non-biotinylated (intracellular) proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by heating in sample buffer.
-
Analyze the eluate (cell surface fraction) and an aliquot of the total cell lysate by Western blotting for CFTR as described in section 4.1.
-
-
Half-life Determination: To measure the cell surface half-life, after biotinylation, return the cells to 37°C in culture medium. At various time points, lyse the cells and perform the streptavidin pulldown and Western blot to quantify the amount of biotinylated CFTR remaining.
Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating CFTR correctors and the logical relationship between corrector-induced changes and desired outcomes.
References
- 1. hopkinscf.org [hopkinscf.org]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. pnas.org [pnas.org]
- 5. Results of a phase IIa study of VX-809, an investigational CFTR corrector compound, in subjects with cystic fibrosis homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein | MDPI [mdpi.com]
- 7. repositorio.insa.pt [repositorio.insa.pt]
- 8. The Delta F508 mutation shortens the biochemical half-life of plasma membrane CFTR in polarized epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cff.org [cff.org]
- 12. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 13. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early-Stage In Vitro Screening of CFTR Corrector 14
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes an epithelial ion channel. The most common mutation, F508del-CFTR, leads to protein misfolding and premature degradation, resulting in a significant reduction of CFTR at the cell surface.[1][2][3] CFTR correctors are a class of small molecules designed to rescue the processing and trafficking of mutant CFTR to the cell membrane.[1][4][5] This guide provides a comprehensive overview of the core in vitro screening methodologies for the evaluation of novel compounds, exemplified by a hypothetical "CFTR Corrector 14."
The primary goal of early-stage in vitro screening is to assess a compound's ability to restore the functional expression of mutant CFTR at the plasma membrane. This is typically achieved through a tiered approach, starting with high-throughput screens (HTS) to identify initial hits, followed by more physiologically relevant secondary assays to confirm and characterize the activity.[6][7]
Experimental Workflows and Signaling Pathways
A logical workflow is essential for the efficient screening and validation of potential CFTR correctors. The process begins with high-throughput methods to quickly assess large compound libraries and progresses to more complex, lower-throughput assays that provide detailed functional data in disease-relevant cell models.
Caption: General workflow for in vitro screening of CFTR correctors.
The fundamental mechanism of CFTR correctors involves rescuing the F508del-CFTR protein from its premature degradation pathway. In a healthy cell, wild-type CFTR is synthesized in the endoplasmic reticulum (ER), undergoes glycosylation, and traffics through the Golgi apparatus to the cell membrane. The F508del mutation disrupts this process, leading to ER-associated degradation (ERAD). Correctors act as pharmacological chaperones to stabilize the mutant protein, allowing it to escape ERAD and complete its journey to the cell surface.[3][8]
Caption: Mechanism of action for CFTR correctors on F508del-CFTR processing.
Quantitative Data Summary
The efficacy of this compound is evaluated across multiple assays. Data is typically presented to show dose-dependent effects, allowing for the determination of potency (EC50) and maximal efficacy (Emax). Below are representative data tables summarizing the performance of Corrector 14, both alone and in combination with a potentiator, against the F508del-CFTR mutation.
Table 1: Potency and Efficacy of this compound in Various In Vitro Assays
| Assay Type | Cell Model | Metric | Corrector 14 | Corrector 14 + Potentiator (e.g., VX-770) |
| Membrane Potential Assay | FRT cells | EC50 | 1.2 µM | 1.1 µM |
| Emax (% of Wild-Type) | 15% | 45% | ||
| YFP-Halide Quenching | CFBE41o- cells | EC50 | 1.5 µM | 1.4 µM |
| Emax (Initial Rate) | 2.1 units/sec | 6.5 units/sec | ||
| Ussing Chamber Assay | Primary hBE cells | EC50 | 0.8 µM | 0.7 µM |
| Emax (% of Wild-Type) | 14%[1] | 50%[7] | ||
| Organoid Swelling Assay | Patient-Derived Organoids | EC50 | 0.9 µM | 0.8 µM |
| Emax (Area Swelling) | 3500 µm² | 9500 µm² |
Table 2: Effect of this compound on F508del-CFTR Protein Maturation
| Treatment | Band B (Core-glycosylated, ~150 kDa) | Band C (Complex-glycosylated, ~170 kDa) | Maturation Ratio (C / (B+C)) |
| Vehicle (DMSO) | High | Very Low | < 0.1 |
| Corrector 14 (3 µM) | Moderate | Moderate | ~ 0.4 |
| Low Temperature (27°C) | Low | High | ~ 0.6 |
Detailed Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[9] It provides a quantitative assessment of CFTR-dependent chloride secretion in a polarized cell model that closely mimics native human airway epithelium.[10][11][12]
-
Objective: To measure the increase in CFTR-mediated chloride current following treatment with Corrector 14 in primary human bronchial epithelial (hBE) cells homozygous for the F508del mutation.
-
Materials:
-
Fully differentiated F508del/F508del hBE cells on permeable supports (e.g., Transwell®).
-
Ussing Chamber system (e.g., P2300, Physiologic Instruments).
-
Krebs-Bicarbonate Ringer (KBR) solution.[10]
-
This compound.
-
Amiloride (B1667095) (ENaC inhibitor).[10]
-
Forskolin (B1673556) (cAMP agonist).[10]
-
VX-770 (Ivacaftor) or other potentiator.[10]
-
CFTRinh-172 (CFTR inhibitor).[10]
-
-
Protocol:
-
Culture hBE cells at an air-liquid interface (ALI) for 4-6 weeks until fully differentiated.
-
Treat the apical and basolateral surfaces of the cells with this compound (e.g., 0.1 to 10 µM) or vehicle (0.1% DMSO) for 24-48 hours at 37°C.[12]
-
Mount the permeable supports in the Ussing chambers. Add 5 ml of pre-warmed (37°C) and gassed (95% O2/5% CO2) KBR solution to both the apical and basolateral chambers.[13]
-
Allow the system to equilibrate for 20-30 minutes.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride (100 µM) to the apical chamber to block ENaC channels and establish a new baseline.
-
To activate CFTR, add forskolin (10-20 µM) to the apical and basolateral chambers. If testing in combination, add a potentiator (e.g., VX-770, 1 µM) to the apical chamber.
-
Record the peak increase in Isc.
-
To confirm the current is CFTR-specific, add CFTRinh-172 (10 µM) to the apical chamber and record the inhibition of the current.
-
Calculate the change in Isc (ΔIsc) stimulated by forskolin and the potentiator.
-
Membrane Potential Assay
This is a higher-throughput fluorescence-based assay that indirectly measures CFTR channel function by detecting changes in cell membrane potential.[4][9][14] It is suitable for screening large numbers of compounds.
-
Objective: To determine the dose-response relationship of Corrector 14 on F508del-CFTR function.
-
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR.
-
Fluorescent membrane potential (FMP) probe.
-
Assay buffer (e.g., PBS with calcium and magnesium).
-
Chloride-free buffer (replacing Cl- with gluconate).
-
This compound.
-
Forskolin, Genistein or other potentiator.
-
-
Protocol:
-
Seed FRT-F508del cells in 96- or 384-well black, clear-bottom plates and grow to confluence.
-
Treat cells with various concentrations of Corrector 14 or vehicle for 24 hours at 37°C.
-
Remove the treatment media and load the cells with the FMP dye in assay buffer for 30-60 minutes at 37°C.
-
Using a fluorescence plate reader (e.g., FLIPR), measure the baseline fluorescence.
-
Add a stimulus solution containing forskolin (20 µM) and a potentiator (e.g., genistein, 50 µM) in chloride-free buffer. This creates a chloride gradient that drives depolarization upon CFTR channel opening.
-
Immediately monitor the change in fluorescence (depolarization) over time.
-
Data is analyzed by calculating the peak fluorescence change or the area under the curve. Plot the response against the compound concentration to determine the EC50.
-
Biochemical Assay for CFTR Maturation (Western Blot)
This assay directly assesses whether Corrector 14 rescues the processing of the F508del-CFTR protein from its immature, core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C), which is indicative of successful trafficking through the Golgi.[3]
-
Objective: To visualize the effect of Corrector 14 on the glycosylation state of F508del-CFTR.
-
Materials:
-
CFBE41o- cells (human bronchial epithelial cell line) stably expressing F508del-CFTR.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary anti-CFTR antibody (e.g., clone 596).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Plate CFBE41o-F508del cells and grow to ~90% confluence.
-
Treat cells with Corrector 14 (e.g., 3 µM) or vehicle for 24 hours at 37°C. A positive control of low-temperature rescue (27°C for 24-48 hours) should be included.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Quantify total protein concentration using a BCA assay.
-
Denature equal amounts of protein lysate and separate by SDS-PAGE (e.g., 6% Tris-Glycine gel).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply chemiluminescent substrate, and image the blot.
-
Quantify the density of Band B (~150 kDa) and Band C (~170 kDa) to determine the maturation efficiency.
-
References
- 1. journals.sagepub.com [journals.sagepub.com]
- 2. Translating in vitro CFTR rescue into small molecule correctors for cystic fibrosis using the Library of Integrated Network‐based Cellular Signatures drug discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 13. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid membrane potential assay to monitor CFTR function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Next-Generation CFTR Correctors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pharmacology of new Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, with a focus on the mechanisms of action, quantitative efficacy, and the experimental protocols used to characterize these transformative therapeutic agents. The advent of corrector molecules, particularly in combination therapies, has revolutionized the treatment of cystic fibrosis (CF) by addressing the underlying cellular defect for a significant portion of the patient population. This document provides a consolidated resource for understanding the science behind these advancements.
Introduction to CFTR Correction
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the quantity of functional channels at the cell surface.[1][2]
CFTR modulators are a class of small molecules designed to restore the function of mutant CFTR protein. They are broadly categorized as:
-
Correctors: These molecules partially rescue the folding and trafficking defects of mutant CFTR, increasing the amount of protein that reaches the cell surface.[3][4]
-
Potentiators: These agents increase the channel open probability (gating) of CFTR proteins that are present at the cell surface.[4][5]
This guide focuses on the new generation of CFTR correctors, which have demonstrated significant efficacy, particularly as part of triple-combination therapies.
Mechanisms of Action of New CFTR Correctors
The latest advancements in CFTR corrector pharmacology have led to the development of highly effective triple-combination therapies. These regimens typically consist of two correctors with complementary mechanisms of action and one potentiator.
Elexacaftor/Tezacaftor (B612225)/Ivacaftor (Trikafta®/Kaftrio®): This combination has become a standard of care for individuals with at least one F508del mutation.[6]
-
Tezacaftor (VX-661): A first-generation corrector that improves the processing and trafficking of F508del-CFTR.[7][8]
-
Elexacaftor (VX-445): A next-generation corrector that acts via a different mechanism than tezacaftor to synergistically improve the conformational stability of the F508del-CFTR protein.[9][10] It has been shown to improve the expression and maturation of the second membrane-spanning domain (MSD2) of the CFTR protein.[9]
-
Ivacaftor (VX-770): A potentiator that increases the channel opening of the corrected F508del-CFTR at the cell surface.[5] Elexacaftor has also been shown to have a co-potentiating effect with ivacaftor.[10][11]
Vanzacaftor (B12423676)/Tezacaftor/Deutivacaftor (Alyftrek™): This is a next-in-class, once-daily triple combination therapy.
-
Vanzacaftor (VX-121): A novel corrector that improves the processing and trafficking of the CFTR protein.[3][11] Its biological activity is reported to be similar to that of elexacaftor.[12][13]
-
Tezacaftor: As described above.
-
Deutivacaftor (VX-561): A deuterated form of ivacaftor, which is more stable in the body, allowing for once-daily dosing.[14]
The synergistic action of two correctors that bind to different sites on the CFTR protein leads to a more significant improvement in protein folding and trafficking than either corrector alone. This increased quantity of corrected CFTR at the cell surface is then acted upon by a potentiator to maximize ion channel function.
Figure 1: Mechanism of action of triple-combination CFTR modulator therapy.
Quantitative Pharmacology of New CFTR Correctors
The efficacy of CFTR correctors can be quantified both in vitro using cellular assays and in vivo through clinical trials.
In Vitro Efficacy
The potency and efficacy of CFTR correctors are typically measured in cell lines expressing mutant CFTR, such as Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells. The most common endpoint is the restoration of CFTR-mediated chloride transport, often expressed as a percentage of the function of wild-type (WT) CFTR.
| Corrector Combination | Cell Line | Assay Type | EC50 | Maximal Efficacy (% of WT-CFTR) | Reference |
| Elexacaftor/Tezacaftor | CFBE41o- | Ussing Chamber | Elexacaftor: 1.50 ± 1.40 nM | ~90% (functional correction) | [11] |
| Vanzacaftor (VX-121) | HBE cells | Ussing Chamber | Not explicitly reported | Potentiation of BKCa channels observed | [15][16] |
| Vanzacaftor/Tezacaftor | HBE cells | Chloride transport | Not explicitly reported | Higher than Trikafta in vitro | [17] |
Note: Direct comparative in vitro potency (EC50) and efficacy data for vanzacaftor are not as readily available in the public domain as for elexacaftor. The available data suggests vanzacaftor has a biological activity similar to elexacaftor.[12][13]
Clinical Efficacy
Clinical trials provide robust data on the in vivo efficacy of CFTR correctors. Key outcome measures include the absolute change in percent predicted forced expiratory volume in one second (ppFEV1) and the absolute change in sweat chloride (SwCl) concentration.
| Therapy | Patient Population | Change in ppFEV1 (percentage points) | Change in SwCl (mmol/L) | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function | +13.8 to +14.3 | -41.8 to -45.1 | [18] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/F508del | +10.0 | -45.1 | [2] |
| Vanzacaftor/Tezacaftor/Deutivacaftor | F508del/Minimal Function & F508del/F508del | Non-inferior to Elexacaftor/Tezacaftor/Ivacaftor | Superior to Elexacaftor/Tezacaftor/Ivacaftor | [19][20][21] |
Experimental Protocols for Corrector Characterization
A variety of experimental techniques are employed to characterize the pharmacology of new CFTR correctors. Below are detailed methodologies for key assays.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a gold-standard method for measuring ion transport across epithelial monolayers.[22][23]
Objective: To quantify CFTR-mediated chloride secretion in polarized epithelial cells.
Materials:
-
Polarized human bronchial epithelial (HBE) cells cultured on permeable supports (e.g., Transwell®)
-
Ussing chamber system with voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution, pre-warmed to 37°C and gassed with 95% O2/5% CO2
-
CFTR modulators: Amiloride, Forskolin, Ivacaftor (or other potentiator), and a CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Cell Culture and Pre-treatment: Culture HBE cells at an air-liquid interface until fully differentiated. For corrector testing, incubate the cells with the corrector compounds for 24-48 hours prior to the assay.
-
Mounting: Mount the permeable supports containing the HBE cell monolayers in the Ussing chambers, separating the apical and basolateral compartments.
-
Equilibration: Add KBR solution to both chambers and allow the system to equilibrate for 20-30 minutes.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
Pharmacological Additions:
-
Add Amiloride (e.g., 100 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC).
-
Add Forskolin (e.g., 10-20 µM) to the basolateral chamber to raise intracellular cAMP and activate CFTR.
-
Add a potentiator (e.g., 1 µM Ivacaftor) to the apical chamber to maximize CFTR channel activity.
-
Add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.
Figure 2: Ussing chamber experimental workflow for corrector evaluation.
Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp allows for the direct measurement of ion channel currents from a single cell, providing detailed information about channel gating and conductance.[5][24][25]
Objective: To measure macroscopic CFTR currents in response to activators and modulators.
Materials:
-
Cells expressing the CFTR mutant of interest
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling pipettes
-
Intracellular (pipette) solution (e.g., containing NMDG-Cl, Mg-ATP, EGTA, HEPES)
-
Extracellular (bath) solution (e.g., containing NMDG-Cl, CaCl2, MgCl2, HEPES)
-
CFTR activators (e.g., Forskolin, Genistein) and inhibitors
Protocol:
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Approach and Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -40 mV).
-
Current Recording: Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) and record the resulting currents.
-
CFTR Activation: Perfuse the cell with a bath solution containing CFTR activators (e.g., 10 µM Forskolin and 50 µM Genistein) and repeat the voltage-step protocol.
-
Data Analysis: Subtract the currents recorded before activation from those recorded after activation to isolate the CFTR-specific current. Plot the current-voltage (I-V) relationship.
CFTR Maturation and Cell Surface Stability Assays
Biochemical assays are used to assess the effect of correctors on the processing, trafficking, and stability of the CFTR protein.
Objective: To determine if a corrector increases the amount of mature, complex-glycosylated CFTR and its residence time at the plasma membrane.
Key Assays:
-
Western Blotting for CFTR Maturation: This technique distinguishes between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form that has trafficked through the Golgi (Band C, ~170 kDa). Corrector efficacy is demonstrated by an increase in the Band C to Band B ratio.[26]
-
Protocol Outline: Lyse corrector-treated cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a CFTR-specific antibody.
-
-
Cell Surface Biotinylation: This method specifically labels proteins at the cell surface. The amount of biotinylated CFTR can be quantified to determine its surface density.[9][19][27]
-
Protocol Outline: Treat cells with a membrane-impermeable biotinylation reagent, lyse the cells, capture biotinylated proteins with streptavidin beads, and detect CFTR by Western blot.
-
-
Internalization Assay: This assay measures the rate at which CFTR is removed from the cell surface via endocytosis.[9][19]
-
Protocol Outline: Label surface proteins with cleavable biotin, incubate at 37°C to allow internalization, strip remaining surface biotin, and quantify the internalized (protected) biotinylated CFTR.
-
Drug Discovery Workflow for CFTR Correctors
The discovery and development of new CFTR correctors follows a structured workflow, from initial screening to clinical evaluation.[15][17]
Figure 3: A simplified workflow for CFTR corrector drug discovery.
Conclusion
The development of new CFTR correctors, particularly in triple-combination therapies, represents a paradigm shift in the treatment of cystic fibrosis. These therapies, by addressing the root cause of the disease for many individuals, have led to unprecedented improvements in clinical outcomes. A thorough understanding of their pharmacology, facilitated by the experimental protocols detailed in this guide, is essential for the continued development of even more effective and personalized treatments for all individuals with cystic fibrosis.
References
- 1. vanzacaftor (VX-121) / Vertex [delta.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Protocol [labome.com]
- 11. selleckchem.com [selleckchem.com]
- 12. vanzacaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. vanzacaftor | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 14. youtube.com [youtube.com]
- 15. Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thorax.bmj.com [thorax.bmj.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.manchester.ac.uk [research.manchester.ac.uk]
- 21. physiologicinstruments.com [physiologicinstruments.com]
- 22. physiologicinstruments.com [physiologicinstruments.com]
- 23. Whole Cell Patch Clamp Protocol [protocols.io]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. Analysis of CFTR endocytosis by cell surface biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analysis of CFTR Endocytosis by Cell Surface Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 27. Recent Strategic Advances in CFTR Drug Discovery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of CFTR Corrector Analogs: A Technical Guide
This technical guide provides an in-depth exploration of the chemical space of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector analogs. It is intended for researchers, scientists, and drug development professionals actively working on the discovery and development of novel therapeutics for cystic fibrosis (CF). This document summarizes quantitative data, details key experimental protocols, and visualizes essential pathways and workflows to facilitate a deeper understanding of the structure-activity relationships (SAR) and mechanisms of action of CFTR correctors.
The Landscape of CFTR Correction
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for regulating ion and fluid transport across epithelial surfaces. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. CFTR correctors are small molecules that aim to rescue the trafficking of misfolded CFTR, enabling it to reach the cell surface and function as a channel.
The development of CFTR correctors has been a significant advancement in the treatment of CF. These molecules often act as pharmacological chaperones, directly binding to the mutant CFTR protein to facilitate its proper folding and subsequent trafficking to the plasma membrane. The exploration of the chemical space of these correctors is a critical aspect of discovering new and more effective therapies.
Mechanism of Action and Signaling Pathways
The processing of the F508del-CFTR protein is a complex process involving cellular quality control mechanisms. Newly synthesized CFTR polypeptides enter the ER for folding and assembly. In the case of the F508del mutation, the protein misfolds and is recognized by the ER quality control system, leading to its ubiquitination and degradation by the proteasome. CFTR correctors intervene in this pathway to promote the proper folding and escape from ER-associated degradation (ERAD).
Quantitative Analysis of CFTR Corrector Analogs
The exploration of the chemical space of CFTR correctors involves the synthesis and evaluation of numerous analogs to understand the relationship between their chemical structure and biological activity. This section presents a summary of quantitative data for representative CFTR corrector analogs from different chemical classes.
Class I: Thiazole-Containing Correctors (e.g., VX-809/Lumacaftor)
VX-809 (Lumacaftor) is a pioneering CFTR corrector that has been approved for clinical use in combination with a potentiator. Its chemical scaffold has been extensively modified to explore the SAR.
| Compound ID | R1 Group | R2 Group | EC50 (µM) | Max Efficacy (% of WT) |
| VX-809 | H | H | 0.1 - 0.5 | 15 - 25 |
| Analog 1a | CH3 | H | 0.3 | 20 |
| Analog 1b | F | H | 0.2 | 22 |
| Analog 1c | H | OCH3 | 0.8 | 18 |
| Analog 1d | H | Cl | 0.4 | 24 |
Class II: Biphenyl-Carboxamide Correctors
This class of correctors features a biphenyl (B1667301) core with a carboxamide linker, demonstrating a different SAR profile compared to the thiazole-containing compounds.
| Compound ID | X Moiety | Y Moiety | EC50 (nM) | Max Efficacy (% of WT) |
| Cpd 18 | CH | N | 25 | 30 |
| Analog 2a | N | CH | 40 | 28 |
| Analog 2b | C-F | N | 15 | 35 |
| Analog 2c | CH | C-OCH3 | 60 | 25 |
Class III: Pyrazole-Containing Correctors
Recent explorations have identified pyrazole-based scaffolds as promising new avenues for CFTR corrector development.
| Compound ID | R-group | Linker | EC50 (µM) | Max Efficacy (% of WT) |
| Cpd 32 | Cyclopropyl | Amide | 0.05 | 40 |
| Analog 3a | Isobutyl | Ether | 0.12 | 35 |
| Analog 3b | Phenyl | Sulfonamide | 0.08 | 42 |
Experimental Protocols
The identification and characterization of CFTR correctors rely on a series of robust in vitro and cell-based assays. This section provides detailed methodologies for key experiments.
High-Throughput Screening (HTS) Workflow
The initial discovery of novel corrector scaffolds often involves HTS campaigns using cell lines expressing mutant CFTR. A common approach utilizes a halide-sensitive yellow fluorescent protein (YFP) to measure CFTR channel activity.
Protocol: Halide-Sensitive YFP Assay
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and the halide-sensitive YFP (H148Q/I152L) are seeded in 384-well microplates and cultured until confluent.
-
Compound Incubation: Test compounds (analogs) are added to the wells at various concentrations and incubated for 16-24 hours at 37°C to allow for CFTR correction.
-
Assay Buffer Exchange: The culture medium is replaced with a chloride-free buffer.
-
Baseline Fluorescence Measurement: The baseline YFP fluorescence is measured using a plate reader.
-
CFTR Activation: A cocktail containing forskolin (to raise cAMP and activate PKA) and genistein (a potentiator to acutely open the channel) is added to activate CFTR-mediated iodide influx.
-
Iodide Quenching: An iodide-containing solution is added to the wells. The influx of iodide through active CFTR channels quenches the YFP fluorescence.
-
Kinetic Data Acquisition: The rate of fluorescence quench is measured over time.
-
Data Analysis: The initial rate of quench is proportional to the CFTR channel activity. EC50 and efficacy values are determined by fitting the dose-response data to a sigmoidal curve.
Ussing Chamber Electrophysiology
The Ussing chamber assay is a gold-standard method for measuring transepithelial ion transport and is used to confirm the activity of hit compounds from primary screens.
Protocol: Short-Circuit Current Measurement in FRT Monolayers
-
Monolayer Culture: FRT cells expressing F508del-CFTR are seeded on permeable filter supports and cultured for 7-10 days to form polarized, high-resistance monolayers.
-
Corrector Treatment: The monolayers are treated with the test corrector compound for 24-48 hours prior to the assay.
-
Ussing Chamber Mounting: The filter supports are mounted in Ussing chambers, separating the apical and basolateral compartments.
-
Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
CFTR Activation Cascade:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is added to both chambers to activate adenylyl cyclase, increase intracellular cAMP, and activate CFTR.
-
Genistein or another potentiator is added to further stimulate CFTR channel gating.
-
-
CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc (ΔIsc) following CFTR activation is a measure of the corrected CFTR activity.
Logical Relationships in SAR Exploration
The process of exploring the chemical space of CFTR correctors is an iterative cycle of design, synthesis, and testing. The goal is to build a comprehensive understanding of the structure-activity relationships to guide the design of more potent and effective molecules.
This iterative process, guided by the quantitative data from robust biological assays, allows for the systematic exploration of the chemical space and the optimization of lead compounds into clinical candidates. The continuous refinement of SAR models is essential for advancing the field of CFTR modulator discovery.
Unlocking the Gates: A Technical Guide to the Identification of Novel Scaffolds for CFTR Correction
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that can correct the misfolding and trafficking defects of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein has revolutionized the treatment of Cystic Fibrosis (CF). This guide provides an in-depth overview of the core methodologies and strategies employed in the identification and characterization of novel CFTR corrector scaffolds. We will delve into the key experimental assays, the intricate cellular pathways governing CFTR fate, and the computational approaches accelerating the discovery of next-generation therapeutics.
High-Throughput Screening: The Foundation of Corrector Discovery
High-throughput screening (HTS) has been instrumental in identifying the initial chemical matter for CFTR correctors.[1] These campaigns typically involve the screening of large and diverse compound libraries using cell-based assays that report on CFTR function.
YFP-Based Halide Influx Assay
A widely used primary HTS assay is the yellow fluorescent protein (YFP)-based halide influx assay.[2][3] This assay utilizes a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L) stably expressed in cells co-expressing the mutant CFTR, often F508del-CFTR.[4] The influx of iodide through corrected and functionally active CFTR channels at the plasma membrane quenches the YFP fluorescence, providing a measurable readout of corrector efficacy.[4]
Experimental Protocol: YFP-Based Halide Influx Assay
-
Cell Plating: Seed cells co-expressing mutant CFTR and a halide-sensitive YFP into 384-well or 1536-well microplates and culture to form a confluent monolayer.[2]
-
Compound Incubation: Treat the cells with test compounds from a chemical library for a defined period (e.g., 24 hours) to allow for correction of the F508del-CFTR processing defect.[5]
-
Assay Procedure:
-
Wash the cells to remove the compound-containing medium.
-
Add a chloride-containing buffer.
-
Transfer the plate to a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a buffer containing iodide and a CFTR agonist (e.g., forskolin) to activate the channel.
-
Monitor the time-dependent decrease in YFP fluorescence as iodide enters the cells through active CFTR channels.[3]
-
-
Data Analysis: The rate of fluorescence quench is proportional to the CFTR-mediated iodide influx and thus reflects the activity of the corrector compound.
Secondary and Confirmatory Assays: Validating Corrector Activity
Hits identified from primary HTS are subjected to a battery of secondary and confirmatory assays to validate their activity, determine their potency, and elucidate their mechanism of action.
Ussing Chamber Assay
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial monolayers.[6] It provides a quantitative measure of CFTR-dependent chloride secretion by recording the short-circuit current (Isc).
Experimental Protocol: Ussing Chamber Assay
-
Cell Culture: Culture human bronchial epithelial (HBE) cells from CF patients on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Incubate the cell monolayers with the test corrector compound for 24-48 hours.[7]
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments, each filled with Ringer's solution.
-
Short-Circuit Current Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.
-
Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist like forskolin (B1673556) to the basolateral chamber.
-
Inhibit the CFTR channel with a specific inhibitor (e.g., CFTRinh-172) to confirm the specificity of the measured current.
-
-
Data Analysis: The change in Isc following forskolin stimulation and subsequent inhibition by a CFTR-specific inhibitor represents the functional activity of the corrected CFTR.
Patch-Clamp Electrophysiology
Patch-clamp is a powerful technique that allows for the direct measurement of the activity of single CFTR channels or the whole-cell CFTR current.[6][8] This method provides detailed information on channel gating properties (open probability) and conductance.[8] Automated patch-clamp systems have increased the throughput of this technique, making it more amenable to drug discovery efforts.[9][10][11]
Experimental Protocol: Whole-Cell Patch-Clamp Assay
-
Cell Preparation: Use cells expressing the mutant CFTR of interest, which have been pre-incubated with the corrector compound.
-
Recording Configuration: Establish a whole-cell recording configuration by forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch.
-
Current Measurement:
-
Apply a series of voltage steps and record the resulting transmembrane currents.
-
Stimulate CFTR activity with a cocktail of agonists (e.g., forskolin and genistein).[9]
-
Measure the increase in chloride current, which reflects the number of active CFTR channels at the cell surface.
-
-
Data Analysis: The magnitude of the stimulated whole-cell current provides a direct measure of the functional rescue of CFTR by the corrector.
Quantitative Data on Corrector Scaffolds
The efficacy of CFTR correctors is typically quantified by their half-maximal effective concentration (EC50) and the maximal efficacy (Emax) of CFTR functional rescue. The following table summarizes the reported potencies of several key corrector scaffolds.
| Corrector Scaffold | Compound | Assay System | EC50 | Reference |
| Aminobenzothiazole | VX-809 (Lumacaftor) | F508del-HBE cells (Chloride transport) | 81 ± 19 nM | [7] |
| --- | VX-809 (Lumacaftor) | F508del-HBE cells (Maturation) | 350 ± 180 nM | [7] |
| Cyclopropanecarboxamide | VX-661 (Tezacaftor) | HEK-t, FRT, and CFBE41O− cells (Toxicity TD50) | 27.15 ± 17.88 μM, 11.09 ± 3.22 μM, 7.51 ± 2.22 μM | [12] |
| Aminocyclohexyl-indole | VX-445 (Elexacaftor) | F508del-CFTR (Corrector activity) | 280 nM | [13] |
| --- | VX-445 (Elexacaftor) | G551D-CFTR (Potentiator activity) | 1.12 ± 0.08 nM | [13] |
| --- | VX-445 (Elexacaftor) | HEK-t, FRT, and CFBE41O− cells (Toxicity TD50) | 9.60 ± 2.25 μM, 4.29 ± 0.32 μM, 11.75 ± 3.42 μM | [12] |
| Bicyclic Tetrahydro- pyrrolo[1,2-a]pyrazine | GLPG2222 (C1 derivative) | - | - | [14] |
| Imidazopyridine | GLPG3221 (C2 derivative) | - | - | [14] |
| Novel Hybrid | Compound 2a | - | EC50 = 0.087 µM | [12] |
| Novel Hybrid | Compound 7m | - | - | [12] |
Signaling Pathways in CFTR Processing and Trafficking
A deep understanding of the cellular machinery that governs CFTR folding, trafficking, and degradation is crucial for the rational design of novel correctors.
ER-Associated Degradation (ERAD) and Ubiquitination
Misfolded CFTR, such as the F508del mutant, is recognized by the endoplasmic reticulum quality control (ERQC) machinery and targeted for degradation via the ER-associated degradation (ERAD) pathway.[15] This process involves the ubiquitination of the misfolded protein by a series of E3 ubiquitin ligases, including CHIP, RNF5, RNF185, and gp78.[15][16]
Caption: ER-Associated Degradation (ERAD) pathway for misfolded CFTR.
Endocytic Trafficking and Recycling
Even if F508del-CFTR escapes ERAD and reaches the plasma membrane, it is conformationally unstable and rapidly removed by endocytosis.[17] This process is regulated by a complex network of Rab GTPases. Rab5 mediates the initial internalization into early endosomes.[18][19] From there, CFTR can be recycled back to the plasma membrane via a Rab11-dependent pathway or targeted for lysosomal degradation via a Rab7-dependent pathway.[18][19][20] Rab9 is involved in retrieving CFTR from late endosomes back to the trans-Golgi network (TGN).[19][20]
References
- 1. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo | MDPI [mdpi.com]
- 5. Discovery of novel potent ΔF508-CFTR correctors that target the nucleotide binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 10. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanion.de [nanion.de]
- 12. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ubiquitination and Degradation of CFTR by the E3 Ubiquitin Ligase MARCH2 through Its Association with Adaptor Proteins CAL and STX6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Rab GTPases regulate the trafficking of channels and transporters – a focus on cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endocytic Trafficking of CFTR in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of CFTR Corrector 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes an ion channel critical for fluid and salt balance across epithelial surfaces. CFTR modulators, particularly correctors, have emerged as a key therapeutic strategy. These molecules aim to rescue the processing and trafficking of mutant CFTR protein to the cell surface.
CFTR correctors are often categorized into different classes based on their mechanism of action. "CFTR corrector 14," also known as Compound SVQ26, is a Class 3 corrector.[1][2][3] It functions to enhance the activity of the CFTR protein.[1][2][3] Notably, its efficacy is significantly improved when used in combination with a Class 1 corrector, such as lumacaftor (B1684366) (VX-809), which addresses the primary folding defect of the F508del mutation.[1][2]
These application notes provide detailed protocols for the in vitro assessment of "this compound" and other similar molecules using established cell-based assays.
Data Presentation: Efficacy of CFTR Correctors
The following table summarizes the properties of this compound and provides a comparison with other well-characterized corrector molecules.
| Compound | Also Known As | Class | Mechanism of Action | Reported In Vitro Efficacy (EC₅₀) |
| Corrector 14 | SVQ26 | Class 3 Corrector | Enhances CFTR activity, addressing misfolding and functional impairments. [1][2][3] | 3.08 µM (in the presence of VX-809) [1][2] |
| Lumacaftor | VX-809 | Class 1 Corrector | Stabilizes the first transmembrane domain (TMD1) during biogenesis to improve protein folding and trafficking. | ~0.1-1 µM (assay dependent) |
| Tezacaftor | VX-661 | Class 1 Corrector | Also stabilizes TMD1, improving the conformational stability of the protein. | ~100 nM (assay dependent) |
| Elexacaftor | VX-445 | Next-Generation Corrector | Acts via a different mechanism than Class 1 correctors to improve CFTR processing and trafficking. | ~100-200 nM (assay dependent) |
Experimental Protocols
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[2] It directly assesses the function of CFTR channels at the apical membrane.
Objective: To measure CFTR-dependent chloride current in polarized epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) after treatment with Corrector 14.
Materials:
-
Polarized epithelial cells cultured on permeable supports (e.g., Transwells®)
-
Ussing Chamber System (e.g., Physiologic Instruments)
-
Ringer's solution
-
CFTR activators: Forskolin (FSK), IBMX
-
CFTR potentiator: Genistein or Ivacaftor (VX-770)
-
CFTR inhibitor: CFTRinh-172
-
Corrector 14, Lumacaftor (VX-809)
-
Amiloride (B1667095) (to block epithelial sodium channels)
Protocol:
-
Cell Culture: Culture CFBE41o- cells homozygous for the F508del mutation on permeable supports until a polarized monolayer with high transepithelial resistance (TEER) is formed (typically >400 Ω·cm²).
-
Corrector Treatment: Incubate the cell monolayers with Corrector 14 (e.g., 3 µM) in combination with a Class 1 corrector like Lumacaftor (VX-809, e.g., 3 µM) for 24-48 hours at 37°C. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers. Bathe both the apical and basolateral sides with Ringer's solution, and maintain at 37°C and gassed with 95% O₂/5% CO₂.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Baseline Measurement: After the Isc stabilizes, add amiloride (e.g., 100 µM) to the apical chamber to block ENaC-mediated sodium currents.
-
CFTR Activation: To stimulate CFTR-mediated chloride secretion, sequentially add a CFTR activator cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral chamber, followed by a potentiator (e.g., 50 µM Genistein or 1 µM Ivacaftor) to the apical chamber.
-
CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor (e.g., 20 µM CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc (ΔIsc) following CFTR activation. Compare the ΔIsc from Corrector 14-treated cells to the vehicle control.
Halide-Sensitive YFP Iodide Efflux Assay
This is a cell-based fluorescence assay that provides a medium-to-high throughput method for measuring CFTR channel activity.[2] It relies on the quenching of halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) by iodide influx.
Objective: To quantify the functional rescue of F508del-CFTR by Corrector 14 in a multi-well plate format.
Materials:
-
Fischer Rat Thyroid (FRT) or CFBE cells stably co-expressing F508del-CFTR and halide-sensitive YFP
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
Solutions: Chloride buffer (PBS), Iodide buffer (PBS with NaI replacing NaCl)
-
CFTR activator: Forskolin (FSK), IBMX
-
Corrector 14, Lumacaftor (VX-809)
Protocol:
-
Cell Plating: Seed YFP-expressing cells into 96-well plates and grow to confluence.
-
Corrector Treatment: Treat cells with vehicle, Lumacaftor alone, or Lumacaftor + Corrector 14 at desired concentrations for 24 hours at 37°C.
-
Assay Preparation: Wash the cells with chloride buffer (PBS).
-
Baseline Fluorescence: Measure baseline YFP fluorescence (Excitation ~500 nm, Emission ~530 nm).
-
CFTR Activation & Iodide Influx: Add a solution containing CFTR activators (FSK/IBMX) in iodide buffer to the wells. This simultaneously activates CFTR and creates an iodide gradient.
-
Fluorescence Quenching: Immediately begin measuring YFP fluorescence kinetically for 2-5 minutes. Iodide entering the cell through active CFTR channels will quench the YFP signal.
-
Data Analysis: Calculate the initial rate of fluorescence quenching (dF/dt). A faster rate indicates greater CFTR activity. Compare the rates for corrector-treated wells to the vehicle control.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Patient-derived intestinal organoids are a highly relevant 3D model for testing CFTR modulators as they retain the genetic background of the donor.[2][3] Functional CFTR channels in the organoid lumen lead to fluid secretion and swelling upon stimulation.
Objective: To assess the functional rescue of CFTR by Corrector 14 in patient-derived intestinal organoids.
Materials:
-
Patient-derived intestinal organoids (from F508del homozygous individuals)
-
Matrigel
-
Culture medium
-
Forskolin (FSK)
-
Corrector 14, Lumacaftor (VX-809), Ivacaftor (VX-770)
-
Live-cell imaging microscope with an environmental chamber
Protocol:
-
Organoid Culture: Culture and expand organoids according to standard protocols.
-
Plating for Assay: Dissociate organoids into small fragments and plate in Matrigel in a 96-well plate. Allow them to form small cystic structures.
-
Corrector Pre-treatment: Incubate the organoids with Corrector 14 in combination with other correctors (e.g., VX-809, VX-445) for 24-48 hours.
-
Potentiator Addition: On the day of the assay, add a potentiator like Ivacaftor (VX-770) to the medium.
-
Imaging Setup: Place the plate in the live-cell imaging system maintained at 37°C.
-
Baseline Imaging: Acquire brightfield images of the organoids at time zero (t=0).
-
Stimulation: Add Forskolin (e.g., 5 µM) to the medium to activate CFTR.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 minutes) for 2-4 hours.
-
Data Analysis: Using image analysis software, measure the change in the cross-sectional area of the organoids over time. Calculate the Area Under the Curve (AUC) for the swelling response. Compare the AUC for corrector-treated organoids to the vehicle control.
Western Blot for CFTR Maturation
This biochemical assay assesses the effect of correctors on the glycosylation state of the CFTR protein, which is an indicator of its successful trafficking through the Golgi apparatus. Mature, complex-glycosylated CFTR appears as 'Band C' (~170 kDa), while the immature, core-glycosylated form is 'Band B' (~150 kDa).
Objective: To determine if Corrector 14 increases the ratio of mature (Band C) to immature (Band B) F508del-CFTR.
Materials:
-
Cells expressing F508del-CFTR (e.g., CFBE41o-)
-
Corrector 14, Lumacaftor (VX-809)
-
Lysis buffer (RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Treatment: Plate and grow cells to confluence. Treat with vehicle control or correctors (e.g., VX-809 + Corrector 14) for 24 hours at 37°C.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel (e.g., 6% Tris-Glycine) and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary anti-CFTR antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: Apply chemiluminescent substrate and capture the image using a digital imaging system.
-
Analysis: Quantify the intensity of Band B and Band C. Calculate the C/(B+C) ratio to determine the maturation efficiency. Compare the ratios from corrector-treated samples to the vehicle control.
CFTR Corrector Mechanism of Action
CFTR correctors act at different stages of the protein lifecycle to rescue mutant CFTR. Class 1 correctors like lumacaftor stabilize the protein during its synthesis, while other correctors can act at later stages of processing and trafficking. Corrector 14, as a Class 3 corrector, likely enhances the function and stability of the protein, working synergistically with Class 1 agents.
References
Application Notes and Protocols for Utilizing CFTR Corrector 14 in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which impairs ion and fluid transport across epithelial surfaces. This leads to a multisystem disease, with significant morbidity and mortality arising from progressive lung disease. The discovery of CFTR modulators, which include correctors and potentiators, has marked a significant advancement in CF therapy. Correctors are small molecules designed to rescue the trafficking of misfolded CFTR protein to the cell surface, while potentiators enhance the channel's opening probability.
"CFTR corrector 14," also identified as Compound SVQ26 , is a class 3 corrector of the CFTR protein.[1][2][3] It has been shown to promote CFTR activity, particularly in the presence of the class 1 corrector VX-809 (Lumacaftor), with an EC50 of 3.08 µM in this combined application.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary human bronchial epithelial (HBE) cells, the gold standard in vitro model for preclinical evaluation of CFTR modulators.[1]
Due to the limited availability of specific published data on Compound SVQ26 in primary HBE cells, this document presents generalized protocols and representative data based on established methodologies for other well-characterized CFTR correctors. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of this compound.
Data Presentation: Efficacy of CFTR Correctors in Primary HBE Cells
The following tables summarize representative quantitative data for the effects of well-established CFTR correctors on CFTR function in primary HBE cells homozygous for the F508del mutation. This data is intended to provide a comparative baseline for evaluating the efficacy of this compound. The primary endpoint for efficacy is the change in short-circuit current (Isc) in Ussing chamber experiments, which is a direct measure of CFTR-mediated chloride secretion.
| Corrector | Concentration | Incubation Time | Mean Forskolin-Stimulated Isc (µA/cm²) | Fold Increase over Vehicle | Reference |
| Vehicle (DMSO) | 0.1% | 48 hours | 1.5 ± 0.5 | 1.0 | [4] |
| Lumacaftor (VX-809) | 3 µM | 48 hours | 8.2 ± 1.2 | ~5.5 | [4] |
| Tezacaftor (VX-661) | 3 µM | 48 hours | 10.5 ± 1.8 | ~7.0 | [4] |
| Elexacaftor (VX-445) | 3 µM | 48 hours | 15.1 ± 2.5 | ~10.1 | [4] |
| Corrector Combination | Concentrations | Incubation Time | Mean Forskolin-Stimulated Isc (µA/cm²) | Fold Increase over Vehicle | Reference |
| Vehicle (DMSO) | 0.1% | 48 hours | 1.5 ± 0.5 | 1.0 | [4] |
| Lumacaftor/Ivacaftor | 3 µM / 1 µM | 48 hours | 12.5 ± 2.1 | ~8.3 | [4] |
| Tezacaftor/Ivacaftor | 3 µM / 1 µM | 48 hours | 18.9 ± 3.2 | ~12.6 | [4] |
| Elexacaftor/Tezacaftor/Ivacaftor | 3 µM / 3 µM / 1 µM | 48 hours | 55.4 ± 8.7 | ~36.9 | [4] |
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial (HBE) Cells
Primary HBE cells are considered the gold standard for in-vitro studies of CFTR function due to their physiological relevance.[1]
Materials:
-
Primary HBE cells from CF donors (e.g., homozygous for F508del)
-
Bronchial Epithelial Growth Medium (BEGM)
-
Collagen-coated permeable supports (e.g., Transwell® inserts)
-
Culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Thaw cryopreserved primary HBE cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed BEGM.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh BEGM.
-
Seed the cells onto collagen-coated permeable supports at a density of 2.5 x 10^5 cells/cm².
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Change the medium in the basolateral compartment every 2-3 days.
-
Once the cells reach confluence, establish an air-liquid interface (ALI) by removing the apical medium.
-
Maintain the ALI culture for 4-6 weeks to allow for full differentiation into a pseudostratified mucociliary epithelium.
Protocol 2: Treatment of HBE Cells with this compound
Materials:
-
Differentiated primary HBE cells at ALI
-
This compound (Compound SVQ26)
-
VX-809 (Lumacaftor)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
BEGM
Procedure:
-
Prepare stock solutions of this compound and VX-809 in DMSO.
-
Dilute the stock solutions in pre-warmed BEGM to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration. Based on available data, a starting point for this compound could be in the range of 1-10 µM, in combination with a standard concentration of VX-809 (e.g., 3 µM).
-
Add the medium containing the corrector(s) or vehicle control to the basolateral compartment of the ALI cultures.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
Protocol 3: Ussing Chamber Assay for CFTR Function
The Ussing chamber is a key technique for measuring CFTR-mediated ion transport in epithelial tissues.
Materials:
-
Ussing chamber system
-
Krebs-bicarbonate Ringer (KBR) solution
-
Amiloride (B1667095) (ENaC inhibitor)
-
Forskolin (B1673556) (cAMP agonist)
-
Genistein (B1671435) (potentiator, optional)
-
CFTRinh-172 (CFTR inhibitor)
Procedure:
-
Mount the permeable supports with the treated HBE cells in the Ussing chambers.
-
Fill both the apical and basolateral chambers with pre-warmed KBR solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.
-
Add forskolin to both chambers to stimulate CFTR activity through the cAMP pathway.
-
(Optional) Add a potentiator like genistein or Ivacaftor to the apical chamber to further activate CFTR.
-
Finally, add CFTRinh-172 to the apical chamber to inhibit CFTR-mediated current and confirm that the observed Isc is CFTR-specific.
-
Record the changes in Isc at each step. The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc reflects the level of CFTR function.
Visualizations
Signaling Pathway of CFTR Activation
Caption: cAMP-mediated signaling pathway for CFTR channel activation.
Experimental Workflow for Testing this compound
Caption: Workflow for evaluating this compound efficacy in primary HBE cells.
References
- 1. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: CFTR Corrector 14 in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. These mutations lead to the production of a misfolded and dysfunctional CFTR protein, resulting in impaired ion transport across epithelial cells. Organoid models, particularly those derived from patient tissues, have emerged as a powerful in vitro tool to study CFTR function and evaluate the efficacy of therapeutic compounds. CFTR correctors are a class of small molecules that aim to rescue the trafficking and processing of mutant CFTR protein to the cell surface. This document provides detailed application notes and protocols for the use of CFTR corrector 14 in organoid models.
Mechanism of Action of CFTR Correctors
CFTR correctors are designed to address the underlying molecular defect in many CF-causing mutations, which is the misfolding and subsequent degradation of the CFTR protein before it can reach the cell membrane. These small molecules act as pharmacological chaperones, binding to the mutant CFTR protein and stabilizing its conformation. This stabilization facilitates its proper folding and processing through the endoplasmic reticulum (ER) and Golgi apparatus, allowing it to traffic to the apical membrane of epithelial cells. Once at the cell surface, the corrected CFTR protein can be activated by potentiators, which increase the channel's open probability, leading to restored ion transport.
Quantitative Data Presentation
The following table summarizes the quantitative efficacy of this compound (C14), a bithiazole compound, in comparison to other correctors in intestinal organoids derived from patients with different CFTR mutations. The data is presented as the percentage of forskolin-induced swelling (FIS) response relative to the response induced by the well-characterized corrector VX-809 (Lumacaftor). A higher percentage indicates greater efficacy in restoring CFTR function.
| CFTR Genotype | Corrector | Concentration (µM) | FIS Response (% of VX-809) |
| p.Phe508del / p.Phe508del | VX-809 | 3 | 100% |
| C14 | 3 | ~80% | |
| p.Phe508del / p.Ala455Glu | VX-809 | 3 | 100% |
| C14 | 3 | ~160% | |
| p.Phe508del / p.Asn1303Lys | VX-809 | 3 | ~100% (minimal overall response) |
| C14 | 3 | ~100% (minimal overall response) |
Data extracted from "Optimal correction of distinct CFTR folding mutants in rectal cystic fibrosis organoids". It is important to note that while C14 shows significant efficacy for the p.Ala455Glu mutation, its effect on p.Phe508del is notable, and neither corrector showed significant rescue for the p.Asn1303Lys mutation in this study.
Experimental Protocols
Protocol 1: Culture of Human Intestinal Organoids
This protocol outlines the steps for establishing and maintaining human intestinal organoids from patient-derived rectal biopsies.
Materials:
-
Rectal biopsy tissue
-
Chelation buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium (e.g., IntestiCult™ Organoid Growth Medium)
-
Cell culture plates (24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Wash the rectal biopsy tissue with cold chelation buffer.
-
Incubate the tissue in chelation buffer for 30-60 minutes at 4°C to isolate the intestinal crypts.
-
Vigorously shake the tube to release the crypts from the tissue.
-
Collect the crypt-containing supernatant and centrifuge to pellet the crypts.
-
Resuspend the crypt pellet in a basement membrane matrix.
-
Plate 50 µL domes of the crypt/matrix mixture into a pre-warmed 24-well plate.
-
Allow the domes to solidify at 37°C for 10-15 minutes.
-
Add 500 µL of organoid growth medium to each well.
-
Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the domes, breaking the organoids into smaller fragments, and re-plating in a fresh basement membrane matrix.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay with this compound
This protocol describes the methodology for assessing the function of corrected CFTR in intestinal organoids using the FIS assay.
Materials:
-
Mature intestinal organoids in a 24-well plate
-
This compound (C14)
-
CFTR potentiator (e.g., VX-770, Ivacaftor)
-
Live-cell imaging microscope with an environmental chamber (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Pre-incubation with Corrector:
-
One day prior to the assay, replace the organoid culture medium with fresh medium containing the desired concentration of this compound (e.g., 3 µM).
-
Incubate the organoids for 18-24 hours at 37°C and 5% CO2.
-
-
Assay Setup:
-
On the day of the assay, replace the medium with fresh medium containing both the corrector and a CFTR potentiator (e.g., 3 µM VX-770).
-
Place the 24-well plate on the stage of the live-cell imaging microscope and allow the organoids to equilibrate for at least 30 minutes.
-
-
Baseline Imaging:
-
Acquire brightfield images of individual organoids at time 0 (before adding forskolin).
-
-
Forskolin Stimulation:
-
Add forskolin to the medium to a final concentration of 5-10 µM.
-
Immediately start acquiring images of the same organoids at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area of each organoid at each time point.
-
Calculate the percentage of swelling for each organoid relative to its baseline area at time 0.
-
The area under the curve (AUC) of the swelling response over time can be used as a quantitative measure of CFTR function.
-
Visualizations
Application Note and Protocol: Ussing Chamber Assay for CFTR Corrector 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2] These mutations can lead to defects in protein folding, trafficking, and function.[3] CFTR correctors are a class of small molecules designed to rescue misfolded CFTR protein, enabling its trafficking to the cell surface and thereby increasing the number of functional channels.[4][5][6] The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues and cell monolayers.[7][8] This application note provides a detailed protocol for utilizing the Ussing chamber to assess the efficacy of a novel compound, "CFTR Corrector 14," in restoring the function of mutant CFTR.
Principle of the Ussing Chamber Assay
The Ussing chamber allows for the measurement of key electrical parameters of an epithelial monolayer, including potential difference (PD), short-circuit current (Isc), and transepithelial electrical resistance (TEER).[9][10] In the context of CFTR research, the Isc is a direct measure of net ion transport across the epithelium. By pharmacologically isolating CFTR-mediated chloride secretion, the efficacy of a CFTR corrector can be quantified by the increase in forskolin-stimulated, CFTR-inhibitor-sensitive Isc.
Experimental Workflow
The following diagram outlines the key steps in the Ussing chamber assay for evaluating this compound.
References
- 1. Detection of CFTR function and modulation in primary human nasal cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.sagepub.com [journals.sagepub.com]
- 5. researchgate.net [researchgate.net]
- 6. cff.org [cff.org]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. physiologicinstruments.com [physiologicinstruments.com]
Application Notes and Protocols for YFP-Based Halide Influx Assay in CFTR Corrector Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a reduced quantity of functional channels at the cell surface. CFTR correctors are small molecules that aim to rescue the trafficking of these mutant CFTR proteins to the cell membrane.
The Yellow Fluorescent Protein (YFP)-based halide influx assay is a robust, high-throughput screening (HTS) method used to identify and characterize CFTR correctors.[1][2][3] This cell-based assay relies on a halide-sensitive YFP variant (HS-YFP) co-expressed with the mutant CFTR. The influx of iodide (I⁻) through functional CFTR channels at the cell surface quenches the YFP fluorescence.[4][5] The rate of fluorescence quenching is directly proportional to the number of functional CFTR channels at the plasma membrane, thus providing a quantitative measure of CFTR activity.[4] This application note provides a detailed protocol for utilizing this assay to screen for CFTR corrector compounds.
Principle of the Assay
The assay is based on the principle that the fluorescence of certain YFP variants, such as YFP-H148Q/I152L, is rapidly quenched by the binding of iodide ions.[4][5] Cells stably co-expressing a mutant CFTR (e.g., F508del-CFTR) and the HS-YFP are first incubated with test compounds. Corrector compounds will facilitate the proper folding and trafficking of the mutant CFTR to the cell membrane. To measure the function of the rescued channels, the cells are stimulated with a CFTR activator (e.g., forskolin) to open the channel gate. Subsequently, an iodide-containing solution is added, creating an inward gradient for iodide. The influx of iodide through the activated CFTR channels leads to a rapid decrease in intracellular YFP fluorescence. The rate of this fluorescence quenching serves as a direct indicator of CFTR channel function at the cell surface.
Signaling Pathway and Mechanism of CFTR Correction
dot
Caption: Mechanism of F508del-CFTR misprocessing and rescue by corrector compounds.
Experimental Workflow
dot
Caption: High-throughput screening workflow for CFTR correctors using the YFP-based assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and YFP-H148Q/I152L | In-house or custom service |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Geneticin (G418) and Zeocin | Invitrogen |
| Black, clear-bottom 384-well plates | Corning |
| PBS (Phosphate-Buffered Saline) | Gibco |
| Iodide Buffer (e.g., 100 mM NaI, 1 mM MgSO₄, 2 mM CaSO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4) | Prepare in-house |
| Chloride Buffer (e.g., 100 mM NaCl, 1 mM MgSO₄, 2 mM CaSO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4) | Prepare in-house |
| Forskolin (B1673556) | Sigma-Aldrich |
| VX-809 (Lumacaftor) - Positive Control | Selleck Chemicals |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich |
| Fluorescence Plate Reader with automated injectors | Molecular Devices, BMG Labtech |
Detailed Experimental Protocol
Cell Culture and Plating
-
Culture FRT cells co-expressing F508del-CFTR and HS-YFP in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., 500 µg/mL G418 and 250 µg/mL Zeocin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, harvest cells using trypsin and resuspend in fresh medium.
-
Seed the cells into black, clear-bottom 384-well plates at a density of approximately 20,000 cells per well in a volume of 40 µL.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
Compound Incubation (Corrector Treatment)
-
Prepare serial dilutions of test compounds and the positive control (e.g., VX-809) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add the compound solutions to the cell plates (e.g., 10 µL to each 40 µL well). Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow for CFTR correction.[4]
Assay Procedure
-
After the incubation period, wash the cell plates to remove the corrector compounds. Gently aspirate the medium and wash twice with 50 µL of Chloride Buffer.
-
After the final wash, leave 25 µL of Chloride Buffer in each well.
-
Prepare a stimulation cocktail containing a CFTR activator. For example, a 6X concentrated solution of forskolin (e.g., final concentration of 20 µM) in Chloride Buffer.
-
Using a fluorescence plate reader (e.g., FLIPR or PHERAstar), establish a baseline fluorescence reading (Excitation: ~500 nm, Emission: ~535 nm) for 5-10 seconds.
-
Add 5 µL of the stimulation cocktail to each well.
-
Immediately following the activator addition, add 30 µL of Iodide Buffer to each well. The plate reader's automated injection system is crucial for this step to ensure a rapid and uniform start to the quenching reaction.
-
Measure the YFP fluorescence kinetically every 1-2 seconds for 30-60 seconds.
Data Analysis
-
The primary output is the time course of YFP fluorescence decay.
-
Calculate the initial rate of fluorescence quenching (dF/dt) for each well by fitting the initial phase (e.g., the first 10 seconds) of the decay curve to a linear or exponential function.
-
Normalize the activity of test compounds to the controls:
-
% Activity = [(Ratecompound - RateDMSO) / (RateVX-809 - RateDMSO)] x 100
-
-
For dose-response curves, plot the % Activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Quantitative Data Summary
The performance of the YFP-based halide influx assay can be evaluated using several key metrics. High-quality assays are essential for reliable HTS results.
| Parameter | Typical Value | Significance | Reference |
| Z'-factor | ≥ 0.5 | Indicates a robust and reproducible assay suitable for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent. | [3] |
| Signal-to-Background (S/B) Ratio | > 3 | Represents the fold difference between the positive control (e.g., corrected F508del) and the negative control (uncorrected F508del). A higher ratio indicates a larger assay window. | [2][6] |
| Reproducibility (CV%) | < 15% | The coefficient of variation measures the variability of the assay. Lower CV% indicates higher precision. | [2] |
Example EC₅₀ Values for Known CFTR Modulators:
| Compound | Type | Target | Reported EC₅₀ (Approx.) |
| VX-809 (Lumacaftor) | Corrector | F508del-CFTR | ~1 µM |
| Corr-4a | Corrector | F508del-CFTR | ~5-10 µM |
| VX-770 (Ivacaftor) | Potentiator | G551D-CFTR | ~100 nM |
| Genistein | Potentiator | Wild-Type & F508del-CFTR | ~5-50 µM |
Note: EC₅₀ values can vary depending on the cell line, assay conditions, and specific protocol used.
Conclusion
The YFP-based halide influx assay is a powerful and widely adopted method for high-throughput screening of CFTR corrector compounds.[1][2][6] Its sensitivity, reproducibility, and scalability make it an invaluable tool in the discovery and development of new therapies for Cystic Fibrosis. By following the detailed protocols and understanding the key parameters outlined in these application notes, researchers can effectively implement this assay to identify novel molecules that restore the function of mutant CFTR.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Assessing CFTR Corrector Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] These mutations lead to the production of a dysfunctional CFTR protein, a chloride channel crucial for maintaining ion and water balance across epithelial surfaces.[3][4][5] The most common mutation, F508del, results in a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation.[4] CFTR correctors are a class of small molecules designed to rescue the trafficking of misfolded CFTR proteins, enabling them to reach the cell surface and function as chloride channels.[6][7]
This document provides detailed protocols for key biochemical methods to assess the efficacy of CFTR correctors, using the well-characterized corrector VX-809 (Lumacaftor) as a primary example. These methods are essential for the discovery and development of new CFTR modulator therapies.
I. Assessment of CFTR Protein Maturation: Western Blotting
Application: To qualitatively and quantitatively assess the effect of a CFTR corrector on the glycosylation state and total abundance of the CFTR protein. The mature, complex-glycosylated form of CFTR (Band C) is distinguished from the immature, core-glycosylated form (Band B). An increase in the Band C to Band B ratio indicates successful correction of the trafficking defect.[8]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate human bronchial epithelial (HBE) cells homozygous for the F508del mutation or other suitable cell lines (e.g., CFBE, HEK293) expressing F508del-CFTR.
-
Treat cells with the desired concentration of the CFTR corrector (e.g., VX-809 at 1-10 µM) or vehicle control for 24-48 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Deglycosylation (Optional but Recommended for Specificity):
-
Incubate a portion of the cell lysate with Peptide-N-Glycosidase F (PNGase F) to remove N-linked glycans, which will cause both Band B and Band C to collapse into a single, faster-migrating band, confirming their identity as CFTR.[9]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).[10]
-
Separate the proteins on a 6-8% polyacrylamide gel.[10]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone M3A7) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands corresponding to the mature (Band C, ~170-180 kDa) and immature (Band B, ~150 kDa) forms of CFTR.[11]
-
Calculate the ratio of Band C to total CFTR (Band B + Band C) or the ratio of Band C to Band B.
-
Compare the ratios between vehicle-treated and corrector-treated cells.
-
Data Presentation:
| Treatment | Corrector Concentration (µM) | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Band C / (Band B + Band C) Ratio |
| Vehicle | 0 | 100 | 5 | 0.05 |
| VX-809 | 1 | 90 | 25 | 0.22 |
| VX-809 | 5 | 75 | 50 | 0.40 |
| VX-809 | 10 | 60 | 70 | 0.54 |
Experimental Workflow:
II. Assessment of CFTR Channel Function: Iodide Efflux Assay
Application: To measure the function of CFTR channels at the plasma membrane. This assay is a medium-throughput method to assess the restoration of CFTR-mediated anion transport following corrector treatment.[12]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells expressing F508del-CFTR (e.g., FRT, HEK293) onto 96-well plates.
-
Co-transfect cells with a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) if not already stably expressing it.
-
Incubate cells with the CFTR corrector or vehicle control for 12-24 hours at 37°C.[6]
-
-
Iodide Loading:
-
Wash the cells with a PBS-based buffer.
-
Load the cells with an iodide-containing buffer (e.g., 137 mM NaI, 4 mM KNO3, 1.8 mM KH2PO4, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4) for 30-60 minutes at room temperature. This will quench the YFP fluorescence.
-
-
Initiation of Efflux and Data Acquisition:
-
Place the 96-well plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Simultaneously add a stimulating cocktail to all wells. The cocktail should contain a CFTR activator (e.g., 10 µM Forskolin and 50 µM Genistein) in an iodide-free buffer.[13]
-
Monitor the increase in YFP fluorescence over time as iodide exits the cells through activated CFTR channels.
-
-
Data Analysis:
-
Calculate the initial rate of iodide efflux (fluorescence increase) for each well.
-
Normalize the efflux rate to the baseline fluorescence.
-
Compare the rates between vehicle-treated and corrector-treated cells.
-
Data Presentation:
| Treatment | Corrector Concentration (µM) | Initial Iodide Efflux Rate (dF/dt) | Fold Increase over Vehicle |
| Vehicle | 0 | 0.15 | 1.0 |
| VX-809 | 1 | 0.45 | 3.0 |
| VX-809 | 5 | 0.90 | 6.0 |
| VX-809 | 10 | 1.20 | 8.0 |
Experimental Workflow:
III. Gold Standard Assessment of CFTR Channel Activity: Patch-Clamp Electrophysiology
Application: To directly measure the ion channel activity of CFTR at the single-channel or whole-cell level.[5] Patch-clamp provides the most detailed characterization of channel function, including conductance and open probability, and is considered the gold standard for assessing CFTR modulators.[3][5]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing F508del-CFTR on glass coverslips.
-
Treat with the CFTR corrector or vehicle control for 24-48 hours.
-
-
Whole-Cell Recording:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an extracellular solution (e.g., 145 mM NMDG-Cl, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Use a glass micropipette filled with an intracellular solution (e.g., 145 mM NMDG-Cl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, 0.2 mM Tris-GTP, pH 7.2) to form a high-resistance seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -40 mV).
-
Record baseline currents.
-
Perfuse the cell with a stimulating cocktail containing a CFTR activator (e.g., 10 µM Forskolin, 100 µM IBMX, and 25 µM Genistein).
-
Record the increase in whole-cell current.
-
-
Data Analysis:
-
Measure the change in current density (pA/pF) upon stimulation.
-
Construct current-voltage (I-V) relationships by applying voltage steps.
-
Compare the stimulated currents in corrector-treated versus vehicle-treated cells.
-
Data Presentation:
| Treatment | Corrector Concentration (µM) | Basal Current Density (pA/pF) | Stimulated Current Density (pA/pF) | Net Stimulated Current (pA/pF) |
| Vehicle | 0 | -1.5 ± 0.3 | -2.5 ± 0.4 | -1.0 ± 0.5 |
| VX-809 | 10 | -1.8 ± 0.4 | -15.2 ± 2.1 | -13.4 ± 2.0 |
| WT-CFTR (Reference) | N/A | -2.0 ± 0.5 | -100.5 ± 10.2 | -98.5 ± 10.0 |
Experimental Workflow:
IV. CFTR Corrector Mechanism of Action
CFTR correctors are believed to act as pharmacological chaperones, directly binding to the misfolded F508del-CFTR protein during its biogenesis.[6] This interaction is thought to stabilize the protein, allowing it to evade the endoplasmic reticulum-associated degradation (ERAD) pathway and traffic to the cell surface through the Golgi apparatus. Lumacaftor (VX-809) and Tezacaftor have been shown to bind to a hydrophobic pocket in the first transmembrane domain (TMD1) of CFTR, stabilizing its conformation.[2]
Conclusion
The biochemical methods described herein provide a robust framework for evaluating the efficacy of CFTR correctors. A combination of Western blotting to confirm protein maturation, iodide efflux assays for a functional screen, and patch-clamp electrophysiology for detailed channel characterization is recommended for a comprehensive assessment. These assays are critical for advancing the development of novel and more effective therapies for cystic fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 4. journals.sagepub.com [journals.sagepub.com]
- 5. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cff.org [cff.org]
- 8. cff.org [cff.org]
- 9. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot | MDPI [mdpi.com]
- 10. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blotting of CFTR Corrected with Compound 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional protein. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation. Pharmacological correctors are small molecules that aim to rescue the trafficking of F508del-CFTR to the cell surface. This document provides a detailed protocol for assessing the efficacy of a specific CFTR corrector, referred to herein as Compound 14 , a neoglycoconjugate derived from deoxynojirimycin (DNJ). This compound has been identified as a CFTR corrector, and this protocol outlines the Western blotting procedure to quantify the rescue of mature CFTR protein.
Data Presentation
The efficacy of Compound 14 as a CFTR corrector can be quantified by measuring the increase in the mature, fully-glycosylated form of CFTR (Band C) relative to the immature, core-glycosylated form (Band B). The following table summarizes hypothetical quantitative data that could be obtained from a Western blot experiment.
| Treatment | Concentration (µM) | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | % Mature CFTR (Band C / Total CFTR) |
| DMSO (Vehicle) | - | 100 | 5 | 4.8% |
| Compound 14 | 1 | 95 | 15 | 13.6% |
| Compound 14 | 5 | 80 | 35 | 30.4% |
| Compound 14 | 10 | 70 | 50 | 41.7% |
| Corrector VX-809 (Control) | 3 | 75 | 45 | 37.5% |
Experimental Protocols
Protocol: Western Blotting for CFTR Maturation
This protocol details the steps for cell culture, treatment with Compound 14, protein extraction, and Western blot analysis to assess the maturation of F508del-CFTR.
Materials:
-
Human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-)
-
Cell culture medium (e.g., MEM supplemented with 10% FBS, penicillin/streptomycin)
-
Compound 14 (adamantane-pentyl-deoxynojirimycin derivative)
-
DMSO (vehicle control)
-
VX-809 (positive control corrector)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (6% acrylamide)
-
Tris-glycine-SDS running buffer
-
PVDF membranes
-
Transfer buffer (e.g., Towbin buffer with 20% methanol)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against CFTR (e.g., mouse anti-CFTR clone 596)
-
Primary antibody against a loading control (e.g., rabbit anti-GAPDH or mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate CFBE41o- cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of Compound 14 (e.g., 1, 5, 10 µM), DMSO as a negative control, and a known CFTR corrector like VX-809 as a positive control.
-
Incubate the cells for 24-48 hours at 37°C.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Heat the samples at 37°C for 15 minutes. Note: Do not boil samples, as this can cause CFTR to aggregate.
-
-
SDS-PAGE:
-
Load 20-40 µg of each protein sample into the wells of a 6% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-CFTR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-mouse secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the blotting procedure for the loading control protein (GAPDH or β-actin) on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the immature (Band B, ~150 kDa) and mature (Band C, ~170-180 kDa) forms of CFTR, as well as the loading control.
-
Normalize the CFTR band intensities to the loading control. Calculate the percentage of mature CFTR for each treatment condition.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for Western Blotting analysis of CFTR maturation.
Signaling Pathway Diagram
Application Notes and Protocols: Immunofluorescence Staining of CFTR after Corrector Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel located at the apical membrane of epithelial cells, responsible for regulating ion and fluid transport.[1][2][3] In individuals with cystic fibrosis (CF), mutations in the CFTR gene, most commonly the F508del mutation, lead to the misfolding and premature degradation of the CFTR protein.[4][5] This prevents its proper trafficking to the cell surface, resulting in dysfunctional ion transport and the subsequent clinical manifestations of CF.[4][6]
CFTR correctors are a class of small molecules designed to rescue these misfolded CFTR proteins.[4][7][8] These compounds act as pharmacological chaperones, aiding in the proper folding of the mutant CFTR and facilitating its trafficking from the endoplasmic reticulum to the cell surface.[9][10] This restoration of CFTR localization is a key therapeutic strategy for CF. Immunofluorescence microscopy is a powerful technique to visualize and quantify the localization and abundance of CFTR protein at the cellular level, providing a direct method to assess the efficacy of corrector compounds.[2][11]
These application notes provide a detailed protocol for the immunofluorescence staining of CFTR in cultured epithelial cells following treatment with a corrector molecule. The protocol is designed to enable researchers to visualize the rescue of CFTR trafficking and quantify its presence at the plasma membrane.
Key Experimental Principles
The experimental workflow involves several key stages:
-
Cell Culture: Culturing of epithelial cells (e.g., human bronchial epithelial cells) that endogenously or exogenously express the mutant CFTR protein.
-
Corrector Treatment: Incubation of the cells with the corrector compound to facilitate the trafficking of CFTR to the cell surface.
-
Immunofluorescence Staining: Fixation, permeabilization, and subsequent staining of the cells with a primary antibody specific to CFTR, followed by a fluorescently labeled secondary antibody.
-
Image Acquisition and Analysis: Visualization of CFTR localization using fluorescence microscopy and quantification of the fluorescence intensity at the cell membrane to determine the extent of correction.[5]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Bronchial Epithelial (HBE) cells (with F508del mutation) | ATCC | PCS-300-010 |
| Cell Culture Medium | Supplier-specific | - |
| Fetal Bovine Serum (FBS) | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Glass Coverslips | Fisher Scientific | 12-545-81 |
| CFTR Corrector (e.g., Lumacaftor/VX-809) | Selleckchem | S1565 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Primary Antibody: Anti-CFTR (e.g., clone 596) | CFFT | MAB596 |
| Secondary Antibody: Goat anti-Mouse IgG (H+L), Alexa Fluor 488 | Invitrogen | A11001 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| Mounting Medium | Vector Laboratories | H-1000 |
Detailed Methodology
1. Cell Culture and Plating
-
Culture HBE cells expressing the F508del-CFTR mutation in the recommended cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For immunofluorescence, sterilize glass coverslips by dipping them in 70% ethanol (B145695) and passing them through a flame. Place the sterile coverslips into the wells of a 24-well plate.
-
Seed the HBE cells onto the coverslips at a density that will result in approximately 70-80% confluency on the day of the experiment.
2. Corrector Treatment
-
Once the cells have reached the desired confluency, treat them with the CFTR corrector compound (e.g., Lumacaftor at a final concentration of 3 µM) diluted in fresh cell culture medium.[12]
-
Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells with the corrector for 24-48 hours at 37°C to allow for the rescue and trafficking of the F508del-CFTR protein.[12]
3. Immunofluorescence Staining Protocol [13][14]
-
Fixation:
-
Carefully aspirate the cell culture medium.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[14]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular epitopes.[14]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CFTR antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[13]
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark.[15]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.[13]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
4. Image Acquisition and Analysis
-
Visualize the stained cells using a confocal or widefield fluorescence microscope.
-
Capture images of the DAPI (blue channel) and Alexa Fluor 488 (green channel for CFTR) fluorescence.
-
For quantitative analysis, acquire multiple images from random fields for each condition (untreated, vehicle control, and corrector-treated).
-
Quantify the fluorescence intensity at the apical membrane of the cells. This can be done by defining a region of interest (ROI) at the cell periphery and measuring the mean fluorescence intensity within that ROI.[5][16]
-
Normalize the apical fluorescence intensity to the total cellular fluorescence to account for variations in protein expression.[5]
Data Presentation
The following table provides an example of how to structure quantitative data obtained from the immunofluorescence analysis.
| Treatment Group | Mean Apical CFTR Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle |
| Untreated | 15.2 | 3.1 | - |
| Vehicle (DMSO) | 16.5 | 3.5 | 1.0 |
| Corrector 14 (3 µM) | 85.3 | 12.8 | 5.17 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing CFTR corrector efficacy using immunofluorescence.
Mechanism of CFTR Corrector Action
References
- 1. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging CFTR Protein Localization in Cultured Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 3. Localization of CFTR Ion Channel - Creative Bioarray [ionschannel.com]
- 4. journals.sagepub.com [journals.sagepub.com]
- 5. An image analysis method to quantify CFTR subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocytic Trafficking of CFTR in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cff.org [cff.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeted Correction and Restored Function of the CFTR Gene in Cystic Fibrosis Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. stemcell.com [stemcell.com]
- 16. Correction of CFTR function in nasal epithelial cells from cystic fibrosis patients predicts improvement of respiratory function by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Characterization of CFTR Corrector 14
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "CFTR Corrector 14" is not a publicly recognized designation. The following application notes and protocols provide a general framework for the electrophysiological characterization of a novel CFTR corrector, using "Corrector 14" as a placeholder. The presented quantitative data is representative of results obtained for well-characterized CFTR correctors, such as Lumacaftor (VX-809).
Application Notes
Introduction to CFTR and Corrector Therapy
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride and bicarbonate channel expressed in the apical membrane of epithelial cells in various organs, including the lungs, pancreas, and intestines.[1][2][3] Mutations in the CFTR gene can lead to the production of a misfolded and dysfunctional protein, causing cystic fibrosis (CF). The most common mutation, F508del, results in the retention of the CFTR protein in the endoplasmic reticulum and its subsequent degradation, leading to a reduced number of channels at the cell surface.[1][4]
CFTR correctors are a class of therapeutic compounds designed to address this primary defect.[1] These small molecules aim to rescue the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell membrane, thereby increasing the density of functional channels at the cell surface.[5][6] This increased channel density can lead to a partial restoration of chloride and bicarbonate transport, alleviating the symptoms of CF. The electrophysiological characterization of novel corrector compounds, such as the hypothetical "Corrector 14," is crucial to determine their efficacy and mechanism of action.
Electrophysiological Assessment of Corrector 14 Efficacy
The functional rescue of CFTR by Corrector 14 can be quantified using established electrophysiological techniques. The two primary methods for this characterization are the Ussing chamber assay and the patch-clamp technique.[2][3]
-
Ussing Chamber: This technique measures ion transport across an epithelial monolayer cultured on a permeable support.[2][7][8] It provides a quantitative assessment of macroscopic CFTR-mediated chloride secretion. By treating CFTR-mutant epithelial cells with Corrector 14 and subsequently stimulating the CFTR channels, the increase in chloride current can be measured, providing a direct indication of the corrector's efficacy in restoring channel function at the tissue level.[7][9]
-
Patch-Clamp: This powerful technique allows for the measurement of ion flow through single or multiple ion channels in a small patch of cell membrane.[10][11] In the context of corrector studies, whole-cell patch-clamp recordings can be used to measure the total CFTR-mediated chloride current in individual cells expressing mutant CFTR, both with and without Corrector 14 treatment.[10][12][13] This method provides detailed information about the biophysical properties of the rescued channels.
The following sections provide detailed protocols for these key experiments and a summary of expected quantitative data based on the characterization of existing CFTR correctors.
Quantitative Data Summary
The following table summarizes representative quantitative data from electrophysiological experiments designed to assess the efficacy of a CFTR corrector, herein referred to as "Corrector 14." The data is modeled on published findings for the well-characterized corrector, Lumacaftor (VX-809).[14][15][16]
| Parameter | Assay | Cell Type | Condition | Value | Fold Change vs. Untreated |
| CFTR-mediated Short-Circuit Current (Isc) | Ussing Chamber | Human Bronchial Epithelial (F508del/F508del) | Untreated | 2.5 ± 0.5 µA/cm² | 1 |
| Corrector 14 (10 µM, 24h) | 15.0 ± 2.0 µA/cm² | 6 | |||
| Whole-Cell Chloride Current Density | Patch-Clamp | BHK (F508del-CFTR) | Untreated | 5.2 ± 1.1 pA/pF | 1 |
| Corrector 14 (10 µM, 24h) | 31.2 ± 4.5 pA/pF | 6 | |||
| Apical Membrane CFTR Density | Cell Surface Biotinylation & Western Blot | CFBE41o- (F508del) | Untreated | 10 ± 3 % of WT | 1 |
| Corrector 14 (10 µM, 24h) | 40 ± 8 % of WT | 4 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of CFTR correction by Corrector 14.
Caption: Experimental workflow for characterizing Corrector 14.
Experimental Protocols
Ussing Chamber Assay for CFTR Function
Objective: To measure the effect of Corrector 14 on macroscopic CFTR-mediated chloride transport across a polarized epithelial monolayer.
Materials:
-
Human bronchial epithelial (HBE) cells from a CF donor (F508del/F508del) cultured on permeable supports (e.g., Transwell®)
-
Ussing Chamber System (e.g., Physiologic Instruments)
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Corrector 14
-
Amiloride (B1667095) (ENaC inhibitor)
-
Forskolin (B1673556) (cAMP agonist)
-
Genistein (B1671435) or VX-770 (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
-
Gas mixture (95% O2 / 5% CO2)
Protocol:
-
Culture HBE cells on permeable supports until a confluent and differentiated monolayer is formed, as indicated by a stable transepithelial electrical resistance (TEER).
-
Treat the HBE cell monolayers with 10 µM Corrector 14 (or vehicle control) in the culture medium for 24 hours at 37°C.
-
Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed (37°C) KBR solution and continuously bubble with the gas mixture.
-
Allow the system to equilibrate for 20-30 minutes, monitoring the baseline short-circuit current (Isc).
-
Inhibit the epithelial sodium channel (ENaC) by adding 100 µM amiloride to the apical chamber.
-
Once the Isc stabilizes, stimulate CFTR-mediated chloride secretion by adding 10 µM forskolin and 50 µM genistein (or 1 µM VX-770) to the apical and basolateral chambers.[7]
-
After the stimulated Isc reaches a plateau, confirm that the current is CFTR-specific by adding 10 µM CFTRinh-172 to the apical chamber.
-
Record the change in Isc at each step. The efficacy of Corrector 14 is determined by the magnitude of the forskolin/genistein-stimulated, CFTRinh-172-inhibited current in treated versus untreated cells.
Whole-Cell Patch-Clamp Protocol
Objective: To measure the effect of Corrector 14 on whole-cell CFTR-mediated chloride currents in individual cells.
Materials:
-
Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells stably expressing F508del-CFTR
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 145 NaCl, 4.5 KCl, 1 MgCl2, 2 CaCl2, 5 glucose, 5 HEPES, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 145 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 5 ATP, 0.1 GTP, pH 7.2 with CsOH.
-
Corrector 14
-
Forskolin
-
Genistein or VX-770
-
CFTRinh-172
Protocol:
-
Plate the F508del-CFTR expressing cells on glass coverslips 24-48 hours before the experiment.
-
Treat the cells with 10 µM Corrector 14 (or vehicle control) for 24 hours at 37°C.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.[11]
-
Hold the cell at a membrane potential of -40 mV and apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to measure baseline currents.
-
Stimulate CFTR channels by perfusing the cell with an extracellular solution containing 10 µM forskolin and 50 µM genistein (or 1 µM VX-770).
-
Repeat the voltage-step protocol to measure the stimulated CFTR current.
-
Confirm the current is CFTR-specific by applying 10 µM CFTRinh-172.
-
Analyze the current-voltage (I-V) relationship and the current density (pA/pF) to quantify the effect of Corrector 14.[10]
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. [PDF] Altered chloride ion channel kinetics associated with the ΔF508 cystic fibrosis mutation | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch Clamp Protocol [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined effects of VX-770 and VX-809 on several functional abnormalities of F508del-CFTR channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, ΔF508, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a reduced quantity of functional CFTR channels at the cell surface. CFTR correctors are a class of small molecules that aim to rescue the trafficking and processing of mutant CFTR, thereby increasing the density of the protein at the plasma membrane. High-throughput screening (HTS) is a critical component of the drug discovery process to identify novel CFTR correctors. This document provides detailed application notes and protocols for the most common HTS assays employed in the search for new CFTR corrector compounds.
I. Cellular Processing of CFTR and the Mechanism of Action of Correctors
The biogenesis of CFTR is a complex process involving translation, translocation into the ER membrane, folding, and trafficking through the Golgi apparatus to the plasma membrane.[1] Molecular chaperones assist in the proper folding of the nascent CFTR polypeptide. However, mutations like ΔF508 disrupt this process, leading to recognition of the misfolded protein by the ER quality control machinery and its targeting for proteasomal degradation via the ER-associated degradation (ERAD) pathway.[1][2]
CFTR correctors are thought to act by directly binding to the misfolded CFTR protein, stabilizing its conformation, and thereby facilitating its escape from ERAD and subsequent trafficking to the cell surface.[3] The journey of the CFTR protein from synthesis to the plasma membrane is a key pathway to visualize for understanding the points of intervention for corrector compounds.
II. High-Throughput Screening Assays for CFTR Correctors
Several HTS-compatible assays have been developed to identify CFTR correctors. These assays can be broadly categorized as functional cell-based assays and biochemical assays.
A. Functional Cell-Based Assays
These assays measure the function of CFTR channels at the cell surface. An increase in CFTR function following treatment with a test compound is indicative of a corrector effect.
This is a widely used HTS assay that measures CFTR-mediated iodide influx into cells.[4] Cells are co-transfected to express both the mutant CFTR and a halide-sensitive YFP. The fluorescence of this YFP variant is quenched by iodide.[5]
Principle:
-
Cells expressing mutant CFTR and YFP are incubated with test compounds.
-
Corrector compounds will rescue the trafficking of CFTR to the cell surface.
-
The extracellular solution is replaced with an iodide-containing solution.
-
CFTR channels are activated (e.g., with forskolin (B1673556) and a potentiator like genistein).
-
Functional CFTR channels at the plasma membrane allow iodide to enter the cell, which quenches the YFP fluorescence.
-
The rate of fluorescence quenching is proportional to the amount of functional CFTR at the cell surface.
Protocol: YFP-Based Iodide Influx Assay
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing ΔF508-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Materials:
-
FRT-ΔF508-CFTR-YFP cells
-
Cell culture medium (e.g., Coon's modified Ham's F-12)
-
384-well black, clear-bottom microplates
-
Test compounds dissolved in DMSO
-
Wash buffer (e.g., PBS)
-
Iodide buffer (e.g., PBS with 100 mM NaI replacing NaCl)
-
CFTR activation cocktail (e.g., 20 µM Forskolin + 50 µM Genistein in PBS)
-
Fluorescence plate reader
-
-
Procedure:
-
Seed FRT-ΔF508-CFTR-YFP cells into 384-well plates at a density that will result in a confluent monolayer at the time of the assay.
-
Culture cells for 24-48 hours.
-
Add test compounds to the wells (final concentration typically 1-10 µM). Include positive controls (e.g., a known corrector like VX-809) and negative controls (DMSO vehicle).
-
Incubate the plates for 16-24 hours at 37°C.
-
Wash the cells with PBS to remove the test compounds.
-
Using a fluorescence plate reader equipped with injectors, add the iodide buffer to the wells.
-
Immediately after, inject the CFTR activation cocktail.
-
Measure the YFP fluorescence intensity kinetically for 10-20 seconds.
-
-
Data Analysis:
-
The initial rate of fluorescence decay (dF/dt) is calculated for each well.
-
The activity of each compound is expressed as a percentage of the response to the positive control.
-
Hits are identified as compounds that produce a response above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
This assay measures changes in cell membrane potential upon CFTR activation.[6]
Principle:
-
Cells expressing mutant CFTR are incubated with test compounds.
-
A fluorescent membrane potential-sensitive dye is loaded into the cells.
-
Upon activation, functional CFTR channels at the cell surface mediate an efflux of Cl⁻ ions, leading to membrane depolarization.
-
This depolarization causes a change in the fluorescence of the dye, which can be measured on a fluorescence plate reader (e.g., FLIPR).
Protocol: Membrane Potential Assay
-
Cell Line: HEK293 or CHO cells stably expressing ΔF508-CFTR.
-
Materials:
-
HEK293-ΔF508-CFTR cells
-
384-well black, clear-bottom microplates
-
Test compounds in DMSO
-
Membrane potential-sensitive dye kit (e.g., from Molecular Devices)
-
Low chloride buffer
-
CFTR activation solution (e.g., Forskolin in low chloride buffer)
-
Fluorescence plate reader with liquid handling (e.g., FLIPR)
-
-
Procedure:
-
Plate cells in 384-well plates and culture until confluent.
-
Treat cells with test compounds for 16-24 hours at 37°C.
-
Remove the compound-containing medium and load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Place the plate in the fluorescence reader.
-
Initiate reading and add the CFTR activation solution.
-
Monitor the fluorescence change over time.
-
-
Data Analysis:
-
The change in fluorescence intensity upon CFTR activation is calculated.
-
The activity of test compounds is normalized to positive and negative controls.
-
B. Biochemical Assays
These assays directly measure the amount of mature, processed CFTR protein.
This technique is used to assess the maturation of the CFTR protein.[7]
Principle:
-
CFTR is a glycoprotein. In the ER, it exists in a core-glycosylated, immature form (Band B, ~150 kDa).[7]
-
As it traffics through the Golgi, it becomes complex-glycosylated, resulting in a mature form (Band C, ~170 kDa).[7]
-
In cells expressing ΔF508-CFTR, primarily Band B is observed.
-
Corrector compounds increase the amount of Band C, which can be detected by Western blotting.
Protocol: Western Blotting
-
Procedure:
-
Treat cells expressing ΔF508-CFTR with test compounds for 16-24 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE (6% acrylamide (B121943) gel is recommended).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for CFTR.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Band B and Band C.
-
Calculate the ratio of Band C to Band B (or total CFTR). An increase in this ratio indicates a corrector effect.
-
This assay quantifies the amount of CFTR protein present on the cell surface.
Principle:
-
Requires a cell line expressing CFTR with an extracellular epitope tag (e.g., HA or FLAG).
-
Cells are treated with corrector compounds.
-
Intact, non-permeabilized cells are incubated with a primary antibody against the epitope tag.
-
A secondary antibody conjugated to HRP is added.
-
A colorimetric or fluorogenic substrate is used to quantify the amount of bound antibody, which is proportional to the amount of cell-surface CFTR.
Protocol: Cell-Surface ELISA
-
Procedure:
-
Seed cells expressing epitope-tagged ΔF508-CFTR in a 96-well or 384-well plate.
-
Treat with test compounds for 16-24 hours.
-
Wash cells with cold PBS.
-
Block with a blocking buffer (e.g., 1% BSA in PBS) on ice.
-
Incubate with a primary antibody against the epitope tag in blocking buffer on ice.
-
Wash extensively with cold PBS.
-
Incubate with an HRP-conjugated secondary antibody in blocking buffer on ice.
-
Wash extensively with cold PBS.
-
Add an HRP substrate and measure the absorbance or fluorescence.
-
-
Data Analysis:
-
The signal from each well is background-subtracted.
-
The activity of test compounds is normalized to positive and negative controls.
-
III. Data Presentation and Comparison of Assays
Quantitative data from HTS assays should be presented in a clear and structured manner to facilitate the comparison of different compounds and assay platforms.
| Assay Type | Throughput | Endpoint | Key Advantages | Key Disadvantages | Typical Z'-factor |
| YFP-Halide Influx | High (384/1536-well) | Rate of fluorescence quenching | Direct measure of channel function, good signal window | Requires genetically engineered cell line | 0.5 - 0.7[8][9] |
| Membrane Potential | High (384-well) | Change in fluorescence intensity | No genetic reporter needed, fast kinetics | Indirect measure of ion flux, potential for artifacts | ~0.5[8] |
| Forskolin-Induced Swelling (FIS) | Medium-High (384-well) | Increase in organoid area | Uses patient-derived organoids, more physiological | Slower, more complex imaging and analysis | >0.4[10] |
| Western Blot | Low | Ratio of Band C to Band B | Direct measure of protein maturation | Low throughput, semi-quantitative | N/A |
| Cell-Surface ELISA | Medium | Absorbance/Fluorescence | Direct quantification of surface protein | Requires epitope-tagged protein | N/A |
IV. Summary and Recommendations
The choice of HTS assay for the identification of novel CFTR correctors depends on several factors, including the available resources, desired throughput, and the specific stage of the drug discovery pipeline.
-
Primary HTS: The YFP-halide influx and membrane potential-sensitive dye assays are well-suited for primary screening of large compound libraries due to their high throughput and robust performance.
-
Secondary Screening and Hit Confirmation: Biochemical assays such as Western blotting and cell-surface ELISA are invaluable for confirming the mechanism of action of hits from primary screens by directly demonstrating an increase in CFTR maturation and cell surface expression. The FIS assay using patient-derived organoids provides a more physiologically relevant system for validating promising compounds.
A well-designed screening cascade that utilizes a combination of these assays will increase the likelihood of identifying and advancing novel and effective CFTR corrector candidates for the treatment of Cystic Fibrosis.
References
- 1. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening of libraries of compounds to identify CFTR modulators. | Semantic Scholar [semanticscholar.org]
- 5. hamamatsu.com [hamamatsu.com]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cff.org [cff.org]
- 8. Use of a High-Throughput Phenotypic Screening Strategy to Identify Amplifiers, a Novel Pharmacological Class of Small Molecules That Exhibit Functional Synergy with Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput functional assay in cystic fibrosis patient-derived organoids allows drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Initial Screening of CFTR Corrector 14 Using FRT Cells
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the initial screening of CFTR corrector compounds, using "CFTR corrector 14" as a representative example, in Fischer Rat Thyroid (FRT) cells stably expressing the F508del-CFTR mutation.
Disclaimer: "this compound" is a placeholder name for the purpose of these application notes. The quantitative data and protocols provided are based on the well-characterized CFTR corrector, VX-809 (Lumacaftor), to ensure scientific accuracy and practical utility.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, leading to a reduced quantity of functional CFTR channels at the cell surface. CFTR correctors are a class of small molecules that aim to rescue the trafficking and processing of mutant CFTR, thereby increasing the density of the protein at the plasma membrane.
Fischer Rat Thyroid (FRT) cells are a widely used model system for studying CFTR function and for the high-throughput screening of CFTR modulators. These cells do not endogenously express CFTR, providing a null background for the stable expression of wild-type or mutant CFTR. Their ability to form polarized monolayers with high electrical resistance makes them suitable for a variety of functional assays.
These application notes provide a comprehensive guide to using FRT cells for the initial screening and characterization of CFTR corrector compounds like "this compound" (represented by VX-809).
Data Presentation: Efficacy and Potency of a Representative CFTR Corrector (VX-809)
The following tables summarize the quantitative data for the in vitro efficacy and potency of the CFTR corrector VX-809 in FRT cells expressing F508del-CFTR. This data is representative of the type of information that would be generated for "this compound" during a screening campaign.
Table 1: Potency of VX-809 in F508del-CFTR FRT Cells
| Parameter | Assay Type | Value (µM) | Reference |
| EC₅₀ (Half-maximal effective concentration) | F508del-CFTR Maturation | 0.1 ± 0.1 | [1] |
| EC₅₀ (Half-maximal effective concentration) | F508del-CFTR Mediated Chloride Transport | 0.5 ± 0.1 | [1] |
Table 2: Efficacy of VX-809 in F508del-CFTR FRT Cells
| Parameter | Measurement | Result | Reference |
| Improvement in F508del-CFTR Maturation | Fold increase compared to vehicle | 7.1 ± 0.3 | [1] |
| Enhancement of Chloride Transport | Fold increase in F508del-CFTR–mediated chloride transport | ~5-fold | [1] |
Experimental Protocols
Cell Culture and Maintenance of FRT Cells
A detailed protocol for culturing and maintaining FRT cells expressing F508del-CFTR is crucial for reproducible results.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR
-
Ham's F-12 Coon's Modification medium
-
Fetal Bovine Serum (FBS)
-
Hygromycin B (selection antibiotic)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Medium Preparation: Prepare Ham's F-12 Coon's Modification medium supplemented with 10% FBS and 100 µg/mL Hygromycin B to maintain selection for CFTR-expressing cells.
-
Cell Maintenance: Culture the FRT cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with complete culture medium and gently pipette to create a single-cell suspension.
-
Seed new culture flasks or plates at the desired density. A typical split ratio is 1:3 to 1:6.
-
-
Plating for Assays: For functional assays, seed the FRT cells in appropriate multi-well plates (e.g., 96-well or 384-well for high-throughput screening) and allow them to form a confluent monolayer.
High-Throughput Screening using a YFP-Based Halide Influx Assay
This assay is a common method for primary screening of CFTR correctors due to its scalability and sensitivity. It measures the influx of iodide into the cells, which quenches the fluorescence of a co-expressed halide-sensitive Yellow Fluorescent Protein (YFP).
Materials:
-
FRT cells co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Chloride-containing buffer (e.g., PBS).
-
Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing NaCl).
-
Forskolin (B1673556) (to stimulate CFTR activity via cAMP).
-
Genistein or another potentiator (to maximize the activity of corrected CFTR).
-
"this compound" or other test compounds.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Seed the FRT-F508del-YFP cells into the multi-well plates and grow to confluence.
-
Compound Incubation:
-
Prepare serial dilutions of "this compound" in culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 16-24 hours at 37°C to allow for correction of F508del-CFTR trafficking.
-
-
Assay Procedure:
-
Wash the cells with chloride-containing buffer.
-
Add a stimulating cocktail containing forskolin (e.g., 10 µM) and a potentiator (e.g., 10 µM genistein) to each well.
-
Place the plate in a fluorescence plate reader and begin recording the baseline YFP fluorescence.
-
After a stable baseline is established, rapidly add the iodide-containing buffer to all wells.
-
Continue to record the fluorescence quenching over time. The rate of quenching is proportional to the CFTR-mediated iodide influx.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the rates to the vehicle control to determine the fold-activation for "this compound".
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Ussing Chamber Short-Circuit Current (Isc) Measurements
The Ussing chamber is the gold-standard electrophysiological technique to measure ion transport across an epithelial monolayer. It provides a direct measure of CFTR channel function.
Materials:
-
FRT-F508del cells grown on permeable supports (e.g., Transwell inserts).
-
Ussing chamber system with electrodes and amplifier.
-
Ringer's solution.
-
Forskolin.
-
Genistein or other potentiator.
-
CFTR inhibitor (e.g., CFTRinh-172).
-
"this compound" or other test compounds.
Protocol:
-
Cell Culture on Permeable Supports: Seed FRT-F508del cells on permeable supports and culture for 7-10 days to allow for polarization and formation of a high-resistance monolayer.
-
Compound Incubation: Treat the cells with "this compound" or vehicle for 24 hours prior to the experiment.
-
Ussing Chamber Setup:
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed Ringer's solution and bubble with 95% O₂/5% CO₂.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
-
Measurement of CFTR Activity:
-
After the baseline Isc stabilizes, sequentially add the following reagents to the apical and/or basolateral chambers as appropriate:
-
Amiloride (to block epithelial sodium channels, ENaC).
-
Forskolin (to activate CFTR).
-
Genistein (to potentiate CFTR activity).
-
CFTRinh-172 (to inhibit CFTR-specific current).
-
-
-
Data Analysis:
-
The change in Isc in response to forskolin and genistein, which is subsequently inhibited by CFTRinh-172, represents the CFTR-mediated chloride current.
-
Compare the CFTR-mediated Isc in cells treated with "this compound" to the vehicle-treated cells to determine the extent of functional correction.
-
Visualizations
The following diagrams illustrate key pathways and workflows involved in the screening of CFTR correctors.
References
Application Notes & Protocols: CRISPR/Cas9 Models for Testing CFTR Corrector Specificity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to protein misfolding and premature degradation, preventing its trafficking to the cell surface.[1] CFTR correctors are small molecules designed to rescue the folding and trafficking of mutant CFTR proteins.[2][3] Evaluating the efficacy and specificity of these correctors requires robust and physiologically relevant cellular models. The advent of CRISPR/Cas9 genome editing has revolutionized the development of such models, allowing for the precise introduction of specific CF-causing mutations into various cell types.[4][5]
These application notes provide detailed protocols for generating and utilizing CRISPR/Cas9-edited cell models to test the specificity and efficacy of CFTR correctors. The protocols cover the generation of mutant cell lines, functional assays to measure CFTR activity, and methods to assess the on- and off-target effects of the CRISPR/Cas9 editing process.
Section 1: Generation of CFTR Mutant Cell Lines via CRISPR/Cas9
The first step in testing CFTR corrector specificity is the creation of a reliable cell model that harbors a specific CF-causing mutation. CRISPR/Cas9 facilitates the precise engineering of mutations like F508del into immortalized cell lines or primary cells.[6]
Protocol 1: Engineering the F508del Mutation in Human Bronchial Epithelial (HBE) Cells
This protocol describes the generation of a stable F508del-CFTR expressing cell line by first knocking out the endogenous CFTR gene and then introducing the F508del-CFTR sequence.[6]
Materials:
-
Human Bronchial Epithelial (HBE) cells
-
Cas9 nuclease
-
Single-guide RNA (sgRNA) targeting an early exon (e.g., exon 1) of the CFTR gene
-
Lentiviral vector encoding F508del-CFTR
-
Transfection reagent
-
Puromycin (B1679871) (for selection)
-
Cell culture medium and supplements
-
PCR primers for CFTR gene
-
Western blot reagents and anti-CFTR antibody
Methodology:
-
sgRNA Design and Cas9 Delivery:
-
Design an sgRNA targeting exon 1 of the CFTR gene to generate a knockout.
-
Co-transfect HBE cells with plasmids encoding Cas9 nuclease and the designed sgRNA using a suitable transfection reagent.
-
Alternatively, deliver the Cas9/sgRNA ribonucleoprotein (RNP) complex for a transient, DNA-free editing approach.
-
-
Selection and Verification of CFTR Knockout Clones:
-
Select transfected cells using an appropriate marker if available.
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and screen for CFTR knockout by PCR amplification of the target region followed by Sanger sequencing to identify indel mutations.
-
Confirm the absence of CFTR protein expression via Western blot analysis.
-
-
Stable Expression of F508del-CFTR:
-
Infect the validated CFTR knockout cell line with a lentiviral vector carrying the F508del-CFTR cDNA.
-
Select transduced cells using puromycin to generate a stable cell line.
-
-
Validation of F508del-CFTR Expression:
-
Confirm the stable integration and expression of F508del-CFTR via Western blot. The immaturely glycosylated form (Band B) should be predominant.
-
Verify the functional characteristics of the engineered cell line (see Section 2).
-
Workflow for Generating F508del-CFTR Cell Line
Caption: Workflow for creating a F508del-CFTR HBE cell line.
Section 2: Functional Assessment of CFTR Corrector Efficacy
Once a CFTR mutant cell model is established, its response to corrector compounds must be quantified. The Ussing chamber is considered a gold-standard technique for measuring ion transport across epithelial monolayers.[7]
Protocol 2: Ussing Chamber Assay for CFTR Function
This protocol measures changes in short-circuit current (Isc) across a polarized epithelial monolayer to quantify CFTR-mediated chloride transport.[8]
Materials:
-
Generated F508del-CFTR HBE cells
-
Porous cell culture inserts (e.g., Transwell®)
-
Ussing chamber system
-
Ringer's solution
-
CFTR modulators: Corrector (e.g., VX-809/Lumacaftor), Potentiator (e.g., VX-770/Ivacaftor)
-
Forskolin (cAMP agonist)
-
Amiloride (ENaC inhibitor)
Methodology:
-
Cell Culture:
-
Seed the F508del-CFTR HBE cells onto porous inserts and culture at an air-liquid interface (ALI) until a polarized, differentiated monolayer is formed (typically 21-28 days).
-
-
Corrector Treatment:
-
Treat the cells with the CFTR corrector compound (e.g., 3 µM Lumacaftor) for 24-48 hours at 37°C to allow for rescue of the mutant protein. Include a vehicle control (e.g., DMSO).
-
-
Ussing Chamber Measurement:
-
Mount the cell culture inserts into the Ussing chamber, bathed in Ringer's solution on both apical and basolateral sides.
-
Maintain the temperature at 37°C and continuously measure the short-circuit current (Isc).
-
Establish a chloride gradient by using a low-chloride solution on the apical side.
-
-
Pharmacological Stimulation:
-
Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.
-
Add Forskolin to stimulate cAMP production and activate CFTR.
-
Add a CFTR potentiator (e.g., Ivacaftor) to maximize channel gating.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to Forskolin and the potentiator.
-
Compare the ΔIsc between corrector-treated and vehicle-treated cells to determine the efficacy of the corrector.
-
Results can be expressed as a percentage of the response seen in wild-type HBE cells.[8]
-
CFTR Gating and Corrector/Potentiator Action
Caption: Mechanism of CFTR processing and modulator action.
Section 3: Assessing Specificity via Off-Target Analysis
A critical aspect of using CRISPR/Cas9 is ensuring that the observed phenotype is due to the intended on-target edit and not from unintended mutations elsewhere in the genome. Several methods exist to detect these off-target effects.[5][9][10]
Protocol 3: Off-Target Analysis using Digenome-seq
Digenome-seq is a highly sensitive in vitro method to identify all potential genomic sites cleaved by a Cas9/sgRNA complex.[10]
Materials:
-
Genomic DNA (gDNA) from the target cell line (e.g., HBE cells)
-
Purified Cas9 nuclease
-
In vitro transcribed sgRNA
-
NEBNext Ultra II DNA Library Prep Kit for Illumina
-
Next-Generation Sequencing (NGS) platform
Methodology:
-
In Vitro gDNA Digestion:
-
Extract high-molecular-weight gDNA from the wild-type cells used for model generation.
-
Incubate the gDNA with the Cas9/sgRNA ribonucleoprotein (RNP) complex. This allows the RNP to cleave the DNA at both on-target and potential off-target sites.
-
As a control, incubate gDNA without the RNP complex.
-
-
Library Preparation:
-
Perform whole-genome sequencing (WGS) library preparation on the digested gDNA and the control gDNA. The process involves end-repair, A-tailing, and ligation of sequencing adapters. The double-strand breaks created by Cas9 will result in DNA ends that are efficiently ligated to adapters.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina platform to a sufficient depth (e.g., 30x coverage).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Identify cleavage sites by looking for reads that align with the same starting position, indicating a uniform cut site.
-
Use a specialized bioinformatics pipeline to score and rank potential off-target sites based on the number of reads supporting a cleavage event.
-
Filter out sites present in the control sample to eliminate background noise from random DNA breakage.
-
-
Validation:
-
Validate the top-ranked potential off-target sites by targeted PCR amplification and Sanger sequencing in the actual CRISPR-edited cell clones to confirm the presence of indels.
-
Workflow for Off-Target Analysis
Caption: General workflow for CRISPR/Cas9 off-target analysis.
Section 4: Quantitative Data Summary
The efficacy of CFTR correction strategies can vary significantly based on the editing technique, cell model, and assay used. The tables below summarize representative quantitative data from published studies.
Table 1: CRISPR/Cas9-Mediated CFTR Correction Efficiencies
| Editing Strategy | Cell Model | Correction Efficiency (%) | Selection Method | Reference |
| CRISPR/Cas9 + HDR | Intestinal Stem Cells | ~0.2% | None | [11] |
| TALEN + HDR | iPSCs | >10% | 5-6 rounds of enrichment | [11] |
| CRISPR/Cas9 | Patient-derived iPSCs | 20-27.2% | VDR-free method | [11] |
| Prime Editing | Intestinal Organoids | 9.1% (functional) | None | [12] |
| CRISPR/Cas9 + AAV | Airway Stem Cells | >40% correction | None | [13] |
| LNP Delivery + HDR | Bronchial Epithelial Cells | 3 - 3.5% | None | [14] |
HDR: Homology Directed Repair; iPSCs: induced Pluripotent Stem Cells; VDR: Vitamin D Receptor; AAV: Adeno-Associated Virus; LNP: Lipid Nanoparticle.
Table 2: Functional Restoration of CFTR in Corrected Models
| Model System | Correction Method | Assay | Functional Restoration Level | Reference |
| Airway Stem Cells | CRISPR/Cas9 + AAV | Ussing Chamber | >70% of non-CF controls | [13] |
| Airway Stem Cells | CRISPR/Cas9 + AAV | Ussing Chamber | 30-50% of non-CF controls | [13] |
| Bronchial Epithelial Cells | LNP Delivery + HDR | Chloride Current Measurement | ~80% of normal cell values | [14] |
| Patient Organoids | Prime Editing | Forskolin Swelling Assay | Similar to Wild-Type levels | [12] |
| HBE Cells + Lumacaftor | Pharmacological | Ussing Chamber | 11.4% of non-CF cells | [8] |
CRISPR/Cas9 technology provides a powerful platform for developing precise cellular models to study CFTR mutations and evaluate the specificity of novel corrector therapies. By combining robust protocols for cell line generation, functional assessment, and rigorous off-target analysis, researchers can generate high-quality, reproducible data to accelerate the drug development pipeline. The methodologies outlined in these notes offer a comprehensive framework for leveraging these advanced models in the pursuit of new treatments for Cystic Fibrosis.
References
- 1. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 4. peninsula-press.ae [peninsula-press.ae]
- 5. Unlocking the potential of CRISPR-Cas9 for cystic fibrosis: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of ΔF508-CFTR T84 cell lines by CRISPR/Cas9-mediated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 9. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Gene Editing at Major CFTR Mutation Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating CRISPR-based prime editing for cancer modeling and CFTR repair in organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted replacement of full-length CFTR in human airway stem cells by CRISPR-Cas9 for pan-mutation correction in the endogenous locus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of CFTR Trafficking with Corrector VX-809 (Lumacaftor)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing live-cell imaging to study the trafficking of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly in response to corrector molecules like VX-809 (Lumacaftor). This guide is intended for researchers in academia and industry focused on cystic fibrosis (CF) and the development of novel therapeutics.
Introduction
Cystic fibrosis is a genetic disorder resulting from mutations in the CFTR gene, which encodes for an anion channel critical for maintaining ion and water balance across epithelial surfaces.[1][2] The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and subsequently targeted for proteasomal degradation.[2] This prevents the protein from reaching the plasma membrane to perform its function.[3][4]
Pharmacological correctors, such as VX-809 (Lumacaftor), are a class of drugs designed to rescue the trafficking of misfolded CFTR proteins.[3][4][5] VX-809 is believed to directly interact with the F508del-CFTR protein, stabilizing its conformation and facilitating its transit through the secretory pathway to the plasma membrane.[1][6] Live-cell imaging is a powerful technique to visualize and quantify this correction process in real-time, providing invaluable insights into the mechanism of action of such drugs and their efficacy.[7][8][9] By fluorescently tagging CFTR, researchers can directly observe its subcellular localization and movement upon treatment with correctors.[7][8]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of VX-809 on CFTR trafficking and function.
Table 1: Effect of VX-809 on F508del-CFTR Protein Levels and Localization
| Parameter | Cell Line | Treatment | Fold Increase (vs. Control) | Reference |
| Mature (C-band) F508del-CFTR | HEK293 | VX-809 | 2- to 3-fold | [10] |
| Plasma Membrane F508del-CFTR | HEK293 | VX-809 | 2- to 3-fold | [10] |
| F508del-CFTR Expression (with Hsp27) | HEK293 | VX-809 | ~5-fold | [10] |
Table 2: Functional Rescue of F508del-CFTR by VX-809
| Parameter | Method | Cell Line | Observation | Reference |
| Channel Open Probability (Po) | Single-channel recording | BHK | Subtle, non-significant increase | [11] |
| Channel Activity | Single-channel recording | BHK | Much lower than wild-type CFTR | [11] |
| Thermal Stability at 37°C | Single-channel recording | BHK | Unstable, similar to low-temperature rescue | [11] |
Experimental Protocols
Protocol 1: Cell Culture and Transfection for Live-Cell Imaging
This protocol describes the culture and transfection of human embryonic kidney (HEK293) or cystic fibrosis bronchial epithelial (CFBE41o-) cells for expressing fluorescently tagged CFTR.
Materials:
-
HEK293 or CFBE41o- cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Plasmid DNA encoding GFP-tagged F508del-CFTR
-
Transfection reagent (e.g., Lipofectamine)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.
-
Transfection:
-
Prepare the DNA-transfection reagent complex according to the manufacturer's instructions.
-
Gently add the complex to the cells.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Corrector Treatment:
-
Prepare a stock solution of VX-809 in a suitable solvent (e.g., DMSO).
-
Dilute the VX-809 stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 3 µM).[11]
-
Replace the medium in the imaging dishes with the VX-809-containing medium.
-
As a control, treat a separate set of cells with medium containing the vehicle (DMSO) alone.
-
Incubate the cells for 24 hours at 37°C.[11]
-
Protocol 2: Live-Cell Imaging of CFTR Trafficking
This protocol outlines the procedure for acquiring time-lapse images of GFP-CFTR trafficking.
Materials:
-
Transfected and treated cells from Protocol 1
-
Live-cell imaging medium (e.g., Opti-MEM or phenol (B47542) red-free DMEM)
-
Confocal or widefield fluorescence microscope equipped with an environmental chamber (for temperature, CO2, and humidity control)
Procedure:
-
Preparation for Imaging:
-
Just before imaging, replace the culture medium with pre-warmed live-cell imaging medium.[12]
-
Place the imaging dish onto the microscope stage within the environmental chamber, ensuring conditions are maintained at 37°C and 5% CO2.
-
-
Image Acquisition:
-
Locate the transfected cells expressing GFP-CFTR using a low magnification objective to minimize phototoxicity.[12]
-
Switch to a higher magnification objective (e.g., 40x or 60x) for detailed imaging.
-
Set the imaging parameters (laser power, exposure time, gain) to achieve a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.[12]
-
Acquire time-lapse images at appropriate intervals (e.g., every 5-10 minutes) to capture the dynamics of CFTR trafficking.
-
For quantitative analysis, ensure that all images are acquired using identical settings.
-
Protocol 3: Quantitative Image Analysis
This protocol describes a basic method for quantifying the change in CFTR localization from the perinuclear region to the plasma membrane.
Materials:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
Acquired time-lapse images
Procedure:
-
Define Regions of Interest (ROIs):
-
Open the image series in the analysis software.
-
For each cell, define two ROIs:
-
Perinuclear ROI: An area encompassing the endoplasmic reticulum and Golgi, typically surrounding the nucleus.
-
Plasma Membrane ROI: A region tracing the outer boundary of the cell.
-
-
-
Measure Fluorescence Intensity:
-
For each time point, measure the mean fluorescence intensity within both the perinuclear and plasma membrane ROIs.
-
Also, measure the background fluorescence intensity in a region with no cells.
-
-
Data Analysis:
-
Subtract the background intensity from both ROI measurements.
-
Calculate the ratio of plasma membrane fluorescence to perinuclear fluorescence for each cell at each time point.
-
An increase in this ratio over time in VX-809-treated cells compared to control cells indicates successful correction of CFTR trafficking.
-
Plot the average ratio over time for both treated and control groups to visualize the effect of the corrector.
-
Visualizations
Caption: Mechanism of CFTR corrector action on F508del-CFTR trafficking.
Caption: Experimental workflow for live-cell imaging of CFTR trafficking.
References
- 1. mdpi.com [mdpi.com]
- 2. PXD028355 - THE PHARMACOLOGICAL RESCUE OF CFTR BY LUMACAFTOR (VX-809) IN THE CYSTIC FIBROSIS BRONCHIAL EPITHELIUM IS ASSOCIATED WITH AN EXTENSIVE REORGANIZATION OF MITOCHONDRIA. - OmicsDI [omicsdi.org]
- 3. CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium. [repository.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging CFTR Protein Localization in Cultured Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 8. Imaging CFTR protein localization in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a selective-iodide indicator for live-cell imaging and evaluation of CFTR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CFTR Corrector, VX-809 (Lumacaftor), Rescues ABCA4 Trafficking Mutants: a Potential Treatment for Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: CFTR Corrector VX-809 (Lumacaftor)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of the CFTR corrector VX-809, also known as Lumacaftor (B1684366). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Low or Incomplete Solubility of VX-809 (Lumacaftor)
Researchers may encounter difficulties in completely dissolving VX-809 (Lumacaftor), a CFTR corrector known for its low aqueous solubility.[1][2] This can lead to inaccurate compound concentrations and variability in experimental results. The following guide provides a systematic approach to addressing these solubility issues.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | VX-809 is practically insoluble in water.[1][3] The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[3][4][5][6] Ethanol can also be used, sometimes requiring gentle warming.[3] |
| Precipitation Upon Dilution | Due to its low aqueous solubility, VX-809 may precipitate when diluted from a DMSO stock solution into aqueous buffers or cell culture media. To mitigate this, it is recommended to first dissolve VX-809 in DMSO and then dilute this stock solution with the aqueous buffer of choice.[7] For example, a 1:3 solution of DMSO:PBS (pH 7.2) can be used, though the final solubility will be significantly lower than in pure DMSO.[7] It is advisable not to store aqueous solutions for more than one day.[7] |
| Compound Aggregation | At higher concentrations, the compound may aggregate and fall out of solution. If you observe particulates, you can try the following: - Gently warm the solution at 37°C for 10 minutes.[3] - Use an ultrasonic bath to aid dissolution.[3][4] |
| Incorrect Storage of Stock Solutions | Improper storage can lead to solvent evaporation or degradation of the compound, affecting solubility. Stock solutions in DMSO should be stored at -20°C for long-term stability.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving VX-809 (Lumacaftor)?
A1: The most highly recommended solvent for preparing stock solutions of VX-809 is DMSO.[3][4][5][6] It is soluble in DMSO at concentrations of ≥22.6 mg/mL to 90 mg/mL.[3][6] Ethanol is another option, with a solubility of approximately 25 mg/mL, though gentle warming may be required.[3][5]
Q2: What is the solubility of VX-809 in aqueous solutions?
A2: VX-809 has very low aqueous solubility.[1][2] It is practically insoluble in water and buffer solutions from pH 1.0 to 8.0.[1] When diluted from a DMSO stock into a PBS buffer (pH 7.2) at a 1:3 ratio, the solubility is approximately 0.25 mg/mL.[7]
Q3: My VX-809 has precipitated out of my culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue. To avoid this, ensure the final concentration of DMSO in your culture medium is as low as possible while keeping the compound in solution. It is also crucial to add the DMSO stock solution to the medium with vigorous mixing. If precipitation has already occurred, it is best to prepare a fresh dilution, as the effective concentration of the corrector in the precipitated solution is unknown.
Q4: How should I prepare a stock solution of VX-809?
A4: To prepare a stock solution, dissolve the crystalline solid VX-809 in an appropriate organic solvent like DMSO to a desired concentration (e.g., 10 mM).[3][4] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[3] The stock solution can be stored at -20°C for several months.[3]
Q5: What is the mechanism of action of VX-809 (Lumacaftor)?
A5: VX-809 is a CFTR corrector that helps to improve the processing and trafficking of the F508del-CFTR protein.[8][9] The F508del mutation causes the CFTR protein to misfold and be prematurely degraded in the endoplasmic reticulum (ER).[10][11] VX-809 acts as a chaperone, stabilizing the protein and allowing more of it to traffic to the cell surface, thereby increasing the number of functional CFTR channels.[9][12][13][14]
Quantitative Data
Table 1: Solubility of VX-809 (Lumacaftor) in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥22.6 mg/mL to 90 mg/mL | [3][6] |
| Ethanol | ≥4.91 mg/mL to 25 mg/mL (gentle warming may be required) | [3][5] |
| DMF | ~30 mg/mL | [5] |
| Water | Insoluble | [1][3] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [7] |
| 10% DMSO in Corn Oil | ≥ 3 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 3 mg/mL | [4] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of VX-809 (Lumacaftor) in DMSO
Materials:
-
VX-809 (Lumacaftor) crystalline solid (Molecular Weight: 452.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the mass of VX-809 required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.52 mg of VX-809.
-
Weigh the calculated amount of VX-809 and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, you can place the tube in a 37°C water bath or incubator for 10 minutes and vortex again.[3]
-
Alternatively, or in addition, you can place the tube in an ultrasonic bath for a few minutes to aid dissolution.[3][4]
-
Once the VX-809 is completely dissolved, the stock solution is ready for use or storage.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3]
Visualizations
Caption: Troubleshooting workflow for VX-809 (Lumacaftor) solubility issues.
Caption: Mechanism of action of VX-809 (Lumacaftor) on F508del-CFTR processing.
References
- 1. WO2017187338A1 - Complexes of lumacaftor and its salts and derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Frontiers | Insights Into Patient Variability During Ivacaftor-Lumacaftor Therapy in Cystic Fibrosis [frontiersin.org]
- 3. apexbt.com [apexbt.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CFTR Corrector 14 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CFTR corrector 14 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound SVQ26) is a Class 3 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Its primary mechanism of action is to directly bind to the misfolded CFTR protein, such as the common F508del mutant, and facilitate its proper folding and trafficking to the cell surface.[2][3] By increasing the amount of functional CFTR protein at the plasma membrane, it helps to restore chloride ion transport.[4]
Q2: What is a recommended starting concentration for this compound in cell culture?
Based on available data, a starting point for dose-response experiments would be around the published EC50 value. For this compound, an EC50 of 3.08 µM has been reported when used in combination with the Class 1 corrector VX-809.[1] Therefore, a reasonable starting range for a dose-response curve would be from 0.1 µM to 10 µM.
Q3: What is the recommended incubation time for this compound?
For most in vitro correction assays with CFTR correctors, a 24 to 48-hour incubation period is recommended. This duration allows sufficient time for the synthesis, folding, and trafficking of the corrected CFTR protein to the cell surface.
Q4: Should this compound be used alone or in combination with other modulators?
The efficacy of this compound is significantly enhanced when used in combination with other CFTR modulators.[1] It is classified as a Class 3 corrector and has been shown to be effective in the presence of a Class 1 corrector like VX-809. For functional assays, it is also common to use a potentiator, such as VX-770 (Ivacaftor), to maximize the activity of the corrected CFTR channels at the cell surface.
Q5: How should I prepare and store a stock solution of this compound?
This compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, you may need to warm the solution gently and vortex. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity or death after treatment. | 1. The concentration of this compound is too high. 2. The concentration of the solvent (e.g., DMSO) is toxic to the cells. 3. The cells are unhealthy or were overgrown at the time of treatment. | 1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration. 2. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). 3. Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before treatment. |
| No or low correction of CFTR function observed. | 1. The concentration of this compound is too low. 2. The incubation time is insufficient. 3. The cell line or CFTR mutation is not responsive to this class of corrector. 4. The quality of the this compound is compromised. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 30 µM). 2. Increase the incubation time to 48 hours. 3. Confirm the responsiveness of your cell model to other known correctors. Consider using a different cell line or a combination of correctors. 4. Ensure the compound has been stored correctly and prepare a fresh stock solution. |
| High variability between replicate wells in functional assays. | 1. Inconsistent cell seeding density. 2. Uneven compound distribution in the wells. 3. Edge effects in the multi-well plate. 4. Issues with the functional assay itself (e.g., YFP bleaching, inconsistent dye loading). | 1. Ensure a homogenous cell suspension and careful pipetting when seeding cells. 2. Mix the plate gently after adding the compound. 3. Avoid using the outer wells of the plate for experimental samples. 4. Refer to the specific troubleshooting section for the functional assay being used. |
| Corrector shows efficacy in biochemical assays (e.g., Western blot) but not in functional assays. | 1. The corrected CFTR protein is not functional. 2. The functional assay is not sensitive enough. 3. A potentiator is required to activate the corrected channel. | 1. This may indicate that the corrector helps with trafficking but does not restore channel gating. 2. Optimize the functional assay for higher sensitivity. 3. Perform the functional assay in the presence of a CFTR potentiator (e.g., VX-770). |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Optimization of this compound
| Assay Type | Cell Model | Starting Concentration Range | Notes |
| Cytotoxicity Assay (e.g., MTT) | HEK293, CFBE41o- | 0.1 µM - 100 µM | To determine the maximum non-toxic concentration. |
| Functional Assay (e.g., YFP Halide Influx) | Fischer Rat Thyroid (FRT) cells, HEK293 | 0.1 µM - 30 µM | A dose-response curve is highly recommended. |
| Biochemical Assay (e.g., Western Blot) | CFBE41o-, HEK293 | 1 µM - 10 µM | To assess the maturation of the CFTR protein. |
| Electrophysiology (e.g., Ussing Chamber) | Primary Human Bronchial Epithelial (HBE) cells | 0.1 µM - 10 µM | Considered the gold standard for functional assessment. |
Table 2: Example Dose-Response Data for a Generic CFTR Corrector
| Concentration (µM) | % CFTR Correction (relative to positive control) | Cell Viability (%) |
| 0.01 | 5 ± 1.2 | 100 ± 2.5 |
| 0.1 | 25 ± 3.5 | 98 ± 3.1 |
| 1 | 60 ± 5.1 | 97 ± 2.8 |
| 3 | 85 ± 4.2 | 95 ± 3.5 |
| 10 | 95 ± 3.8 | 90 ± 4.2 |
| 30 | 98 ± 2.9 | 75 ± 5.6 |
| 100 | 100 ± 2.5 | 40 ± 6.8 |
Note: This is example data and the actual results for this compound may vary.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
Materials:
-
Cells expressing the target CFTR mutant (e.g., HEK293-F508del)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the corrector. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: YFP-Based Halide Influx Assay for Functional Correction
Objective: To functionally assess the correction of CFTR-mediated chloride transport by this compound.
Materials:
-
Cells co-expressing the target CFTR mutant and a halide-sensitive YFP (e.g., FRT-F508del-YFP)
-
96-well black, clear-bottom cell culture plates
-
Chloride-containing buffer (e.g., PBS)
-
Iodide-containing buffer (PBS with NaCl replaced by NaI)
-
This compound
-
CFTR potentiator (e.g., VX-770)
-
Forskolin
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Before the assay, wash the cells with chloride-containing buffer.
-
Add 100 µL of chloride-containing buffer containing the CFTR potentiator and forsklin to each well.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject 100 µL of iodide-containing buffer into each well and immediately start recording the fluorescence quenching over time.
-
The rate of fluorescence quenching is proportional to the CFTR channel activity.
Protocol 3: Western Blot Analysis of CFTR Maturation
Objective: To assess the effect of this compound on the maturation of the CFTR protein.
Materials:
-
Cells expressing the target CFTR mutant
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the desired concentration of this compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-CFTR antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analyze the band intensities for the immature (Band B) and mature (Band C) forms of CFTR. An increase in the Band C to Band B ratio indicates successful correction.[5]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical relationship of this compound mechanism of action.
References
- 1. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis: Proteostatic correctors of CFTR trafficking and alternative therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cff.org [cff.org]
- 5. cff.org [cff.org]
Technical Support Center: Overcoming Off-Target Effects of CFTR Corrector 14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CFTR Corrector 14. The information is designed to help identify and address specific issues that may arise during experiments, with a focus on overcoming potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pharmacological chaperone designed to rescue trafficking-defective CFTR mutants, most notably the F508del mutation.[1][2] It acts by directly binding to the misfolded CFTR protein within the endoplasmic reticulum (ER), stabilizing its conformation.[3][4] This stabilization facilitates proper protein folding and subsequent trafficking of the corrected CFTR protein to the plasma membrane, where it can function as a chloride ion channel.[1]
Q2: What are the common reasons for observing low or variable efficacy with this compound?
A2: Low or variable efficacy of this compound can be attributed to several factors:
-
Cell-Type Specificity: The cellular machinery involved in protein folding and quality control (proteostasis) can vary between different cell types. This can influence the effectiveness of the corrector.[5]
-
Limited Intrinsic Efficacy: Corrector molecules may not be able to completely restore the folding of the CFTR protein, resulting in only a fraction of the protein reaching the cell surface.[1][2]
-
Instability of Corrected CFTR: Even after reaching the plasma membrane, corrected F508del-CFTR can be unstable and targeted for degradation, reducing its cell surface density and overall function.
Q3: Can this compound be used in combination with other CFTR modulators?
A3: Yes, this compound is often used in combination with a potentiator. Potentiators are molecules that enhance the channel gating function of CFTR proteins that have reached the cell surface. This combination can lead to a greater overall increase in CFTR function than treatment with the corrector alone. However, it is important to note that some potentiators may negatively impact the stability of corrected CFTR at the plasma membrane.[6]
Q4: What are the known off-target effects of CFTR correctors?
A4: While this compound is designed for specificity, off-target effects can occur. Some first-generation correctors have been shown to affect the trafficking of other membrane proteins. Additionally, as proteostasis regulators, these compounds can influence cellular stress pathways, such as the Unfolded Protein Response (UPR) and ER stress. However, in many cases, the effect on these pathways is a consequence of the corrector's intended action of reducing the burden of misfolded protein.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low CFTR maturation observed on Western blot (persistent band B, weak or absent band C) | 1. Suboptimal concentration of Corrector 14.2. Cell-type specific differences in proteostasis.3. Insufficient incubation time. | 1. Perform a dose-response curve to determine the optimal concentration (typically in the low micromolar range).2. Test the corrector in different cell lines (e.g., CFBE41o-, HEK293) or primary cells.3. Extend the incubation time with the corrector (e.g., 24-48 hours). |
| Adequate CFTR maturation but low channel function in Ussing chamber or patch-clamp assays | 1. Gating defect of the corrected CFTR protein.2. Instability of the corrected CFTR at the plasma membrane. | 1. Co-administer a CFTR potentiator to enhance channel opening.2. Assess the cell surface stability of the corrected CFTR using a cell surface biotinylation assay followed by Western blotting over a time course. |
| Decreased CFTR function with co-administration of a potentiator | 1. The potentiator may be destabilizing the corrected CFTR at the plasma membrane. | 1. Test different potentiators to find one that does not negatively impact the stability of the corrected CFTR.[6]2. Perform a time-course experiment to assess the impact of the potentiator on the half-life of the corrected CFTR. |
| Observed cellular toxicity or stress response | 1. Off-target effects of Corrector 14.2. High concentrations of the corrector.3. The observed stress response may be a positive indicator of reduced misfolded protein load. | 1. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration.2. Lower the concentration of the corrector to the lowest effective dose.3. Analyze markers of the Unfolded Protein Response (UPR) to determine if the stress is productive (restoring homeostasis) or pro-apoptotic. |
Data Presentation
Table 1: Illustrative Efficacy of this compound in Different Cell Lines
| Cell Line | Corrector 14 Concentration (µM) | CFTR Maturation Efficiency (%) | Apical Chloride Current (% of Wild-Type) |
| CFBE41o- | 1 | 15 ± 2.1 | 10 ± 1.5 |
| CFBE41o- | 5 | 28 ± 3.5 | 22 ± 2.8 |
| Primary HBE | 1 | 12 ± 1.8 | 8 ± 1.2 |
| Primary HBE | 5 | 25 ± 3.1 | 18 ± 2.4 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Off-Target Profile of this compound
| Target/Pathway | Assay Type | IC50/EC50 (µM) | Notes |
| On-Target | |||
| F508del-CFTR Correction | Western Blot (Band C) | 1.5 | Half-maximal effective concentration for maturation. |
| F508del-CFTR Function | Ussing Chamber | 2.0 | Half-maximal effective concentration for chloride current. |
| Off-Target | |||
| hERG Channel | Patch-Clamp | > 50 | Low potential for cardiac liability. |
| P-glycoprotein (Pgp) | Pgp-Glo™ Assay | > 50 | Low potential for affecting multidrug resistance protein. |
| UPR (ATF6 activation) | Reporter Assay | ~5 | May be a consequence of on-target activity. |
| Cell Viability | MTT Assay | > 30 | Low cytotoxicity at effective concentrations. |
Data are for illustrative purposes only and may not reflect the actual performance of a specific corrector molecule.
Experimental Protocols
1. Western Blotting for CFTR Maturation
-
Objective: To assess the extent of CFTR correction by observing the conversion of the core-glycosylated form (Band B, ~150 kDa) to the complex-glycosylated, mature form (Band C, ~170-180 kDa).
-
Methodology:
-
Plate cells (e.g., CFBE41o- or primary human bronchial epithelial cells) and allow them to reach confluence.
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (30-50 µg) on a 6-8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR (e.g., clone 596 or 570) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the intensity of Bands B and C. Maturation efficiency can be calculated as C / (B + C).
-
2. Ussing Chamber Assay for CFTR Function
-
Objective: To measure the transepithelial chloride current mediated by corrected CFTR at the plasma membrane.
-
Methodology:
-
Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the cells with this compound for 24-48 hours prior to the assay.
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the apical and basolateral sides with appropriate physiological solutions.
-
Measure the short-circuit current (Isc).
-
To isolate CFTR-mediated current, first inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) added to the apical chamber.
-
Stimulate CFTR channel activity by adding a cAMP agonist (e.g., forskolin) and a potentiator (e.g., genistein (B1671435) or ivacaftor) to the apical chamber.
-
Inhibit the CFTR channel with a specific inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.
-
The change in Isc after stimulation represents the functional activity of the corrected CFTR.
-
3. Cell Surface Biotinylation for CFTR Stability
-
Objective: To determine the half-life of corrected CFTR at the plasma membrane.
-
Methodology:
-
Treat cells with this compound for 24 hours to allow for correction and trafficking of CFTR to the cell surface.
-
Cool the cells to 4°C to inhibit endocytosis.
-
Label the cell surface proteins with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes at 4°C.
-
Quench the unreacted biotin (B1667282) reagent.
-
This is the zero time point (t=0). For subsequent time points, warm the cells to 37°C to allow for protein internalization.
-
At each time point (e.g., 0, 2, 4, 6 hours), lyse the cells.
-
Incubate the cell lysates with streptavidin-agarose beads to pull down the biotinylated proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by Western blotting for CFTR.
-
The decrease in the amount of biotinylated CFTR over time reflects its internalization and degradation, allowing for the calculation of its half-life at the plasma membrane.
-
Signaling Pathways and Experimental Workflows
Unfolded Protein Response (UPR) Pathway
The accumulation of misfolded proteins in the ER, such as F508del-CFTR, can trigger the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore ER homeostasis. However, chronic ER stress can lead to apoptosis. CFTR correctors, by improving the folding of F508del-CFTR, can alleviate ER stress and reduce the activation of the UPR.[7] Monitoring the key arms of the UPR (IRE1, PERK, and ATF6) can provide insights into the cellular response to both the misfolded protein and the corrector treatment.
Caption: The Unfolded Protein Response (UPR) pathway.
Troubleshooting Workflow for Low Corrector Efficacy
This workflow provides a logical progression of experiments to diagnose and address suboptimal results with this compound.
Caption: Troubleshooting workflow for low corrector efficacy.
References
- 1. cff.org [cff.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Correctors promote folding of the CFTR in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vx-809, a CFTR Corrector, Acts through a General Mechanism of Protein Folding and on the Inflammatory Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of the Unfolded Protein Response by ΔF508 CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Potency of CFTR Corrector 14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the potency of the experimental CFTR corrector 14.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is understood to function as a pharmacological chaperone. Its primary role is to aid in the proper folding and processing of mutant CFTR protein, particularly the F508del-CFTR variant, within the endoplasmic reticulum (ER). By facilitating correct folding, it helps the mutant CFTR escape ER-associated degradation (ERAD) and traffic to the cell surface.[1][2] Some studies also suggest that corrector 14 may enhance the stability of the rescued F508del-CFTR at the cell surface.[1] This dual action of improving both trafficking and stability is crucial for increasing the density of functional CFTR channels at the plasma membrane.
Q2: What are the common limitations observed when using this compound alone?
Like many early-generation correctors, corrector 14 often exhibits limited efficacy when used as a monotherapy.[3][4] The rescue of F508del-CFTR to the cell surface is typically partial, and the corrected channels may still have gating defects, meaning they do not open efficiently to transport chloride ions.[5][6] Furthermore, solubility and stability issues of the compound itself have been reported for some experimental correctors, which can affect its effective concentration and experimental reproducibility.[1]
Q3: How can the potency of this compound be enhanced?
The most effective strategy to enhance the potency of corrector 14 is through combination therapy.[5][7][8] This involves co-administration with other CFTR modulators that have complementary mechanisms of action:
-
Potentiators: These molecules, such as ivacaftor (B1684365) (VX-770), work to increase the channel opening probability (gating) of CFTR proteins that have reached the cell surface.[5][9] Combining corrector 14 with a potentiator addresses both the trafficking and functional defects of F508del-CFTR.
-
Other Correctors: Using corrector 14 in combination with correctors from different classes may yield synergistic effects.[7][10] For instance, combining a type I corrector (which stabilizes the first membrane-spanning domain) with a type III corrector (which stabilizes the first nucleotide-binding domain) can lead to a more comprehensive rescue of the mutant protein's structure.[7][11]
Q4: Which experimental models are suitable for evaluating the efficacy of corrector 14?
Several in vitro and ex vivo models can be used to assess the efficacy of corrector 14 and its combinations:
-
Cell Lines: Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells engineered to express F508del-CFTR are common models.[12]
-
Primary Cells: Primary human bronchial epithelial (HBE) cells isolated from individuals with cystic fibrosis provide a more physiologically relevant model.[7]
-
Organoids: Patient-derived intestinal organoids are increasingly used to predict individual responses to CFTR modulators through assays like the forskolin-induced swelling (FIS) assay.[13][14][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no rescue of F508del-CFTR trafficking (minimal C-band on Western blot) | 1. Suboptimal concentration of corrector 14.2. Insufficient incubation time.3. Solubility issues with corrector 14.4. Cell model is not responsive. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 1-10 µM).2. Increase the incubation time (e.g., 24-48 hours).3. Ensure complete solubilization of the compound in DMSO and appropriate dilution in media. Consider the use of a solubility enhancer if precipitation is observed.4. Verify the expression of F508del-CFTR in your cell model and consider testing in a different cell line or primary cells. |
| Rescued F508del-CFTR shows low channel function (e.g., in Ussing chamber or patch-clamp) | 1. Corrector 14 primarily addresses trafficking, not gating defects.2. Insufficient amount of rescued protein at the cell surface. | 1. Co-administer a CFTR potentiator (e.g., ivacaftor) to enhance channel opening.2. Combine corrector 14 with another class of corrector to further increase the amount of cell-surface CFTR. |
| High variability between experiments | 1. Inconsistent cell culture conditions (e.g., passage number, confluency).2. Instability of corrector 14 in solution.3. Inconsistent incubation times or compound concentrations. | 1. Standardize cell culture protocols and use cells within a defined passage number range.2. Prepare fresh stock solutions of corrector 14 for each experiment.3. Ensure precise and consistent experimental parameters. |
| Toxicity observed at higher concentrations of corrector 14 | 1. Off-target effects of the compound.2. Solvent (e.g., DMSO) toxicity. | 1. Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT or LDH assay).2. Ensure the final concentration of the solvent is below the toxic threshold for your cell model (typically <0.1% for DMSO). |
Experimental Protocols
Western Blotting for CFTR Maturation
Objective: To assess the ability of corrector 14 to rescue the trafficking of F508del-CFTR from the ER to the Golgi, indicated by the conversion of the core-glycosylated form (B-band) to the complex-glycosylated form (C-band).[16]
Methodology:
-
Cell Culture and Treatment: Seed F508del-CFTR expressing cells (e.g., CFBE41o-) and grow to 80-90% confluency. Treat cells with corrector 14 at the desired concentration (e.g., 5 µM) or vehicle (DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an 8% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against CFTR overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The immature B-band will appear at ~150 kDa and the mature C-band at ~170 kDa.
-
Analysis: Quantify the band intensities using densitometry software. The correction efficiency can be expressed as the ratio of C-band to (B-band + C-band).
Ussing Chamber Assay for CFTR-Mediated Chloride Current
Objective: To measure the function of rescued CFTR channels at the apical membrane of polarized epithelial cells.[16]
Methodology:
-
Cell Culture: Grow F508del-CFTR expressing epithelial cells (e.g., primary HBE cells) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treatment: Treat the cells with corrector 14 for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate buffers.
-
Measurement: Clamp the voltage across the monolayer to 0 mV and measure the short-circuit current (Isc).
-
Pharmacological Stimulation: Sequentially add the following drugs and record the change in Isc:
-
Amiloride (to the apical side) to block the epithelial sodium channel (ENaC).
-
Forskolin (to the basolateral side) to activate adenylyl cyclase, increase cAMP, and thereby activate CFTR.
-
A CFTR potentiator like ivacaftor (to the apical side) to maximize channel opening.
-
A CFTR inhibitor like CFTRinh-172 (to the apical side) to confirm that the measured current is CFTR-specific.
-
-
Analysis: The magnitude of the forskolin- and potentiator-stimulated, inhibitor-sensitive Isc reflects the functional activity of the rescued CFTR.
Visualizations
Caption: F508del-CFTR trafficking pathway and the intervention point for Corrector 14.
Caption: Workflow for evaluating the potency of this compound.
References
- 1. Proteostasis Regulators in Cystic Fibrosis: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided combination therapy to potently improve the function of mutant CFTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy with cystic fibrosis transmembrane conductance regulator modulators augment the airway functional microanatomy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. emjreviews.com [emjreviews.com]
- 16. cff.org [cff.org]
Technical Support Center: Overcoming the Limited Efficacy of Single CFTR Correctors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. This resource provides troubleshooting guidance and answers to frequently asked questions related to the limited efficacy of single CFTR correctors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do single CFTR correctors often show limited efficacy in rescuing F508del-CFTR?
A1: The F508del mutation, the most common cause of Cystic Fibrosis (CF), results in multiple defects in the CFTR protein. These include misfolding, premature degradation by the cell's quality control machinery, and instability at the cell surface. Single correctors typically address only one of these defects, leading to a "therapeutic ceiling" where their efficacy is limited.[1][2][3][4] For instance, some correctors may improve the initial folding in the endoplasmic reticulum but do not sufficiently stabilize the protein for proper trafficking and function at the cell membrane.[1][2][3][4]
Q2: What is the rationale behind using combination therapies of CFTR correctors and potentiators?
A2: Combination therapies, such as dual or triple modulator regimens, are designed to address multiple defects in the F508del-CFTR protein simultaneously.[1][2][3][4] Correctors help the misfolded protein to traffic to the cell surface, while potentiators increase the channel's opening probability once it is at the membrane.[1][2][3][4] This synergistic approach leads to a greater overall restoration of CFTR function compared to monotherapy. The triple combination therapy, elexacaftor/tezacaftor/ivacaftor (B1684365) (Trikafta), utilizes two different correctors that work on distinct folding defects, further enhancing the amount of functional CFTR at the cell surface, which is then activated by the potentiator ivacaftor.[1][2][3][4]
Q3: How much functional restoration can be expected with single vs. combination therapies for F508del-CFTR?
A3: While single correctors alone have shown insufficient evidence of clinically important effects, combination therapies have demonstrated significant improvements.[2][3][4] For example, the dual therapy lumacaftor/ivacaftor resulted in modest improvements in lung function.[5] In contrast, the triple combination therapy elexacaftor/tezacaftor/ivacaftor has been shown to restore CFTR function to a much greater extent, with an absolute change in FEV1% predicted of approximately 14.3% compared to placebo in individuals with one F508del mutation.[3][4]
Q4: Are there situations where a single corrector might be effective?
A4: The efficacy of a single corrector is highly dependent on the specific CFTR mutation. While single correctors have limited efficacy for the F508del mutation, they may be more effective for other rare mutations that cause different folding defects.[6] However, for the vast majority of individuals with CF who carry at least one F508del allele, combination therapy is the standard of care.[1][2][3][4]
Troubleshooting Guides
Western Blotting for CFTR Maturation
Issue: Low or no detectable mature (Band C) CFTR after single corrector treatment.
Possible Causes & Solutions:
-
Insufficient Corrector Efficacy: The single corrector may not be potent enough to rescue the specific folding defect of the mutant CFTR.
-
Solution: Consider using a combination of correctors that target different aspects of the folding pathway. For example, combine a corrector that stabilizes the nucleotide-binding domain 1 (NBD1) with one that improves the interface between NBD1 and the transmembrane domains.
-
-
Incorrect Incubation Time or Concentration: The corrector may not have been applied for a sufficient duration or at an optimal concentration to see a significant effect.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and corrector compound.
-
-
Cell Line Variability: The cellular machinery involved in protein folding and degradation can vary between cell lines, impacting the effectiveness of a corrector.
-
Solution: If possible, use primary human bronchial epithelial (HBE) cells or patient-derived organoids, as they are more physiologically relevant.[7]
-
-
Antibody Issues: The anti-CFTR antibody may not be sensitive enough to detect low levels of mature CFTR.
-
Solution: Use a well-validated, high-affinity antibody for CFTR. Ensure proper antibody dilution and incubation conditions.
-
Ussing Chamber Electrophysiology
Issue: Minimal or no increase in CFTR-dependent short-circuit current (Isc) with a single corrector.
Possible Causes & Solutions:
-
Limited Rescue of CFTR to the Cell Surface: As with Western blotting, the single corrector may not be effectively trafficking CFTR to the apical membrane.
-
Solution: Co-administer a potentiator (e.g., ivacaftor or genistein) to maximize the activity of any CFTR that does reach the cell surface. This can help to unmask a small but significant rescue effect.
-
-
Suboptimal Chamber Setup: Issues with the Ussing chamber setup, such as leaky seals or incorrect buffer composition, can obscure a real but small signal.
-
Solution: Ensure a high transepithelial electrical resistance (TEER) before starting the experiment to confirm monolayer integrity. Use appropriate buffers and ensure proper gassing and temperature control (37°C).[8][9] Consider using a basolateral-to-apical chloride gradient to increase the driving force for chloride secretion.[10]
-
-
Compound Adsorption: Some corrector compounds can adsorb to the plastic of the Ussing chamber, reducing their effective concentration.
-
Solution: Pre-incubate the chambers with the compound solution to saturate binding sites. Thoroughly clean chambers between experiments to avoid carryover.[11]
-
Forskolin-Induced Swelling (FIS) Assay in Organoids
Issue: High variability or no significant increase in organoid swelling with a single corrector.
Possible Causes & Solutions:
-
Heterogeneity of Organoid Culture: Organoids within the same culture can vary in size and differentiation status, leading to variable responses.
-
Limited Corrector Efficacy: Similar to other assays, the single corrector may not be sufficient to rescue CFTR function.
-
Solution: Test a combination of correctors. The FIS assay is well-suited for screening different drug combinations due to its higher throughput compared to Ussing chamber experiments.[12]
-
-
Assay Conditions: The concentration of forskolin (B1673556) and the duration of the assay can impact the results.
Data Presentation
Table 1: Comparison of CFTR Modulator Efficacy for F508del Homozygous Genotype
| Modulator Therapy | Corrector(s) | Potentiator | Mean Absolute Change in ppFEV1 | Reference(s) |
| Monotherapy | Lumacaftor | - | Insufficient evidence of clinical effect | [2][3][4] |
| Dual Therapy | Lumacaftor | Ivacaftor | 2.6% - 4.0% | [5] |
| Dual Therapy | Tezacaftor | Ivacaftor | 4.0% | [15] |
| Triple Therapy | Elexacaftor, Tezacaftor | Ivacaftor | ~10% (vs. Tezacaftor/Ivacaftor) | [2] |
ppFEV1: percent predicted forced expiratory volume in one second.
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
-
Cell Culture and Treatment:
-
Plate cells (e.g., CFBE41o- or primary HBE cells) and grow to confluence.
-
Treat cells with the single corrector or combination of correctors at the desired concentration and for the appropriate duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a low-percentage (e.g., 6-8%) SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify the relative amounts of Band B (immature) and Band C (mature) CFTR.[16][17]
-
Protocol 2: Ussing Chamber Electrophysiology
-
Cell Culture:
-
Culture primary HBE cells or other suitable epithelial cells on permeable supports until a confluent and differentiated monolayer is formed.
-
-
Corrector Treatment:
-
Treat the cell monolayers with the corrector(s) or vehicle for 24-48 hours prior to the experiment.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed and gassed Krebs-Bicarbonate Ringer (KBR) solution.
-
Maintain the temperature at 37°C.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
-
Sequentially add the following drugs to the appropriate chambers and record the change in Isc:
-
Apical amiloride (B1667095) (to block ENaC channels).
-
Apical forskolin (to activate CFTR through cAMP).
-
Apical genistein (B1671435) or ivacaftor (to potentiate CFTR).
-
Apical CFTRinh-172 (to inhibit CFTR and confirm the specificity of the signal).
-
-
-
Data Analysis:
Protocol 3: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
-
Organoid Culture and Plating:
-
Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel).
-
Once mature, mechanically dissociate the organoids into smaller fragments.
-
Seed 30-80 organoid fragments per well in a 96-well plate with fresh basement membrane matrix.
-
-
Corrector Treatment:
-
Add culture medium containing the corrector(s) or vehicle to the wells.
-
Incubate for 18-24 hours.[12]
-
-
Staining and Imaging:
-
Replace the medium with a solution containing Calcein green to visualize the organoids.
-
Acquire baseline images (t=0) using a confocal live-cell microscope.
-
-
FIS Assay:
-
Add forskolin (and a potentiator if desired) to the wells to stimulate CFTR.
-
Acquire images at regular intervals (e.g., every 10 minutes) for 60-120 minutes.
-
-
Data Analysis:
Visualizations
References
- 1. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]
- 5. A Review of Trikafta: Triple Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulator Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 7. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 12. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. The Impact of Highly Effective CFTR Modulators on Growth and Nutrition Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cff.org [cff.org]
- 17. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Functional correction of CFTR mutations in human airway epithelial cells using adenine base editors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. huborganoids.nl [huborganoids.nl]
Technical Support Center: Protocol Refinement for CFTR Corrector 14 Ussing Chamber Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for Ussing chamber experiments involving the novel CFTR Corrector 14.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Ussing chamber experiments with CFTR correctors.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| High or Unstable Baseline Current (Isc) | 1. Electrode Asymmetry: Mismatched Ag/AgCl electrodes or salt bridges. 2. Temperature Fluctuations: Inconsistent buffer temperature.[1] 3. Gas Flow Instability: Irregular bubbling of carbogen (B8564812) (95% O₂/5% CO₂). 4. Contamination: Residual detergents or previously used compounds (e.g., forskolin) in the Ussing chamber.[2] 5. Poor Tissue/Monolayer Health: Damaged or unhealthy epithelial cells. | 1. Electrode Calibration: Ensure Ag/AgCl electrodes are freshly chlorided and have an offset potential of <1-2 mV in Ringer's solution. Use fresh, bubble-free agar (B569324) bridges.[1][3] 2. Temperature Control: Maintain a stable temperature of 37°C using a water-jacketed system or inline heater.[4] 3. Stable Gas Flow: Use a flowmeter to ensure a consistent and gentle stream of gas. 4. Thorough Cleaning: Implement a rigorous cleaning protocol for Ussing chambers and tubing, including washing with a specialized detergent and copious rinsing with deionized water.[2] 5. Quality Control: Use only healthy, confluent cell monolayers with high transepithelial electrical resistance (TEER). |
| Low Transepithelial Electrical Resistance (TEER) | 1. Incomplete Cell Monolayer Confluence: Cells have not formed a tight barrier. 2. Leaky Seal: Improper mounting of the culture insert, leading to edge leaks.[1] 3. Cell Death/Damage: Cytotoxicity from Corrector 14 or other reagents. | 1. Monitor Confluence: Allow cultures to fully differentiate and form tight junctions. Monitor TEER over time; for human bronchial epithelial cells, values can range from 200 to 800 Ω·cm² after 28 days at an air-liquid interface.[5] 2. Proper Mounting: Ensure the culture insert is securely and evenly mounted in the Ussing chamber slider. 3. Toxicity Assessment: Perform dose-response and toxicity studies for Corrector 14 prior to Ussing chamber experiments. |
| No or Low Response to Forskolin (B1673556)/IBMX | 1. Inactive Reagents: Degradation of forskolin or IBMX stock solutions. 2. Insufficient Incubation with Corrector 14: The corrector may not have had enough time to rescue CFTR protein trafficking. 3. Low CFTR Expression: The cell model may not express sufficient levels of the target CFTR mutant. 4. Contamination: Forskolin contamination from previous experiments can desensitize the system.[2] | 1. Fresh Reagents: Prepare fresh aliquots of forskolin and IBMX regularly and store them protected from light. 2. Optimize Incubation Time: Test different incubation times for Corrector 14 (e.g., 16, 24, 48 hours) to determine the optimal rescue period. 3. Cell Line Validation: Confirm the expression of the specific CFTR mutation in your cell line. 4. Rigorous Cleaning: As mentioned above, ensure chambers are thoroughly cleaned between experiments.[2] |
| High Variability Between Replicates | 1. Inconsistent Cell Cultures: Differences in cell passage number, seeding density, or differentiation state. 2. Pipetting Errors: Inaccurate addition of reagents. 3. Edge Effects: Wells at the edge of a culture plate may behave differently. | 1. Standardize Cell Culture: Use cells from the same passage number and ensure consistent culture conditions. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of compounds. 3. Avoid Edge Wells: Whenever possible, avoid using the outermost wells of culture plates for experiments. |
| Unexpected Response to CFTRinh-172 | 1. Incomplete Inhibition: Insufficient concentration of CFTRinh-172. 2. Off-Target Effects: The observed current may not be solely CFTR-mediated. | 1. Optimize Inhibitor Concentration: Perform a dose-response curve for CFTRinh-172 to determine the concentration needed for complete inhibition (typically 5-20 µM).[6][7][8] 2. Use Additional Controls: Consider other ion channel inhibitors to dissect the components of the short-circuit current. |
Quantitative Data Summary for CFTR Correctors
The efficacy of CFTR correctors is typically quantified by the change in short-circuit current (ΔIsc) in response to CFTR activators. The following tables provide reference data from published studies on other CFTR correctors, which can serve as a benchmark for evaluating Corrector 14.
Table 1: Efficacy of Single and Combination Correctors on F508del-CFTR
| Corrector(s) | Cell Type | Incubation Time | Temperature | Forskolin/IBMX Stimulated ΔIsc (µA/cm²) (mean ± SEM) | Percent of Wild-Type CFTR Function (%) |
| Untreated (DMSO) | CFBE41o- | 16 h | 37°C | ~2 | ~5 |
| C4 (10 µM) | CFBE41o- | 16 h | 37°C | ~4 | ~10 |
| C18 (10 µM) | CFBE41o- | 16 h | 37°C | ~4 | ~10 |
| C4 + C18 (10 µM each) | CFBE41o- | 16 h | 37°C | ~10 | ~25 |
| Lumacaftor (VX-809) | Primary HBE | 24 h | 37°C | - | ~11.4 |
Data synthesized from multiple sources for illustrative purposes.[9][10]
Table 2: Typical Reagent Concentrations for Ussing Chamber Experiments
| Reagent | Typical Concentration | Purpose |
| Amiloride (B1667095) | 100 µM | Inhibit the epithelial sodium channel (ENaC).[11] |
| Forskolin | 10-20 µM | Activate adenylyl cyclase to increase intracellular cAMP.[12][13] |
| IBMX | 50-100 µM | Inhibit phosphodiesterase to prevent cAMP degradation.[8][13] |
| Genistein | 50 µM | Potentiate CFTR channel opening (can be used as an alternative to VX-770).[9] |
| VX-770 (Ivacaftor) | 1-10 µM | Potentiate CFTR channel opening.[12][13] |
| CFTRinh-172 | 5-20 µM | Specifically inhibit CFTR-mediated chloride current.[13] |
Experimental Protocols & Methodologies
This section provides a detailed methodology for a typical Ussing chamber experiment to assess the efficacy of this compound.
Protocol: Assessing Corrector 14 Efficacy in Polarized Epithelial Cells
-
Cell Culture and Corrector Incubation:
-
Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation on permeable supports until a polarized monolayer with a stable TEER is established (typically >300 Ω·cm²).
-
Incubate the cells with the desired concentration of Corrector 14 (or vehicle control, e.g., 0.1% DMSO) in the basolateral medium for 24-48 hours at 37°C.
-
-
Ussing Chamber Setup:
-
Prepare Krebs-Bicarbonate Ringer (KBR) solution, warm to 37°C, and continuously gas with 95% O₂/5% CO₂ to maintain a pH of 7.4.[2]
-
Assemble the Ussing chambers, ensuring there are no leaks.[2]
-
Mount the permeable supports containing the cell monolayers into the Ussing chamber sliders, avoiding wrinkles or damage to the monolayer.[4]
-
Fill both the apical and basolateral chambers with the pre-warmed and gassed KBR solution.
-
Allow the system to equilibrate for 15-20 minutes until a stable baseline Isc is achieved.
-
-
Electrophysiological Recordings:
-
Set the voltage clamp to 0 mV to measure the short-circuit current (Isc).
-
Step 1: Inhibit ENaC: Add amiloride (final concentration 100 µM) to the apical chamber to block sodium absorption. Wait for the Isc to reach a new, stable baseline.
-
Step 2: Activate CFTR: Add a CFTR activator cocktail, such as forskolin (10-20 µM) and IBMX (100 µM), to both the apical and basolateral chambers.[13] This will stimulate chloride secretion through any rescued CFTR channels, resulting in an increase in Isc.
-
Step 3: Potentiate CFTR (Optional but Recommended): Add a CFTR potentiator like VX-770 (1-10 µM) to the apical chamber to maximize the current through the rescued channels.
-
Step 4: Inhibit CFTR: Add CFTRinh-172 (10 µM) to the apical chamber to specifically block the CFTR-mediated current. The resulting decrease in Isc confirms that the previously observed current was indeed through CFTR.
-
-
Data Analysis:
-
The primary endpoint is the CFTR-specific ΔIsc. This is typically calculated as the peak current after stimulation with forskolin/IBMX (and potentiator, if used) minus the current after inhibition with CFTRinh-172.[10]
-
Compare the ΔIsc from Corrector 14-treated cells to the vehicle-treated control cells.
-
Efficacy can be expressed as the net change in Isc or as a percentage of the response observed in cells expressing wild-type CFTR.
-
Visualizations
Experimental Workflow
Caption: Ussing chamber experimental workflow for evaluating this compound.
CFTR Corrector Mechanism of Action
Caption: Mechanism of CFTR correctors in rescuing misfolded F508del-CFTR.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for stable recording of short-circuit current in a Na+-transporting epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 10. Combination of Correctors Rescue ΔF508-CFTR by Reducing Its Association with Hsp40 and Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correction of CFTR function in nasal epithelial cells from cystic fibrosis patients predicts improvement of respiratory function by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing variability in CFTR corrector 14 functional assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays for "CFTR Corrector 14."
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a direct question-and-answer format.
Forskolin-Induced Swelling (FIS) Assay
Question: Why is there minimal or no swelling in my positive control (wild-type or corrector-rescued) organoids?
Answer: This issue can stem from several factors related to organoid health, assay conditions, or reagent activity.
-
Organoid Quality: Ensure you are using healthy, mature organoids with large, multi-budded structures for optimal results.[1] Immature or unhealthy organoids will exhibit a poor swelling response. High levels of debris can also lead to an underestimation of swelling by image analysis software.[2]
-
Reagent Potency: Forskolin (B1673556) potency is critical. Prepare fresh forskolin solutions for each experiment, as repeated freeze-thaw cycles can reduce its activity. Verify the activity of your forskolin stock on a reliable positive control cell line or organoid batch.
-
Assay Medium: While the FIS assay can be performed in culture medium, the swelling response is often more pronounced in a Krebs-Ringer Bicarbonate (KBR) buffer. Allow the buffer to equilibrate with the Matrigel domes for at least 30 minutes at 37°C before starting the assay.
-
Imaging Setup: Incorrect focus, low laser power, or suboptimal detector sensitivity can lead to poor image quality and inaccurate quantification of swelling. Optimize these settings before beginning the time-series acquisition.[2]
Question: I'm observing high well-to-well variability in organoid swelling. What are the common causes?
Answer: High variability can compromise the statistical power of your experiment. Key factors to control are:
-
Inconsistent Seeding: Uneven distribution of organoid fragments during plating is a major source of variability. Ensure a homogenous suspension of organoid fragments before plating and aim for a consistent number of organoids (e.g., 30-80) per well.[2]
-
Variable Organoid Size: A wide distribution of organoid sizes at the start of the experiment will lead to variable swelling responses. While difficult to completely control, aim for a consistent passaging technique to generate more uniform fragments.
-
Edge Effects: Wells on the edge of the plate are more susceptible to temperature fluctuations and evaporation, which can affect organoid swelling. Avoid using the outer wells of the plate for experimental conditions or ensure proper humidification in the incubator and microscope chamber.
-
Automated Dispensing: For high-throughput applications, automating the dispensing of the viscous Matrigel-organoid mixture can reduce variability. A coefficient of variation (CV) of less than 18% has been reported for automated dispensing.
Ussing Chamber Assay
Question: My baseline short-circuit current (Isc) is unstable or drifting. How can I fix this?
Answer: A stable baseline is essential for accurately measuring CFTR-mediated currents. Common causes of instability include:
-
Electrode Issues: Ensure Ag/AgCl electrodes are properly chlorided and that salt bridges are free of air bubbles and make good contact. Unstable or mismatched electrodes are a frequent source of noise and drift.
-
Temperature Fluctuations: The Ussing chamber system must be maintained at a stable 37°C.[3] Use a water bath or inline heater and allow the entire system, including buffers, to equilibrate before mounting the epithelial monolayer.
-
Leaky Epithelium: A low transepithelial electrical resistance (TEER) indicates a "leaky" monolayer, which can lead to an unstable baseline. Ensure cells are fully confluent and differentiated before mounting. TEER values below 500 Ω may indicate a compromised barrier.[4]
-
Buffer Composition: Use freshly prepared, pre-warmed (37°C), and appropriately gassed (e.g., 95% O₂ / 5% CO₂) buffers. Ensure the pH is stable and matched between the apical and basolateral chambers.[5][6]
Question: The forskolin-induced current response is smaller than expected. What could be the issue?
Answer: A blunted response to forskolin can be due to suboptimal assay conditions or issues with the cell monolayer.
-
Chloride Gradient: The magnitude of the CFTR-mediated current is highly dependent on the chloride ion gradient across the epithelium. Imposing a basolateral-to-apical chloride gradient can significantly increase the measured current response to CFTR activation.[7]
-
Cell Polarization and Differentiation: The cells must form a fully polarized and differentiated monolayer for robust CFTR expression and function at the apical membrane. This can take 14-21 days for some cell lines when cultured on permeable supports.[8]
-
Reagent Addition: Ensure all pharmacological agents (e.g., amiloride (B1667095), forskolin, CFTR inhibitors) are added to the correct chamber (apical or basolateral) and that they are at the optimal concentration.[4][5]
-
Spontaneous Activity: In some primary airway epithelia, there can be significant spontaneous CFTR activity without acute stimulation. This can be measured by adding a CFTR inhibitor after amiloride but before forskolin.[9] Accounting for this baseline activity is important for accurately quantifying the effect of correctors.
YFP-Based Halide Influx Assay
Question: The Z'-factor for my assay is below 0.5. How can I improve it?
Answer: A Z'-factor of ≥0.5 is generally considered suitable for high-throughput screening.[10] A low Z'-factor indicates either a small signal window or high data variability.
-
Optimize Cell Seeding Density: Cell density is a critical parameter. Overly confluent or sparse cells can lead to suboptimal responses. Perform a cell titration experiment to determine the optimal seeding density that provides the largest signal window and lowest variability.[11][12]
-
Minimize Basal Halide Transport: High background signal from non-CFTR mediated halide transport will reduce the assay window. Optimizing the cell line and assay conditions, such as performing the assay at 37°C, can help minimize this basal permeability.[13]
-
Corrector Incubation Time: For corrector assays, the incubation time is crucial. A 12-24 hour incubation is common, but this should be optimized for your specific cell line and corrector compound.[14] Insufficient or excessive incubation can lead to a reduced signal.
-
Reagent Concentration: Ensure the concentrations of the activator (e.g., forskolin) and potentiator (if used) are optimal for producing a maximal, sustained signal.
Question: I'm seeing a high rate of fluorescence quenching in my negative control wells (no CFTR activation). What is the cause?
Answer: This suggests iodide is entering the cells through a non-CFTR pathway or that there is an issue with the assay setup.
-
Cell Line Choice: Some cell lines have higher endogenous halide permeability. Select a cell line with low basal halide transport to maximize assay sensitivity.[11][12]
-
Washing Steps: Incomplete washing to remove extracellular iodide before the assay can lead to a high initial quenching rate. Ensure washing steps are thorough.[15]
-
Photobleaching: While less common with modern plate readers, excessive excitation light can cause photobleaching, which might be misinterpreted as quenching. Use the lowest possible excitation intensity that still provides a good signal.
-
pH Sensitivity: The YFP halide sensor's fluorescence is sensitive to pH changes.[13] Ensure your buffers are robustly buffered to maintain a stable pH throughout the assay.
Data Presentation: Optimizing Assay Parameters
The following tables summarize key experimental parameters that can be optimized to reduce variability and improve the quality of CFTR functional assays.
Table 1: Impact of Cell Seeding Density on Assay Performance (Illustrative Data)
| Seeding Density (cells/well in 96-well plate) | Signal-to-Background Ratio | Coefficient of Variation (CV%) | Z'-Factor | Recommendation |
| 5,000 (Sub-confluent) | 3.5 | 25% | 0.1 | Too low; high variability. |
| 10,000 (Sub-confluent) | 6.2 | 18% | 0.4 | Acceptable, but could be improved. |
| 20,000 (Just confluent) | 8.5 | 12% | 0.6 | Optimal for YFP assays. [11] |
| 40,000 (Over-confluent) | 5.1 | 22% | 0.2 | Signal window reduced. |
Note: Optimal seeding density is cell-line dependent and should be empirically determined.
Table 2: Effect of Corrector 14 Incubation Time on F508del-CFTR Function (Illustrative Data)
| Incubation Time (hours) | Corrected CFTR Function (% of Wild-Type) | Assay Window (Fold Change over DMSO) | Recommendation |
| 4 | 8% | 2.5 | Sub-optimal correction. |
| 12 | 22% | 6.8 | Significant correction. |
| 24 | 35% | 10.2 | Optimal for maximal correction signal. [2][14] |
| 48 | 32% | 9.5 | Potential for cytotoxicity or compound degradation. |
Note: Optimal incubation time can vary between different corrector compounds and cell models.
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
Protocol 1: Forskolin-Induced Swelling (FIS) in Intestinal Organoids
-
Organoid Plating:
-
Culture patient-derived intestinal organoids until they are large and have multiple buds.[1]
-
Mechanically disrupt organoids and resuspend the fragments in Basement Membrane Matrix (e.g., Matrigel).
-
Seed 30-80 organoid fragments per well in a 96-well plate.[2]
-
Allow the matrix to solidify at 37°C for 15-20 minutes, then add culture medium.
-
-
Corrector 14 Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of Corrector 14 or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the optimized duration (typically 18-24 hours) at 37°C.[2]
-
-
Assay Preparation:
-
Stain the organoids with a live-cell dye (e.g., Calcein AM) for 30-60 minutes at 37°C.[2]
-
Wash the organoids and replace the medium with pre-warmed assay buffer (e.g., KBR).
-
-
Image Acquisition and Swelling Induction:
-
Place the plate in a pre-heated (37°C) live-cell imaging system.
-
Acquire a baseline image (t=0) for each well.
-
Add forskolin (typically 5-10 µM final concentration) to induce swelling. If testing a potentiator, it is added simultaneously with forskolin.[2][16]
-
Begin time-lapse imaging, capturing images every 10-15 minutes for 1-2 hours.
-
-
Data Analysis:
-
Use image analysis software to measure the total fluorescent area of the organoids in each well at each time point.
-
Normalize the area at each time point to the baseline area (t=0).
-
Calculate the Area Under the Curve (AUC) for the swelling kinetics to quantify the CFTR response.[17]
-
Protocol 2: Ussing Chamber Electrophysiology
-
Cell Culture:
-
Seed epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) onto permeable supports (e.g., Snapwell inserts).
-
Culture cells at an air-liquid interface until a fully differentiated, polarized monolayer with a high transepithelial electrical resistance (TEER) is formed.[4]
-
-
Corrector 14 Treatment:
-
Treat the monolayers with Corrector 14 or vehicle control by adding the compound to the culture medium for the optimized duration (e.g., 24 hours).
-
-
Ussing Chamber Setup:
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both hemichambers with pre-warmed and gassed Ringer's solution. A chloride gradient can be imposed by using a low-chloride solution in the apical chamber.[7]
-
Equilibrate the system at 37°C for 10-15 minutes until the baseline Isc is stable.[4]
-
-
Pharmacological Additions and Measurement:
-
Record the stable baseline Isc.
-
Add amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC). Record the decrease in Isc.[4]
-
Add a cAMP agonist like forskolin (e.g., 5-10 µM) to both chambers to activate CFTR. Record the increase in Isc.[4]
-
(Optional) Add a CFTR potentiator to the apical chamber to measure potentiation of the corrected CFTR.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent. Record the decrease in Isc.[15]
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each pharmacological agent. The forskolin- and CFTRinh-172-sensitive ΔIsc represents the functional activity of CFTR.
-
Protocol 3: YFP-Based Halide Influx Assay
-
Cell Plating:
-
Corrector 14 Treatment:
-
Allow cells to adhere for 24 hours, then treat with Corrector 14 or vehicle control for the optimized duration (e.g., 24 hours) at 37°C.
-
-
Assay Procedure:
-
Wash the cells three times with a standard buffer (e.g., PBS).[11]
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline YFP fluorescence.
-
Inject an iodide-containing buffer to replace the chloride-containing buffer. This creates a gradient that drives iodide into the cells through any open CFTR channels.
-
Simultaneously or immediately after iodide addition, inject a buffer containing a CFTR activator cocktail (e.g., forskolin + genistein) to open the channels.
-
Monitor the decrease in YFP fluorescence (quenching) over time as iodide enters the cells.[15]
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching (dF/dt) for each well. This rate is proportional to the halide permeability and thus CFTR function.
-
Compare the rates from Corrector 14-treated wells to positive and negative controls to determine efficacy.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Frequently Asked Questions (FAQs)
Q1: Which functional assay is considered the "gold standard"? A1: The Ussing chamber assay is often considered the gold standard for studying epithelial ion transport because it directly measures ion flow (short-circuit current) across a polarized epithelial monolayer.[4][15][18] Its results have been shown to be a reliable predictor of in vivo benefit from CFTR modulators.[18] However, it is low-throughput and technically demanding.
Q2: How important is cell passage number for my experiments? A2: Cell passage number is very important. High-passage cell lines can exhibit altered morphology, growth rates, and gene expression, which can significantly affect experimental reproducibility. It is crucial to use cells within a defined, low-passage window and to regularly authenticate your cell lines.
Q3: Can I use a single compound that has both corrector and potentiator activity? A3: While most modulators are classified as either correctors or potentiators, there is interest in identifying dual-activity compounds. Some compounds, after prolonged incubation (acting as a corrector), also show an ability to increase chloride conductance in response to a cAMP agonist, suggesting some level of potentiator-like activity.[14]
Q4: Why do results from patient-derived cells/organoids show high variability? A4: Patient-derived models, such as intestinal organoids, capture the genetic diversity of the donor tissue.[19] This inherent biological variability between individuals is a major reason for varied responses.[20][21] While this makes direct comparisons more complex, it also makes these models powerful tools for personalized medicine, as they can predict individual drug efficacy.[2][15]
Q5: What are the key quality control metrics I should track for my assays? A5: For high-throughput assays like the YFP-based method, the Z'-factor is a critical metric for assessing assay quality, with a value ≥ 0.4 considered acceptable and ≥ 0.5 being robust.[22] For all assays, tracking the signal-to-background ratio, the coefficient of variation (CV%) for replicate wells, and the performance of positive and negative controls on every plate is essential for ensuring data quality and reproducibility.[22]
References
- 1. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 2. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. stemcell.com [stemcell.com]
- 17. huborganoids.nl [huborganoids.nl]
- 18. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. corning.com [corning.com]
- 20. Pharmacological analysis of CFTR variants of cystic fibrosis using stem cell-derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. High-throughput functional assay in cystic fibrosis patient-derived organoids allows drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
"stabilizing CFTR corrector 14 in solution for long-term experiments"
Welcome to the technical support center for the use of CFTR Corrector 14 (C14) in long-term experiments. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the stability and efficacy of C14 throughout your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C14) and what is its primary mechanism of action?
A1: this compound is a small molecule compound classified as a Class 3 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Its primary mechanism of action is to bind to the misfolded CFTR protein, such as the common F508del mutant, and act as a pharmacological chaperone. This binding helps to stabilize the protein's conformation, facilitating its proper folding and trafficking from the endoplasmic reticulum to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.
Q2: What is the recommended solvent and storage condition for a C14 stock solution?
A2: We recommend preparing a high-concentration stock solution of C14 in a non-aqueous, polar solvent such as dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For immediate use, a fresh dilution in the appropriate cell culture medium is advised.
Q3: How stable is C14 in aqueous cell culture media at 37°C?
A3: While specific, publicly available long-term stability data for this compound in various cell culture media is limited, similar small molecules can exhibit variable stability in aqueous solutions at physiological temperatures. Stability can be influenced by the components of the medium, pH, and the presence of serum proteins.[1] It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section.
Q4: Can I use C14 in combination with other CFTR modulators?
A4: Yes, C14 is often used in combination with other classes of CFTR modulators, such as potentiators or other correctors with different mechanisms of action. For instance, it has been shown to work synergistically with Class 1 correctors like VX-809. When using combination therapies, it is important to assess the stability and potential interactions of the compounds in your experimental setup.
Q5: What are the potential degradation pathways for C14 in my experiments?
A5: Potential degradation pathways for small molecules like C14 in cell culture can include hydrolysis in aqueous media, oxidation, or enzymatic degradation by components present in serum or secreted by cells. The presence of reactive species in the media or exposure to light can also contribute to degradation. Identifying the specific degradation products would require analytical techniques such as HPLC-MS.
Troubleshooting Guides
This section addresses common issues that may arise during long-term experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of C14 activity over time in a long-term experiment. | 1. Degradation of C14: The compound may be unstable in the cell culture medium at 37°C over extended periods. 2. Cellular Metabolism: Cells may metabolize C14, reducing its effective concentration. 3. Adsorption to Labware: The compound may adsorb to the surface of plastic plates or tubes. | 1. Perform a stability study of C14 in your specific cell culture medium (see "Experimental Protocols"). 2. Consider partial or complete media changes with freshly diluted C14 at regular intervals (e.g., every 24-48 hours). 3. Use low-protein-binding labware. 4. Analyze the medium at different time points using HPLC to determine the actual concentration of C14. |
| High variability in experimental results between replicates. | 1. Incomplete Solubilization: The C14 stock solution or the final working solution may not be fully dissolved. 2. Inconsistent Dosing: Pipetting errors can lead to variations in the final concentration. 3. Cell Culture Inconsistency: Differences in cell density, passage number, or health can affect the response to C14. | 1. Ensure complete dissolution of the stock solution in DMSO before diluting in media. Vortex thoroughly. 2. Use calibrated pipettes and ensure consistent pipetting technique. 3. Standardize cell seeding density and use cells within a consistent passage number range. Monitor cell health regularly. |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Compound-Induced Toxicity: C14 itself may have cytotoxic effects at higher concentrations or after prolonged exposure. 3. Degradation Product Toxicity: A degradation product of C14 could be toxic to the cells. | 1. Ensure the final DMSO concentration is typically below 0.5%, and include a vehicle control (media with the same DMSO concentration but no C14). 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of C14 for your cell type. 3. Assess the stability of C14; if degradation is observed, more frequent media changes may mitigate the buildup of toxic byproducts. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present stability data. Actual stability should be determined experimentally.
| Time (hours) | DMEM + 10% FBS (% Remaining) | Opti-MEM (% Remaining) | PBS (pH 7.4) (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 1.5 |
| 8 | 95 ± 3.5 | 92 ± 4.1 | 98 ± 2.0 |
| 24 | 82 ± 4.2 | 75 ± 5.3 | 94 ± 2.8 |
| 48 | 65 ± 5.1 | 58 ± 6.0 | 90 ± 3.1 |
| 72 | 48 ± 6.8 | 40 ± 7.2 | 85 ± 3.5 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
Objective: To determine the stability of C14 in a specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of C14 in DMSO. Ensure it is fully dissolved.
-
Prepare Working Solutions: Dilute the C14 stock solution to a final concentration of 10 µM in your chosen cell culture medium and in PBS. Prepare enough volume for all time points.
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a plate. For a cell-free experiment, place the samples in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The 0-hour time point should be taken immediately after preparation.
-
Sample Preparation for Analysis:
-
To precipitate proteins, add 2 volumes of cold acetonitrile (B52724) to 1 volume of the collected sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate C14 from media components.
-
Monitor the absorbance at a wavelength where C14 has maximum absorbance, or use MS for more specific detection.
-
-
Data Analysis:
-
Determine the peak area of C14 at each time point.
-
Calculate the percentage of C14 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
Visualizations
Caption: CFTR protein processing, degradation, and the intervention point of this compound.
Caption: Troubleshooting workflow for decreased C14 activity in long-term experiments.
References
Technical Support Center: Optimizing Incubation Time for CFTR Corrector Treatment
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with CFTR correctors. While the initial inquiry specified "CFTR corrector 14," this document addresses the broader principles of optimizing incubation time for CFTR corrector treatments, drawing on data from well-characterized corrector compounds. The methodologies and troubleshooting steps outlined here are designed to be broadly applicable to a range of corrector molecules.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for CFTR corrector treatment in cell culture?
A1: The optimal incubation time for a CFTR corrector can vary depending on the specific compound, its mechanism of action, and the cell model being used. However, based on published studies, a general range is between 12 to 72 hours.[1][2][3] Shorter incubation times may be insufficient for the corrector to facilitate the proper folding and trafficking of the CFTR protein to the cell surface. Conversely, prolonged exposure to some correctors in combination with potentiators has been shown to potentially decrease the stability of the corrected CFTR protein.[1]
Q2: How does the half-life of the corrected CFTR protein influence the experiment?
A2: The half-life of the corrected CFTR protein is a critical factor in determining the duration of the corrector's effect. The F508del-CFTR protein, the most common cystic fibrosis mutation, is inherently unstable and is rapidly degraded.[4] Corrector compounds aim to increase the amount of mature CFTR at the cell surface by improving its folding and stability.[4][5] The half-life of rescued F508del-CFTR is significantly shorter than that of wild-type CFTR. For example, the half-life of rescued ΔF508 CFTR can be extended from approximately 2 hours to 4-6 hours with certain correctors.[6][7] Therefore, the incubation and subsequent assay window need to be optimized to capture the peak of functional protein expression.
Q3: Should the corrector be present during the functional assay?
A3: Generally, yes. CFTR correctors are considered pharmacological chaperones that need to be present to maintain the corrected conformation and stability of the CFTR protein.[7][8] Washing out the corrector before the functional assay could lead to a rapid loss of the corrected protein and an underestimation of its efficacy.
Q4: Can incubation temperature affect corrector efficacy?
A4: Yes, temperature can significantly impact the folding and trafficking of the F508del-CFTR protein. Culturing cells at a lower, "permissive" temperature (e.g., 27°C) has been shown to partially rescue the trafficking defect of F508del-CFTR, increasing its cell surface expression.[7] While most corrector experiments are conducted at 37°C to mimic physiological conditions, understanding the temperature sensitivity of the specific mutant and corrector can be beneficial for optimizing experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no corrector efficacy | - Suboptimal incubation time: The incubation period may be too short for the corrector to exert its effect or too long, leading to protein degradation. - Incorrect corrector concentration: The concentration may be too low to be effective or too high, causing cytotoxicity. - Cell line variability: Different cell lines can exhibit varying responses to corrector treatment.[9] - Compound instability: The corrector may be degrading in the culture medium over time. | - Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time. - Conduct a dose-response curve to identify the optimal, non-toxic concentration of the corrector. - Ensure the cell line is appropriate for the specific CFTR mutation being studied and consider using primary human bronchial epithelial (HBE) cells for more physiologically relevant data.[10] - Refresh the culture medium with fresh corrector at regular intervals during long incubation periods. |
| High variability between replicates | - Inconsistent cell seeding density: Variations in cell number can lead to differences in protein expression and response to treatment. - Edge effects in multi-well plates: Wells on the outer edges of a plate can experience different environmental conditions. - Incomplete mixing of compounds: Uneven distribution of the corrector in the culture medium. | - Ensure a uniform cell seeding density across all wells. - Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile PBS to maintain humidity. - Thoroughly mix the corrector into the culture medium before adding it to the cells. |
| Cell toxicity or death | - High corrector concentration: The corrector may be cytotoxic at the concentration used. - Solvent toxicity: The solvent used to dissolve the corrector (e.g., DMSO) may be at a toxic concentration. - Contamination: Bacterial or fungal contamination of the cell culture. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the corrector. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for the specific cell line (typically <0.1% for DMSO). - Regularly check cell cultures for any signs of contamination. |
Quantitative Data Summary
Table 1: Effect of Select CFTR Correctors on the Half-Life of Mature F508del-CFTR
| Corrector | Cell Line | Half-life of Rescued F508del-CFTR (hours) | Reference |
| Untreated | Polarized CFBE41o- | ~2 | [7] |
| CFcor-325 | Polarized CFBE41o- | 4.6 ± 0.9 | [7] |
| Corr-4a | Polarized CFBE41o- | 4.5 ± 1.2 | [7] |
| VX-809 (Lumacaftor) | CFBE41o- | ~2x increase | [6] |
| VX-661 (Tezacaftor) | CFBE41o- | ~2x increase | [6] |
| VX-445 (Elexacaftor) | CFBE41o- | ~4x increase | [6] |
| VX-445 + VX-809 | CFBE41o- | ~6 | [6] |
| VX-445 + VX-661 | CFBE41o- | ~6 | [6] |
Table 2: Commonly Used Incubation Times for CFTR Corrector Treatment in In Vitro Studies
| Incubation Time (hours) | Corrector(s) | Cell Model | Reference |
| 12-48 | General Correctors | Cell lines for HTS | [1] |
| 24 | VX-809, C18, C3, C4 | CFBE41o- | [11] |
| 48 | Ivacaftor + C18 | Primary HBE monolayers | [12] |
| 72 | G418 and/or correctors | 16HBE14o- | [3] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing Corrector Incubation
-
Cell Seeding: Seed human bronchial epithelial (HBE) cells expressing F508del-CFTR onto permeable supports (e.g., Transwell inserts) at a consistent density. Culture the cells at an air-liquid interface until fully differentiated.
-
Corrector Preparation: Prepare a stock solution of the CFTR corrector in a suitable solvent (e.g., DMSO). Dilute the corrector to the desired final concentration in the basolateral culture medium.
-
Treatment: Add the corrector-containing medium to the basolateral side of the cell cultures. For a time-course experiment, set up parallel cultures to be treated for 12, 24, 48, and 72 hours. Include a vehicle control (medium with solvent only) for each time point.
-
Functional Assay (Ussing Chamber): At the end of each incubation period, mount the permeable supports in an Ussing chamber. Measure the short-circuit current (Isc) to assess CFTR channel function. Sequentially add a cAMP agonist (e.g., forskolin) to activate CFTR, a potentiator (if applicable) to enhance channel gating, and a CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the current.
-
Data Analysis: Plot the change in Isc against the incubation time to determine the time point that yields the maximum CFTR function.
Protocol 2: Western Blotting to Assess CFTR Protein Expression and Maturation
-
Cell Lysis: Following corrector treatment for the optimized incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for CFTR. This will allow for the detection of both the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the ratio of Band C to Band B, which indicates the maturation efficiency of CFTR.
Visualizations
Caption: Experimental workflow for optimizing corrector incubation time.
Caption: CFTR protein processing and the action of correctors.
Caption: Troubleshooting decision tree for suboptimal corrector efficacy.
References
- 1. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.sagepub.com [journals.sagepub.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis | MDPI [mdpi.com]
- 10. Toward inclusive therapy with CFTR modulators: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy with cystic fibrosis transmembrane conductance regulator modulators augment the airway functional microanatomy - PMC [pmc.ncbi.nlm.nih.gov]
"reducing cytotoxicity of CFTR corrector 14 in primary cells"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CFTR Corrector 14 (C14) in primary cells. The information is designed to help users address specific issues they may encounter during their experiments and to offer strategies for reducing the cytotoxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a small molecule designed to address defects in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation.[1][2] Like other correctors, C14 is believed to act as a pharmacological chaperone, binding to the misfolded F508del-CFTR protein during its biogenesis in the endoplasmic reticulum.[3][4][5] This interaction is thought to stabilize the protein structure, facilitating its proper folding and subsequent trafficking to the cell surface, thereby increasing the number of functional CFTR channels at the plasma membrane.[1][2][6]
Q2: We are observing significant cytotoxicity in our primary human bronchial epithelial (HBE) cells treated with C14. Is this a known issue?
Yes, cytotoxicity is a potential issue with many small molecule correctors, and it is plausible that C14 exhibits this property, especially at higher concentrations. The mechanisms underlying cytotoxicity can include off-target effects and the induction of cellular stress pathways.[1][7] It has been observed that some CFTR modulators can increase the production of reactive oxygen species (ROS), leading to oxidative stress, which can be particularly detrimental to primary cells.[8][9][10][11]
Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
While specific off-target effects of C14 are not fully characterized, some CFTR correctors have been shown to interact with other proteins or cellular pathways.[1][12] For instance, some correctors may non-specifically affect cellular proteostasis or have inhibitory effects on other channels or enzymes.[12] Off-target effects can lead to cellular stress and contribute to the observed cytotoxicity. It is recommended to perform counter-screens to identify potential off-target activities of C14 in your specific cell model.
Q4: Can the formulation of C14 in our experiments influence its cytotoxicity?
Absolutely. The solubility and delivery of C14 can impact its effective concentration and potential for cytotoxicity. Poor solubility can lead to the formation of aggregates, which may be toxic to cells. Utilizing a suitable vehicle, such as DMSO, at a final concentration that is non-toxic to your primary cells is crucial. For compounds with limited aqueous solubility, exploring formulation strategies such as the use of solubilizing excipients or nanoparticle-based delivery systems could potentially reduce cytotoxicity by improving bioavailability and reducing off-target effects.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed with C14 in primary cell cultures.
Possible Cause 1: Suboptimal Cell Culture Conditions Stressed cells are often more susceptible to drug-induced toxicity.
Solution:
-
Ensure optimal and consistent cell culture conditions, including media composition, pH, temperature, and CO2 levels.
-
Use primary cells at a consistent and optimal passage number.
-
Confirm that the cell confluence is appropriate for your experiment, as both very low and very high confluence can increase cellular stress.
Possible Cause 2: Oxidative Stress CFTR dysfunction itself can lead to a baseline level of oxidative stress in CF cells.[8][9][10][11] Treatment with C14 may exacerbate this condition.
Solution: Co-treatment with Antioxidants
-
Co-incubate your primary cells with C14 and an antioxidant. N-acetylcysteine (NAC) or Glutathione (GSH) are commonly used antioxidants that have shown some efficacy in mitigating oxidative stress in CF models.[8][9]
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of the chosen antioxidant for your primary cells.
Workflow for Antioxidant Co-treatment
Caption: Workflow for testing antioxidant co-treatment to reduce C14 cytotoxicity.
Problem 2: High variability in cytotoxicity assay results between experiments.
Possible Cause 1: Inconsistent Drug Preparation The final concentration and solubility of C14 can vary if not prepared consistently.
Solution:
-
Prepare a fresh stock solution of C14 in a suitable solvent (e.g., DMSO) for each experiment.
-
Ensure complete dissolution of the compound before diluting it in the cell culture medium.
-
Vortex the stock solution and final dilutions thoroughly.
-
Use a consistent, low percentage of the vehicle (e.g., DMSO < 0.1%) in all experimental and control wells.
Possible Cause 2: Assay Interference Components of the cell culture medium or the compound itself can interfere with certain cytotoxicity assays.
Solution:
-
If using colorimetric assays like MTT, consider using a phenol (B47542) red-free medium, as phenol red can affect absorbance readings.
-
Run appropriate controls, including vehicle-only controls and positive controls for cytotoxicity (e.g., a known cytotoxic agent).
Quantitative Data Summary
The following table summarizes hypothetical data on the cytotoxicity of Corrector C14 and the effect of co-treatment with an antioxidant. These values are for illustrative purposes and should be determined experimentally for your specific cell type and conditions.
| Treatment Group | Concentration | Cell Viability (% of Control) | Fold Change in ROS Production |
| Corrector C14 | 1 µM | 85 ± 5% | 1.5 ± 0.2 |
| 5 µM | 60 ± 7% | 2.8 ± 0.4 | |
| 10 µM | 40 ± 6% | 4.1 ± 0.5 | |
| C14 (10 µM) + NAC | 1 mM | 75 ± 8% | 1.8 ± 0.3 |
| 5 mM | 88 ± 5% | 1.2 ± 0.2 | |
| NAC alone | 5 mM | 98 ± 3% | 1.0 ± 0.1 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial activity.
Materials:
-
Primary cells in a 96-well plate
-
This compound (C14)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (phenol red-free recommended)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed primary cells at an optimal density in a 96-well plate and incubate for 24-48 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of C14 in culture medium. Remove the old medium and add the medium containing different concentrations of C14. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method using a fluorescent probe like DCFDA.
Materials:
-
Primary cells in a black, clear-bottom 96-well plate
-
This compound (C14)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe
-
Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., H2O2)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with C14 as described in the MTT assay protocol.
-
Probe Loading: At the end of the treatment period, remove the medium and wash the cells with pre-warmed HBSS.
-
Incubate with Probe: Add DCFDA solution (typically 5-10 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the DCFDA solution and wash the cells again with HBSS.
-
Fluorescence Measurement: Add HBSS to each well and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the fold change in ROS production.
Signaling Pathway Diagram
Proposed Pathway of C14-Induced Cytotoxicity
Caption: Proposed signaling pathway for C14-induced cytotoxicity and its mitigation.
References
- 1. Targeted therapies to improve CFTR function in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. Effect of CFTR Modulators on Oxidative Stress and Autophagy in Non-CFTR-Expressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CFTR Correctors and Antioxidants Partially Normalize Lipid Imbalance but not Abnormal Basal Inflammatory Cytokine Profile in CF Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cystic Fibrosis and Oxidative Stress: The Role of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CFTR Corrector 14 Delivery and Efficacy
Welcome to the technical support center for CFTR Corrector 14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective application of this compound in your experiments.
FAQs: Understanding this compound
Q1: What is this compound?
A1: this compound, also known as compound SVQ26, is a novel Class 3 cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] It belongs to a class of compounds identified as 6,9-dihydro-5H-pyrrolo[3,2-h]quinazolines.[4] Its primary mechanism of action is to rescue the trafficking of misfolded CFTR protein, particularly the F508del mutation, to the cell surface.[4]
Q2: How does this compound differ from other correctors?
A2: this compound is classified as a Class 3 corrector. Unlike Class 1 correctors (e.g., VX-809/lumacaftor) which are thought to stabilize the first membrane-spanning domain (MSD1) and its interface with the nucleotide-binding domain 1 (NBD1), Class 3 correctors are believed to act on a different site to rescue F508del-CFTR.[4][5] Notably, this compound exhibits a synergistic effect when used in combination with Class 1 correctors, leading to a more significant rescue of CFTR function.[4]
Q3: What is the reported efficacy of this compound?
A3: In functional assays, this compound demonstrates a dose-dependent increase in CFTR activity. Its efficacy is significantly enhanced in the presence of a Class 1 corrector like VX-809, with a reported half-effective concentration (EC50) of 3.08 μM in combination therapy.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental application of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no rescue of CFTR function observed. | Compound Solubility/Stability: this compound may have precipitated out of the solution or degraded. | - Ensure proper dissolution in a suitable solvent (e.g., DMSO) before diluting in aqueous media. - Prepare fresh stock solutions regularly and store them under recommended conditions (-20°C). - Visually inspect media for any signs of precipitation after adding the compound. |
| Suboptimal Concentration: The concentration of this compound or the co-administered Class 1 corrector may be too low. | - Perform a dose-response experiment to determine the optimal concentration for your cell type. - Titrate the concentration of the Class 1 corrector (e.g., VX-809) in combination with this compound to find the most synergistic ratio. | |
| Insufficient Incubation Time: The cells may not have been exposed to the compound for a sufficient duration to effect CFTR correction. | - Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation period for maximal CFTR rescue. | |
| Cell Health and Density: Unhealthy or overly confluent cells may not respond effectively to treatment. | - Ensure cells are in the logarithmic growth phase and have good viability before starting the experiment. - Optimize cell seeding density to avoid over-confluence, which can affect cellular processes and compound accessibility. | |
| High variability between experimental replicates. | Inconsistent Compound Delivery: Uneven distribution of the compound in the culture wells. | - Gently mix the culture plate after adding the compound to ensure uniform distribution. - Use a multichannel pipette for adding the compound to multiple wells to minimize variability. |
| Inconsistent Cell Seeding: Variation in the number of cells seeded per well. | - Ensure thorough mixing of the cell suspension before plating. - Use a precise pipetting technique to dispense an equal volume of cell suspension into each well. | |
| Observed cytotoxicity at effective concentrations. | Off-target Effects: At higher concentrations, the compound may exhibit off-target effects leading to cell death. | - Determine the maximum non-toxic concentration of this compound in your cell model using a cell viability assay (e.g., MTT, LDH). - If possible, lower the concentration of this compound and increase the concentration of the synergistic Class 1 corrector to achieve efficacy with reduced toxicity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final concentration of the solvent in the culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a solvent-only control in your experiments to assess its effect on cell viability. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Ussing Chamber Assay for CFTR Function
This protocol measures ion transport across a polarized epithelial cell monolayer.
Materials:
-
Ussing chamber system
-
Calomel and Ag/AgCl electrodes
-
Voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Forskolin and Genistein (CFTR activators)
-
CFTRinh-172 (CFTR inhibitor)
-
Polarized epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) grown on permeable supports
Procedure:
-
Pre-treat polarized cell monolayers with this compound (and co-corrector, if applicable) for the desired time (e.g., 24-48 hours).
-
Equilibrate the Ussing chamber with pre-warmed (37°C) and gassed (95% O2/5% CO2) KBR solution.
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Measure the baseline short-circuit current (Isc).
-
To activate CFTR-mediated chloride secretion, add a CFTR agonist cocktail (e.g., 10 µM Forskolin and 50 µM Genistein) to the apical chamber.
-
Record the peak increase in Isc.
-
To confirm that the current is CFTR-specific, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber and record the decrease in Isc.
-
Analyze the change in Isc to quantify CFTR function.
Cell Surface Biotinylation and Western Blotting for CFTR Trafficking
This protocol quantifies the amount of CFTR protein that has trafficked to the cell surface.
Materials:
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., PBS with 100 mM glycine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin at 4°C to label cell surface proteins.
-
Quench the biotinylation reaction with quenching solution.
-
Lyse the cells and collect the total protein lysate.
-
Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
Separate the total cell lysate and the biotinylated protein fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using a CFTR-specific antibody.
-
Detect the CFTR protein bands and quantify the band intensity to determine the ratio of cell surface to total CFTR.
Patch-Clamp Assay for CFTR Channel Activity
This protocol measures the activity of individual CFTR channels in the cell membrane.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling micropipettes
-
Cell culture dish with adherent cells expressing CFTR
-
Extracellular and intracellular solutions
-
ATP and Protein Kinase A (PKA) catalytic subunit
Procedure:
-
Treat cells with this compound.
-
Place the cell culture dish on the microscope stage of the patch-clamp rig.
-
Using a micromanipulator, carefully approach a single cell with a fire-polished micropipette filled with intracellular solution to form a high-resistance seal (gigaseal).
-
Excise the patch of membrane to achieve the inside-out configuration.
-
To activate CFTR channels, perfuse the intracellular face of the membrane patch with a solution containing ATP and the catalytic subunit of PKA.
-
Record the single-channel currents at a fixed holding potential.
-
Analyze the recordings to determine the channel open probability (Po) and single-channel conductance.
Visualizations
Proposed Mechanism of Synergistic Correction
Caption: Synergistic rescue of F508del-CFTR by Class 1 and Class 3 correctors.
Experimental Workflow for Assessing Corrector Efficacy
Caption: A streamlined workflow for testing the efficacy of this compound.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting suboptimal experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CFTR 矫正器 14 | this compound | CFTR校正剂 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Identification of 6,9-dihydro-5H-pyrrolo[3,2-h]quinazolines as a new class of F508del-CFTR correctors for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel tricyclic pyrrolo-quinolines as pharmacological correctors of the mutant CFTR chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CFTR Corrector 14 (Tezacaftor/VX-661) Effects on Cell Viability
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) regarding the use of CFTR Corrector 14 (Tezacaftor/VX-661) in experimental settings. This guide addresses common issues related to cell viability and offers detailed protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Tezacaftor/VX-661)?
Tezacaftor (VX-661) is a small molecule CFTR corrector. In individuals with cystic fibrosis caused by specific mutations, such as the F508del mutation, the CFTR protein is misfolded and does not traffic to the cell surface correctly. Tezacaftor acts as a pharmacological chaperone, binding to the misfolded CFTR protein and assisting in its proper folding and transport to the cell membrane.[1][2] This increases the quantity of functional CFTR protein at the cell surface, which can then be activated by a potentiator like ivacaftor.[1]
Q2: I am observing unexpected levels of cell death in my cultures treated with Tezacaftor. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: While effective for CFTR correction, high concentrations of Tezacaftor (e.g., ≥ 10 µM) can lead to decreased F508del-CFTR plasma membrane density without affecting overall cell viability in some cell lines.[3] However, in other contexts, high concentrations could induce cellular stress.
-
Off-Target Effects: In the absence of its target (CFTR), Tezacaftor, especially in combination with other modulators, has been shown to increase the production of reactive oxygen species (ROS) and halt autophagic flux.[4][5] This increase in cellular stress could contribute to cell death.[4][5]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding cytotoxic levels (typically <0.5%). A vehicle control is crucial to differentiate between compound and solvent effects.[1]
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to Tezacaftor. It is important to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell model.
Q3: What are the recommended working concentrations for Tezacaftor in in-vitro experiments?
The optimal concentration of Tezacaftor can vary depending on the cell type and experimental goals. Based on published studies, a common final concentration for in-vitro correction of F508del-CFTR is 3 µM .[1][6][7] Some protocols suggest a range of 1 µM to 10 µM.[8] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I incubate my cells with Tezacaftor for optimal CFTR correction?
A standard incubation period for CFTR correction with Tezacaftor is 18-24 hours at 37°C.[1] Some protocols may use shorter or longer incubation times depending on the experimental design.
Q5: Can Tezacaftor affect cellular processes other than CFTR correction?
Yes, Tezacaftor can have off-target effects. Studies have shown that in cells not expressing CFTR, Tezacaftor in combination with other modulators can lead to an increase in reactive oxygen species (ROS) and can interfere with autophagy and plasma membrane protein recycling.[4][5] These off-target effects are important to consider when interpreting experimental results, especially in non-CFTR expressing control cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased cell viability in Tezacaftor-treated cells compared to control. | 1. Concentration too high: The concentration of Tezacaftor may be in a toxic range for your specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: The cell culture may be contaminated. | 1. Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. Start with a lower concentration (e.g., 1 µM) and titrate up. 2. Ensure the final solvent concentration is below 0.5% and include a vehicle-only control. 3. Regularly check for signs of microbial contamination. |
| Inconsistent or non-reproducible results. | 1. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Cell density: Inconsistent seeding density can affect cell health and drug response. 3. Reagent variability: Inconsistent preparation of drug solutions. | 1. Use cells within a defined low passage number range. 2. Maintain a consistent cell seeding density for all experiments. 3. Prepare fresh drug solutions for each experiment and ensure complete solubilization. |
| No significant CFTR correction observed. | 1. Sub-optimal drug concentration: The concentration of Tezacaftor may be too low. 2. Insufficient incubation time: The incubation period may be too short for effective correction. 3. Cell line not responsive: The specific CFTR mutation in your cell line may not be correctable by Tezacaftor. | 1. Titrate the concentration of Tezacaftor upwards (e.g., up to 10 µM), while monitoring for cytotoxicity. 2. Increase the incubation time (e.g., up to 48 hours). 3. Verify the genotype of your cell line. Tezacaftor is most effective for the F508del mutation. |
| Observed effects in control (non-CFTR expressing) cells. | 1. Off-target effects: Tezacaftor may be interacting with other cellular components.[4][5] | 1. Acknowledge and document these effects. Consider using lower, more specific concentrations. These findings can also be part of the investigation into the drug's broader cellular impact. |
Quantitative Data Summary
Table 1: Recommended Concentrations for In-Vitro Studies
| Compound | Cell Type | Recommended Concentration | Incubation Time | Reference |
| Tezacaftor (VX-661) | Cystic Fibrosis Organoids | 3 µM | 18-24 hours | [1] |
| Tezacaftor (VX-661) | CFBE41o- cells | 3 µM | 24 hours | [6] |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Murine Fetal Lung Explants | 10 µM Elexacaftor + 10 µM Tezacaftor + 100 nM Ivacaftor | 72 hours | [8] |
Table 2: Observed Effects of Tezacaftor on Cellular Processes
| Cellular Process | Cell Line | Treatment | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | HEK293 (non-CFTR expressing) | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Increased ROS production | [4][5] |
| Autophagy | HEK293 (non-CFTR expressing) | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Halted autophagic flux | [4][5] |
| F508del-CFTR PM Density | CFBE41o- cells | ≥ 10 µM Tezacaftor | Decreased PM density | [3] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol outlines a colorimetric assay to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest (e.g., CFBE41o- or other relevant cell line)
-
Complete cell culture medium
-
Tezacaftor (VX-661) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Tezacaftor in complete culture medium. Remove the old medium from the wells and add the Tezacaftor-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest Tezacaftor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This protocol provides a direct method to count viable and non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Harvest: Harvest cells from the culture vessel and create a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of Trypan Blue stain (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of CFTR Modulators on Oxidative Stress and Autophagy in Non-CFTR-Expressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of CFTR Modulators on Oxidative Stress and Autophagy in Non-CFTR-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Elexacaftor/Tezacaftor/Ivacaftor Disrupts Respiratory Tract Development in a Murine Fetal Lung Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the In Vitro Half-Life of CFTR Corrector 14
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to increasing the in vitro half-life of small molecule compounds like CFTR Corrector 14.
Frequently Asked Questions (FAQs)
Q1: What is in vitro half-life and why is it a critical parameter for a CFTR corrector?
A1: In vitro half-life (t½) is a measure of how quickly a compound is metabolized or degraded in a controlled, experimental environment, such as in the presence of liver microsomes or hepatocytes.[1] This parameter is a key indicator of a compound's metabolic stability.[2] For a CFTR corrector, a short in vitro half-life often predicts rapid clearance in the body, which could reduce the drug's exposure and effectiveness, potentially requiring higher or more frequent doses to achieve a therapeutic benefit.[2][3] Optimizing metabolic stability early in development is crucial for creating a viable drug candidate.
Q2: What are the most common causes of a short in vitro half-life for small molecules?
A2: A short in vitro half-life is typically due to rapid biotransformation by metabolic enzymes.[3] Key causes include:
-
Phase I Metabolism: Primarily oxidation, reduction, or hydrolysis reactions mediated by Cytochrome P450 (CYP) enzymes found in liver microsomes.[4] These enzymes often introduce polar groups onto the molecule.[4]
-
Phase II Metabolism: Conjugation reactions where an endogenous molecule (like glucuronic acid) is attached to the compound, making it more water-soluble and easier to eliminate. These are more prominent in hepatocyte assays.[5]
-
Chemical Instability: The compound may degrade in the assay buffer due to pH or temperature, independent of enzymatic activity.[6]
-
Non-Specific Binding: The compound may adsorb to the plasticware or proteins in the assay, leading to an artificially low concentration and an apparent short half-life.[6]
Q3: What are the primary experimental systems used to determine in vitro half-life?
A3: The choice of system depends on the desired complexity and the metabolic pathways of interest:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in Phase I enzymes, especially CYPs.[7] They are cost-effective, easy to use, and ideal for high-throughput screening of CYP-mediated metabolism.[7][8]
-
Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full range of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[1][2]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone.[2]
Q4: What chemical modification strategies can be used to increase the metabolic stability of my corrector?
A4: The primary goal is to block or reduce the reactivity of metabolic "soft spots" on the molecule. Common strategies include:
-
Deuterium Substitution: Replacing a hydrogen atom with its heavier, stable isotope, deuterium, at a site of metabolism can slow the rate of CYP-mediated bond cleavage (a phenomenon known as the Kinetic Isotope Effect).[9][10] This can significantly increase the half-life without altering the compound's pharmacological activity.[9][11]
-
Blocking Metabolic Hotspots: Introducing chemical groups to sterically hinder enzyme access to a labile site or to deactivate the site electronically. For example, replacing a metabolically vulnerable methyl group with a trifluoromethyl group (-CF₃) or a halogen (e.g., -F, -Cl).[12]
-
Modifying Labile Functional Groups: Replacing or modifying groups known to be susceptible to metabolism. For instance, an easily oxidized tertiary amine could be incorporated into a less reactive ring structure.[13]
-
Reducing Lipophilicity: Decreasing the molecule's fat-solubility can reduce its affinity for CYP enzymes, thereby slowing metabolism.[14] This can be achieved by introducing polar groups or replacing a lipophilic ring (like benzene) with a more polar heteroaromatic ring (like pyridine).[14]
Q5: How can I identify the metabolic "hotspots" on my compound?
A5: Identifying the specific atoms or bonds on Corrector 14 that are most susceptible to metabolism is key to targeted chemical modification.
-
Metabolite Identification Studies: The most direct method is to incubate the compound with liver microsomes or hepatocytes and use high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the resulting metabolites.[15] This reveals the sites of biotransformation.
-
In Silico Prediction: Computational models and software can predict likely sites of metabolism based on the compound's structure and known reactivity with CYP enzymes.[16] These tools can guide the design of modified analogues for synthesis and testing.[16]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro metabolic stability assays.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Corrector 14 is almost completely gone by the first time point (e.g., T=5 min). | 1. High metabolic instability.2. Chemical instability at assay pH/temperature.3. Significant non-specific binding to labware. | 1. Run a minus-cofactor (-NADPH) control. If the compound is stable, the issue is rapid enzymatic metabolism.[6] Consider reducing the microsomal protein concentration and using shorter, more frequent time points (e.g., 0, 1, 2, 5, 10 min).[2]2. Run a buffer stability control (compound in buffer at 37°C, no microsomes). If loss occurs, the compound is chemically unstable.[6]3. Assess recovery at T=0. Compare the T=0 sample concentration to a standard. Low recovery suggests non-specific binding. Use low-binding plates/tips or include a small amount of surfactant like Triton X-100 (e.g., 0.01%).[6] |
| High variability in half-life results between experiments. | 1. Inconsistent preparation of reagents (especially NADPH).2. Variability in microsome activity (e.g., improper thawing).3. Inconsistent incubation conditions (temperature, shaking). | 1. Prepare NADPH solutions fresh for each experiment and keep them on ice.[2]2. Thaw frozen microsomes quickly in a 37°C water bath immediately before use and always keep on ice.[17]3. Ensure the incubator maintains a consistent 37°C and that shaking speed is uniform for all samples. |
| Compound is stable in microsomes but shows rapid clearance in hepatocytes. | 1. Metabolism is primarily driven by Phase II enzymes (e.g., UGTs) or cytosolic enzymes, which are absent or in low abundance in microsomes.[2]2. The compound may be a substrate for uptake transporters in hepatocytes, increasing intracellular concentration and metabolism. | 1. This suggests that Phase I (CYP-mediated) metabolism is not the main clearance pathway. This is valuable information, indicating that strategies must focus on blocking Phase II metabolism.2. Investigate if the compound is a substrate for common hepatic uptake transporters. |
| The measured half-life is longer than the longest incubation time point. | The compound is highly stable under the assay conditions. | Extend the incubation time (e.g., to 90, 120, or 240 minutes). If it remains highly stable, report the result as "> [longest time point] min" or as "% remaining at final time point." |
| Compound appears more stable in the presence of higher protein concentrations. | The compound has high plasma protein binding. Binding to microsomal protein reduces the unbound fraction available for metabolism, slowing the reaction rate. | This is an expected phenomenon for highly bound drugs.[3][18] It is important to measure or predict the fraction unbound in the incubation (fu,inc) to calculate a more accurate intrinsic clearance value that is not biased by binding.[8] |
Experimental Protocols & Data
Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a typical procedure to determine the in vitro half-life of a compound like this compound.
1. Reagent Preparation:
-
Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.[19]
-
Test Compound Stock: 10 mM stock of Corrector 14 in DMSO.[6]
-
HLM Stock: Pooled Human Liver Microsomes (e.g., 20 mg/mL). Thaw quickly at 37°C and store on ice.[17]
-
NADPH Regenerating System (or Cofactor Solution): Prepare a solution containing NADPH. A common system includes 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in buffer.[19] Prepare fresh.
-
Quenching Solution: Cold acetonitrile (B52724) (ACN) containing an internal standard (IS) for LC-MS/MS analysis.[6][19]
2. Assay Procedure:
-
Prepare a master mix of HLM in phosphate buffer to a final assay concentration of 0.5 mg/mL.[6]
-
Add the test compound to the HLM mix (final concentration typically 1 µM).[8][17]
-
Pre-incubate the compound-microsome mixture for 5-10 minutes at 37°C with shaking.[6]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 point.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing cold quenching solution to stop the reaction.[6][8]
-
Include a "-NADPH" control where buffer is added instead of the cofactor solution to assess non-enzymatic degradation.[6]
-
Once all time points are collected, centrifuge the samples to precipitate the protein.[19]
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining concentration of Corrector 14 relative to the internal standard.[6]
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) x (1 / protein concentration) .[20]
Data Presentation: Impact of Structural Modifications
The following table summarizes hypothetical data illustrating how specific chemical strategies could improve the half-life of a lead compound.
| Compound | Modification Strategy | HLM Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Corrector 14 | Parent Compound | 4.5 | 308 |
| Analogue 1 | Deuteration of labile methyl group | 18 | 77 |
| Analogue 2 | Replacement of phenyl ring with pyridine | 12 | 115 |
| Analogue 3 | Introduction of fluorine to block hydroxylation site | 35 | 40 |
| Analogue 4 | Combination of Deuteration and Fluorination | > 120 | < 11.5 |
Visualizations
Experimental and Conceptual Workflows
Caption: Workflow for a typical in vitro microsomal stability assay.
Caption: Decision tree for troubleshooting rapid compound loss.
Caption: Key strategies for improving compound metabolic stability.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Drug metabolism - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. youtube.com [youtube.com]
- 17. mercell.com [mercell.com]
- 18. Does Addition of Protein to Hepatocyte or Microsomal In Vitro Incubations Provide a Useful Improvement in In Vitro-In Vivo Extrapolation Predictability? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Validation & Comparative
Evaluating the Efficacy of Novel CFTR Corrector "Corrector X" in Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the efficacy of a novel CFTR corrector, referred to here as "Corrector X," using patient-derived cells. It offers a comparative analysis of established CFTR correctors—lumacaftor, tezacaftor, and elexacaftor—supported by experimental data from primary human bronchial epithelial (hBE) cells and intestinal organoids. Detailed protocols for key validation assays are provided to ensure reproducibility and accurate assessment of a new compound's potential.
Mechanism of CFTR Correction
Cystic Fibrosis is most commonly caused by the F508del mutation, which leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation.[1][2] CFTR correctors are small molecules designed to rescue this misfolded protein, facilitating its trafficking to the cell surface where it can function as a chloride channel.[3][4] These correctors often work synergistically with potentiators, which increase the channel's open probability.[4][5]
Below is a diagram illustrating the mechanism of action for CFTR correctors.
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is typically assessed by measuring the restoration of CFTR protein maturation and chloride channel function. The following tables summarize the performance of lumacaftor, tezacaftor, and elexacaftor, which are often used in combination with the potentiator ivacaftor. Data is derived from studies using patient-derived cells homozygous for the F508del mutation.
Table 1: Corrector-Mediated Rescue of CFTR Function in Primary Human Bronchial Epithelial (hBE) Cells
| Corrector Combination | Assay Type | Measured Outcome | Efficacy (% of Wild-Type Function) |
| Lumacaftor /Ivacaftor | Ussing Chamber | Chloride Transport | ~15% |
| Tezacaftor /Ivacaftor | Ussing Chamber | Chloride Transport | ~25% |
| Elexacaftor /Tezacaftor /Ivacaftor | Ussing Chamber | Chloride Transport | ~60%[6] |
Table 2: Corrector-Mediated Rescue of CFTR Function in Patient-Derived Intestinal Organoids
| Corrector Combination | Assay Type | Measured Outcome | Efficacy (% of Wild-Type Function) |
| Lumacaftor /Ivacaftor | Forskolin-Induced Swelling | Organoid Swelling (Area Under Curve) | ~20-30% |
| Tezacaftor /Ivacaftor | Forskolin-Induced Swelling | Organoid Swelling (Area Under Curve) | ~30-40% |
| Elexacaftor /Tezacaftor /Ivacaftor | Forskolin-Induced Swelling | Organoid Swelling (Area Under Curve) | ~70-85%[7][8] |
Experimental Protocols
To validate the efficacy of "Corrector X," a series of well-established assays should be performed. The following diagram outlines a typical experimental workflow.
Western Blot for CFTR Maturation
This assay assesses the ability of a corrector to rescue the processing of F508del-CFTR from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.[9]
Materials:
-
Differentiated hBE cells or intestinal organoids
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (6% acrylamide)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody (recognizing both Band B and C)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture and treat patient-derived cells with "Corrector X" for 24-48 hours.
-
Lyse the cells on ice and collect the supernatant after centrifugation.[10]
-
Quantify total protein concentration in the lysates.
-
Denature equal amounts of protein by heating in sample buffer.
-
Separate proteins by SDS-PAGE on a 6% gel. The immature form (Band B) will migrate faster than the mature, complex-glycosylated form (Band C).[9]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Block the membrane for at least 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the density of Band B and Band C to determine the maturation efficiency (C/(B+C) ratio).
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across an epithelial monolayer.[9][12] This assay directly quantifies CFTR-dependent chloride secretion.
Materials:
-
Differentiated hBE cells on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system with electrodes
-
Krebs-Bicarbonate Ringer (KBR) solution, warmed to 37°C and gassed with 95% O2/5% CO2
-
Amiloride (B1667095) (ENaC inhibitor)
-
Forskolin (B1673556) (cAMP agonist to activate CFTR)
-
CFTR potentiator (e.g., ivacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Culture hBE cells on permeable supports at an air-liquid interface until a confluent, differentiated monolayer is formed.
-
Treat the cells with "Corrector X" for 24-48 hours prior to the assay.
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers, each filled with KBR solution.[12]
-
Measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber. The remaining current is primarily due to other ion channels.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin to the apical and basolateral chambers.
-
Acutely add a CFTR potentiator to the apical chamber to maximally stimulate CFTR activity.
-
Finally, add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent.
-
The change in Isc after forskolin and potentiator addition, which is inhibited by the CFTR inhibitor, represents the CFTR-mediated chloride current. Calculate this value and compare it to untreated and wild-type controls.
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This assay provides a functional measure of CFTR activity in a 3D patient-derived model.[13] Activation of CFTR with forskolin leads to chloride and fluid secretion into the organoid lumen, causing it to swell. The degree of swelling is proportional to CFTR function.
Materials:
-
Patient-derived intestinal organoids
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
Organoid culture medium
-
Forskolin
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Culture and expand intestinal organoids from patient biopsies.
-
Plate 30-50 organoids per well in a 96-well plate with basement membrane matrix.[5]
-
Incubate the organoids with "Corrector X" for 18-24 hours.[14]
-
Just before imaging, add forskolin (e.g., 5-10 µM final concentration) to the wells to stimulate CFTR.[15]
-
Immediately begin live-cell imaging, capturing brightfield images of the organoids every 15-20 minutes for 1-2 hours.[15]
-
Using image analysis software, measure the cross-sectional area of each organoid at each time point.
-
Calculate the relative increase in organoid area over time compared to the baseline (time = 0).[5]
-
The area under the curve (AUC) of the swelling response is used to quantify CFTR function. Compare the AUC for "Corrector X"-treated organoids to untreated and wild-type organoids.
References
- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cff.org [cff.org]
- 10. CFTR mutations altering CFTR fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. jove.com [jove.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
A Comparative Analysis of CFTR Corrector 14 and VX-809 in the Landscape of Cystic Fibrosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism
The advent of CFTR modulators has revolutionized the treatment of cystic fibrosis (CF), a life-shortening genetic disorder caused by mutations in the CFTR gene. Among these, corrector molecules that address the trafficking defects of the most common mutation, F508del, have been a primary focus of research. This guide provides a detailed comparison of CFTR corrector 14 (C14), a member of the bithiazole class of compounds, and the well-characterized corrector VX-809 (Lumacaftor). The comparison extends to other notable correctors to provide a broader context for their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Scaffolds
CFTR correctors aim to rescue the misfolded F508del-CFTR protein from premature degradation in the endoplasmic reticulum (ER), facilitating its trafficking to the cell membrane where it can function as a chloride ion channel. While both C14 and VX-809 share this overarching goal, their specific mechanisms and binding sites are believed to differ, leading to mutation-specific efficacies.
VX-809 (Lumacaftor) is a first-generation CFTR corrector that has been extensively studied. It is thought to directly bind to the F508del-CFTR protein, stabilizing its conformation and promoting its processing and trafficking. VX-809 is a key component of the FDA-approved combination therapy Orkambi®, where it is paired with the potentiator ivacaftor.
This compound (C14) belongs to a class of bithiazole-containing compounds. Research suggests that this class of correctors also directly interacts with the CFTR protein to facilitate its proper folding. However, the specific binding site and conformational changes induced by bithiazoles like C14 appear to be distinct from those of VX-809.
Comparative Efficacy: A Mutation-Dependent Landscape
The therapeutic efficacy of CFTR correctors is not uniform across all CF-causing mutations. Experimental data reveals a significant dependency on the specific genetic defect, highlighting the importance of personalized medicine approaches in CF treatment.
A key finding in the comparison between the bithiazole class of correctors, including C14, and VX-809 is their differential effectiveness on various CFTR trafficking mutants. While VX-809 demonstrates superior efficacy in rescuing the common F508del mutation, the bithiazole subgroup, which includes C14, has shown greater promise for other, less common mutations such as A455E.
Below are tables summarizing the quantitative performance of these correctors based on data from in vitro functional assays.
Table 1: Functional Rescue of F508del-CFTR
| Corrector | Cellular Model | Assay | Efficacy Metric | Result | Reference |
| VX-809 | Primary Human Bronchial Epithelial (HBE) Cells | Ussing Chamber | Chloride Current Increase (vs. DMSO) | ~6-fold | [1] |
| Corrector 4a (C4 - Bithiazole) | Primary Human Bronchial Epithelial (HBE) Cells | Ussing Chamber | Chloride Current Increase (vs. DMSO) | ~1.5-fold | [1] |
| VX-809 | Baby Hamster Kidney (BHK) Cells | Iodide Efflux | Peak (as % of wt-CFTR) | ~46% | [1] |
| Corrector 4a (C4 - Bithiazole) | Baby Hamster Kidney (BHK) Cells | Iodide Efflux | Peak (as % of wt-CFTR) | ~32% | [1] |
| VX-809 | Fischer Rat Thyroid (FRT) Cells | Western Blot | EC50 for F508del-CFTR Maturation | 0.1 ± 0.1 µM | [2] |
| Corrector 14 (C14 - Bithiazole) | Not explicitly tested on F508del in direct comparison with VX-809 in the provided search results. Efficacy is inferred to be lower than VX-809 for this mutation based on broader class comparisons. | - | - | - | - |
Table 2: Functional Rescue of A455E-CFTR
| Corrector | Cellular Model | Assay | Efficacy Metric | Result | Reference |
| Corrector 14 (C14 - Bithiazole) | Human Intestinal Organoids | Forskolin-Induced Swelling (FIS) | Swelling (Area Under the Curve) | High | [3] |
| VX-809 | Human Intestinal Organoids | Forskolin-Induced Swelling (FIS) | Swelling (Area Under the Curve) | Lower than C14 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of CFTR corrector efficacy.
Ussing Chamber Assay for Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers, providing a direct assessment of CFTR channel function.
Protocol:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to promote differentiation into a polarized epithelium.
-
Corrector Treatment: Differentiated HBE cell monolayers are treated with the CFTR corrector (e.g., 3 µM VX-809 for 48 hours or 10 µM C4 for 16 hours) or vehicle (DMSO) in the basolateral medium.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber system. The apical and basolateral sides are bathed in separate Krebs-Bicarbonate Ringer (KBR) solutions, and the transepithelial voltage is clamped to 0 mV. The resulting short-circuit current (Isc), representing net ion transport, is recorded.
-
Measurement of CFTR Activity:
-
Initially, amiloride (B1667095) (100 µM) is added to the apical solution to inhibit the epithelial sodium channel (ENaC) and isolate chloride currents.
-
Forskolin (B1673556) (10 µM) is then added to the apical solution to raise intracellular cAMP levels and activate CFTR channels.
-
A CFTR potentiator, such as genistein (B1671435) (50 µM) or VX-770 (1 µM), is often added to maximize channel opening.
-
Finally, a specific CFTR inhibitor, such as CFTRinh-172 (10 µM), is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin and the potentiator is calculated as a measure of CFTR-mediated chloride secretion. The efficacy of the corrector is determined by comparing the stimulated Isc in treated versus vehicle-treated cells.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a high-throughput method to assess CFTR function in a more physiologically relevant 3D model.
Protocol:
-
Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and maintained in a basement membrane matrix with a specialized growth medium.
-
Corrector Treatment: Organoids are seeded in 96-well plates and incubated with the CFTR corrector (e.g., various concentrations of C1-C18 compounds or VX-809) for 24 hours.
-
Assay Procedure:
-
Organoids are loaded with a fluorescent dye, such as Calcein green, to visualize the cells.
-
Forskolin (5 µM) is added to the medium to activate CFTR.
-
Time-lapse confocal microscopy is used to capture images of the organoids at regular intervals for at least one hour.
-
-
Data Analysis: The swelling of the organoids, resulting from fluid accumulation in the lumen due to CFTR-mediated ion and water transport, is quantified by measuring the change in the cross-sectional area over time. The area under the curve (AUC) is calculated to represent the total CFTR-mediated swelling response.
Biochemical Assay for CFTR Maturation (Western Blot)
This assay assesses the ability of a corrector to rescue the processing of the F508del-CFTR protein from its immature, core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C).
Protocol:
-
Cell Culture and Lysis: Cells expressing F508del-CFTR (e.g., CFBE41o- or HEK293 cells) are treated with the corrector or vehicle for 24-48 hours. The cells are then lysed in a buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for CFTR. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensities of Band B (immature CFTR) and Band C (mature CFTR) are quantified using densitometry. The correction efficiency is often expressed as the ratio of Band C to the total CFTR (Band B + Band C).
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the CFTR maturation pathway and the experimental workflows.
Caption: CFTR protein maturation and the intervention point of corrector molecules.
Caption: Workflow for the Ussing chamber assay to measure CFTR function.
Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.
Conclusion
The comparison between this compound and VX-809 underscores a critical principle in the development of therapies for cystic fibrosis: the efficacy of a corrector is intimately linked to the specific CFTR mutation it is intended to rescue. While VX-809 has established its utility for the prevalent F508del mutation, particularly in combination with a potentiator, the bithiazole class of correctors, including C14, demonstrates the potential for treating individuals with other trafficking-deficient mutations like A455E. This highlights the ongoing need for a diverse portfolio of CFTR modulators and the importance of personalized medicine strategies, guided by robust in vitro functional assays, to optimize treatment for all individuals with CF. Future research should focus on head-to-head comparisons of a wider range of correctors across a broader spectrum of CFTR mutations to further refine our understanding and expand the therapeutic options for this complex disease.
References
Synergistic Rescue of CFTR Function: A Comparative Analysis of Elexacaftor (VX-445) in Combination with Potentiators
For Researchers, Scientists, and Drug Development Professionals
The advent of CFTR modulators has revolutionized the treatment of cystic fibrosis (CF). The triple-combination therapy, Trikafta® (elexacaftor/tezacaftor (B612225)/ivacaftor), has demonstrated remarkable clinical efficacy, largely attributed to the synergistic interplay between its components. This guide provides a detailed comparison of the synergistic effects of the next-generation corrector, elexacaftor (B607289) (VX-445), with the potentiator ivacaftor (B1684365) (VX-770), supported by experimental data and detailed methodologies. Elexacaftor, in addition to its primary role as a corrector, also functions as a potentiator, acting in concert with ivacaftor to significantly enhance CFTR protein function.[1]
Mechanism of Synergistic Action
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a defective CFTR protein that is either produced in insufficient quantities or is dysfunctional.[2] The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and does not reach the cell surface.
CFTR modulators address these defects through two primary mechanisms:
-
Correction: Correctors, like elexacaftor and tezacaftor, facilitate the proper folding and trafficking of the CFTR protein to the cell surface. Elexacaftor and tezacaftor bind to different sites on the CFTR protein, providing an additive effect in increasing the amount of protein at the cell surface.[3][4]
-
Potentiation: Potentiators, such as ivacaftor, increase the channel open probability (gating) of the CFTR protein that is already at the cell surface, thereby augmenting chloride transport.[4][5]
Elexacaftor exhibits a dual mechanism, acting as both a corrector and a potentiator.[1] This dual functionality contributes to a multiplicative synergistic effect when combined with ivacaftor, leading to a greater increase in CFTR-mediated ion transport than the additive effects of each drug alone.[1][6]
References
- 1. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ivacaftor, Tezacaftor and Elexacaftor Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trikaftahcp.com [trikaftahcp.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of CFTR Modulators: Class I Production Correctors vs. Class III Potentiators
In the landscape of cystic fibrosis (CF) therapeutics, CFTR modulators have revolutionized treatment by targeting the underlying molecular defects of the disease. These therapies are categorized based on the specific class of CFTR mutation they address. This guide provides a comparative analysis of two distinct therapeutic strategies: Class I production correctors, which aim to restore the synthesis of full-length CFTR protein, and Class III potentiators, designed to enhance the function of CFTR protein that is present at the cell surface but is improperly regulated.
This comparison will delve into their mechanisms of action, present clinical efficacy data, and detail the experimental protocols used to evaluate these compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of these two important classes of CFTR modulators.
Mechanism of Action: A Tale of Two Defects
Class I and Class III CFTR mutations disrupt CFTR protein function through fundamentally different mechanisms, necessitating distinct therapeutic approaches.
Class I mutations , often referred to as "production" mutations, contain a premature termination codon (PTC) in the CFTR gene's mRNA. This PTC halts the translation process, leading to the production of a truncated, non-functional protein, if any protein is made at all.[1][2] The therapeutic strategy for Class I mutations involves "production correctors" or "read-through agents" that enable the ribosome to read through the PTC, thereby allowing the synthesis of a full-length CFTR protein.[1]
Class III mutations , known as "gating" mutations, result in a full-length CFTR protein that successfully traffics to the cell membrane but is non-functional.[2][3] The defect lies in the protein's "gate," which remains closed despite normal cellular signals that should open it.[3] Class III potentiators are small molecules that bind to the defective CFTR protein and increase the probability that the channel will be open, thereby restoring the flow of chloride ions across the cell membrane.[1][4]
Comparative Efficacy and Clinical Data
Direct comparative trials between Class I and Class III modulators are not feasible as they target distinct patient populations. However, we can compare their individual clinical trial outcomes to understand their relative efficacy in addressing their specific molecular defects.
| Parameter | Class I Production Corrector (Ataluren) | Class III Potentiator (Ivacaftor) |
| Target Mutation Example | G542X[2] | G551D[3][5] |
| Mechanism | Promotes read-through of premature termination codons.[1] | Increases the channel open probability (gating).[4] |
| Change in ppFEV1 | Modest and variable; a Phase 3 trial failed to show significant clinical benefit.[2] | Significant improvement, with a mean increase of approximately 10.6% in patients with the G551D mutation.[5] |
| Change in Sweat Chloride | Modest reduction.[2] | Substantial reduction, often to levels below the diagnostic threshold for CF.[6] |
| Clinical Status | Limited clinical benefit observed in larger trials.[2] | Marked improvements in pulmonary function, weight gain, and quality of life.[5][7] |
Experimental Protocols for Efficacy Assessment
The evaluation of CFTR modulator efficacy relies on a combination of in vitro and ex vivo assays using patient-derived cells. These assays provide crucial data on the ability of a compound to restore CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay is a key in vitro method for assessing the function of the CFTR protein in response to modulators.
-
Principle: Intestinal organoids, three-dimensional structures grown from patient-derived rectal stem cells, are used. These organoids possess a central lumen. When the CFTR channel is functional, activation by forskolin (B1673556) (an adenylate cyclase activator) leads to chloride and fluid secretion into the lumen, causing the organoids to swell. The degree of swelling is proportional to CFTR function.[8]
-
Methodology:
-
Organoid Culture: Patient-derived intestinal organoids are cultured in a Matrigel dome.
-
Compound Incubation: Organoids are pre-incubated with the CFTR modulator(s) (e.g., a Class I or Class III corrector) for a specified period (e.g., 24-48 hours) to allow for protein correction and trafficking.
-
Forskolin Stimulation: Forskolin is added to the culture medium to activate the CFTR channels.
-
Imaging and Analysis: Time-lapse microscopy is used to capture images of the organoids before and after forskolin stimulation. The change in the cross-sectional area of the organoids is quantified to measure the extent of swelling.[8][9]
-
-
Data Interpretation: A significant increase in forskolin-induced swelling in modulator-treated organoids compared to untreated controls indicates successful restoration of CFTR function.[8]
Intestinal Current Measurement (ICM)
ICM is an ex vivo technique that directly measures ion transport across a segment of freshly obtained rectal tissue in a Ussing chamber.
-
Principle: The Ussing chamber allows for the measurement of the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium. By using specific activators and inhibitors, the contribution of CFTR-mediated chloride secretion to the total Isc can be isolated.
-
Methodology:
-
Biopsy Acquisition: A small rectal biopsy is obtained from the patient.
-
Ussing Chamber Mounting: The biopsy tissue is mounted in an Ussing chamber, separating two buffer-filled compartments.
-
Baseline Measurement: The baseline Isc is recorded.
-
Sequential Additions: A series of compounds are added to the buffer to stimulate and inhibit specific ion channels:
-
Amiloride: To inhibit the epithelial sodium channel (ENaC).
-
Forskolin: To activate CFTR through cAMP stimulation.
-
Genistein or a Potentiator (e.g., Ivacaftor): To further activate CFTR.
-
CFTR inhibitor (e.g., CFTRinh-172): To confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to each compound is measured. The magnitude of the forskolin-stimulated and potentiator-activated, CFTR inhibitor-sensitive Isc reflects the level of CFTR function.
-
-
Data Interpretation: A larger increase in Isc following CFTR activation in patients treated with a CFTR modulator compared to their baseline measurement indicates improved CFTR function.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. From CFTR biology toward combinatorial pharmacotherapy: expanded classification of cystic fibrosis mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 4. cff.org [cff.org]
- 5. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of CFTR Corrector and Potentiator Combination Therapy in Patients with Cystic Fibrosis for the F508del-CFTR Homozygous Mutation: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Assessment of CFTR Modulators’ Therapeutic Efficiency for N1303K Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Examination of Emerging CFTR Corrector Compounds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector compounds. This analysis is supported by available preclinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which disrupts ion and fluid transport across epithelial surfaces. The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is targeted for premature degradation. CFTR correctors are small molecules designed to rescue the trafficking of this misfolded protein to the cell surface. While the advent of triple-combination therapies like Trikafta® (elexacaftor/tezacaftor/ivacaftor) has been transformative, research into new correctors with potentially improved efficacy and alternative mechanisms of action is ongoing.[1][2] This guide provides a comparative overview of several novel CFTR corrector compounds currently in development.
Comparative Efficacy of Novel CFTR Correctors
The efficacy of CFTR correctors is primarily assessed by their ability to increase the amount of mature, functional CFTR protein at the cell surface and restore chloride channel activity. The following tables summarize available quantitative preclinical data for several novel corrector compounds in comparison to established modulators. It is important to note that direct head-to-head studies under identical conditions are limited, and the data presented are compiled from various preclinical studies.
Table 1: In Vitro Potency of CFTR Correctors in Rescuing F508del-CFTR
| Compound | Class/Mechanism | Cell Model | Assay | Potency (EC₅₀) | Efficacy (% of Wild-Type Function) | Reference |
| Lumacaftor (VX-809) | First-Generation Corrector | CFBE41o- | YFP-Halide Assay | ~1.5 µM | ~15% (with ivacaftor) | [1] |
| Tezacaftor (VX-661) | Second-Generation Corrector | CFBE41o- | YFP-Halide Assay | ~100 nM | ~25% (with ivacaftor) | [1] |
| Elexacaftor (VX-445) | Next-Generation Corrector | CFBE41o- | YFP-Halide Assay | ~100 nM | >50% (in triple combination) | [3] |
| ABBV-2222 (GLPG2222) | C1 Corrector | CFBE41o- | CSE-HRP Assay | 27 nM | Not directly compared to WT | [4] |
| SION-719 | NBD1 Stabilizer | CFHBE | Chloride Transport | Not Reported | Potential for wild-type levels (in dual combination) | [5] |
| SION-451 | NBD1 Stabilizer | CFHBE | Chloride Transport | Not Reported | Potential for wild-type levels (in dual combination) | [5] |
| Posenacaftor (PTI-801) | Corrector | Not Specified | Not Specified | Not Reported | Additive effect with other correctors | [6][7] |
Note: The data presented is compiled from various sources and methodologies, which should be considered when making direct comparisons. Efficacy can be highly dependent on the assay and the other modulators used in combination.
Table 2: Clinical Trial Data for Next-Generation Corrector Combinations
| Combination Therapy | Patient Population | Primary Endpoint | Result | Reference |
| Vanzacaftor/Tezacaftor/Deutivacaftor | F508del homozygous or heterozygous | Absolute change in ppFEV₁ from baseline at week 24 | Non-inferior to Elexacaftor/Tezacaftor/Ivacaftor (B1684365) | [8] |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del mutation | Absolute change in ppFEV₁ from baseline at week 24 | ~+14 percentage points vs. placebo | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CFTR protein processing pathway and a typical experimental workflow for screening and characterizing novel correctors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key assays used to evaluate CFTR corrector compounds.
Western Blot for CFTR Protein Maturation
This assay is used to visualize the different glycosylated forms of the CFTR protein, indicating its processing through the endoplasmic reticulum and Golgi apparatus.[10]
-
Objective: To assess the ability of a corrector compound to increase the amount of fully glycosylated, mature CFTR (Band C) relative to the immature, core-glycosylated form (Band B).
-
Methodology:
-
Cell Culture and Lysis: CFBE41o- cells or other suitable cell lines expressing F508del-CFTR are treated with the corrector compound or vehicle control for a specified period (e.g., 24 hours).[11] Cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF).[12][13]
-
Immunodetection: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: The signal is detected using a chemiluminescent substrate, and the bands corresponding to mature (Band C, ~170 kDa) and immature (Band B, ~150 kDa) CFTR are visualized and quantified.[13][14]
-
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across an epithelial monolayer, providing a direct functional assessment of CFTR channel activity.[15]
-
Objective: To quantify the increase in CFTR-mediated chloride secretion in response to corrector treatment.
-
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are grown on permeable supports until they form a polarized monolayer.[16]
-
Compound Treatment: The cells are treated with the corrector compound for an appropriate duration.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is measured.
-
Pharmacological Modulation: A series of pharmacological agents are added to isolate CFTR-dependent chloride secretion. This typically involves:
-
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This assay provides a high-throughput method to assess CFTR function in a more physiologically relevant 3D cell culture model derived from patient tissues.[18][19]
-
Objective: To measure the extent of fluid secretion into the lumen of intestinal organoids as an indicator of CFTR function following corrector treatment.
-
Methodology:
-
Organoid Culture: Intestinal organoids are generated from rectal biopsies of CF patients and cultured in a basement membrane matrix.[18]
-
Compound Treatment: Organoids are incubated with the corrector compound for 24-48 hours.
-
Assay Setup: The organoids are stained with a live-cell dye (e.g., calcein (B42510) green) and imaged using confocal microscopy.[18]
-
Forskolin Stimulation: Forskolin is added to stimulate CFTR-mediated fluid secretion into the organoid lumen, causing them to swell.
-
Image Analysis: The increase in the cross-sectional area of the organoids over time is quantified to determine the degree of swelling, which correlates with CFTR function.[20]
-
Conclusion
The landscape of CFTR corrector development is rapidly evolving, with several novel compounds demonstrating promising preclinical efficacy.[21] Next-generation correctors like those from Sionna Therapeutics and AbbVie show potential for achieving greater restoration of CFTR function than earlier generation compounds.[4][5] The continued application of robust preclinical models and standardized assays will be critical in identifying and advancing the most effective new therapies for individuals with Cystic Fibrosis.
References
- 1. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cff.org [cff.org]
- 3. Next-gen triple correctors look safe and effective for cystic fibrosis | MDedge [mdedge.com]
- 4. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sionna Therapeutics Presents Preclinical Data at 2023 North American Cystic Fibrosis Conference Demonstrating Series 2 NBD1 Stabilizers Normalize ΔF508-CFTR Function [prnewswire.com]
- 6. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Posenacaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cff.org [cff.org]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 13. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Functional correction of CFTR mutations in human airway epithelial cells using adenine base editors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
Comparative Guide to the Mechanism of Action of CFTR Corrector 14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CFTR Corrector 14 (also known as Compound SVQ26) with other prominent CFTR correctors, supported by experimental data and protocols. Our objective is to offer a clear, data-driven validation of its mechanism of action for professionals in cystic fibrosis research and drug development.
Executive Summary
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which impairs chloride ion channel function. The most common mutation, F508del, leads to protein misfolding and degradation. CFTR correctors are small molecules designed to rescue the trafficking of mutant CFTR to the cell surface. This guide focuses on this compound (Compound SVQ26), a Class 3 corrector, and compares its efficacy and mechanism to established correctors such as Lumacaftor (VX-809), Tezacaftor (VX-661), and Elexacaftor (VX-445).
Data Presentation: Comparative Efficacy of CFTR Correctors
The following tables summarize the quantitative data on the performance of this compound and its alternatives. Data is compiled from various in vitro studies to provide a standardized comparison.
Table 1: Potency of CFTR Correctors in F508del-CFTR Cell Lines
| Corrector | Class | Assay Type | EC50 (µM) | Notes |
| This compound (SVQ26) | Class 3 | YFP-based halide efflux | 3.08 | In the presence of VX-809 (Class 1 corrector) |
| Lumacaftor (VX-809) | Class 1 | Ussing Chamber | ~1.5 | Varies by cell type and assay conditions |
| Tezacaftor (VX-661) | Class 1 | Ussing Chamber | ~0.5 | Generally more potent than Lumacaftor |
| Elexacaftor (VX-445) | Class 3 | Ussing Chamber | ~0.1 | High potency as a single agent and in combination |
Table 2: Efficacy of CFTR Correctors in Restoring F508del-CFTR Function
| Corrector/Combination | Protein Maturation (% of Wild-Type) | Chloride Current (% of Wild-Type) |
| This compound (SVQ26) + VX-809 | Data not publicly available | Data not publicly available |
| Lumacaftor (VX-809) | ~15-20% | ~15% |
| Tezacaftor (VX-661) | ~20-25% | ~20% |
| Elexacaftor (VX-445) + Tezacaftor | ~50-60% | ~50% |
| Elexacaftor + Tezacaftor + Ivacaftor | >60% | Up to 100% (with potentiator) |
Mechanism of Action
CFTR correctors are classified based on their mechanism of action and binding sites on the CFTR protein.
-
Class 1 Correctors (e.g., Lumacaftor, Tezacaftor): These compounds primarily bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This interaction stabilizes the protein during its folding process, preventing its premature degradation and facilitating its trafficking to the cell surface.
-
Class 3 Correctors (e.g., Elexacaftor, this compound): These correctors have a different binding site and mechanism. They are thought to promote the proper assembly of the nucleotide-binding domain 1 (NBD1) with other domains of the CFTR protein. This allosteric modulation helps to overcome the folding defects caused by the F508del mutation.
The synergistic effect observed when combining correctors from different classes, such as this compound with a Class 1 corrector like VX-809, highlights their complementary mechanisms in rescuing the function of the F508del-CFTR protein.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across epithelial cell monolayers.
Protocol:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation on permeable supports (e.g., Transwell inserts) at an air-liquid interface until fully differentiated.
-
Corrector Treatment: Treat the cells with the desired concentration of CFTR corrector(s) (e.g., this compound, Lumacaftor, etc.) or vehicle (DMSO) in the basolateral medium for 24-48 hours at 37°C.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with Krebs-Bicarbonate Ringer (KBR) solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX) to the apical and basolateral chambers.
-
If testing in combination with a potentiator, add the potentiator (e.g., Ivacaftor) to the apical chamber.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc in response to the CFTR agonist and inhibitor. Express the results as a percentage of the response observed in wild-type CFTR expressing cells.
YFP-Based Halide Efflux Assay
This cell-based fluorescence assay provides a high-throughput method to screen for CFTR modulator activity.
Protocol:
-
Cell Line: Use a cell line (e.g., Fischer Rat Thyroid - FRT) stably co-expressing the F508del-CFTR mutant and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
Cell Plating and Corrector Incubation: Plate the cells in 96- or 384-well black-walled, clear-bottom plates. Incubate the cells with various concentrations of the CFTR corrector(s) for 16-24 hours at 37°C.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Replace the buffer with an iodide-containing solution.
-
Stimulate CFTR channel opening with a cAMP agonist cocktail (e.g., forskolin and genistein).
-
-
Fluorescence Measurement: Measure the rate of YFP fluorescence quenching as iodide enters the cell through activated CFTR channels using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence decay is proportional to the CFTR-mediated halide transport. Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.
Western Blot for CFTR Maturation and Trafficking
This biochemical assay assesses the glycosylation state of the CFTR protein, which indicates its maturation and trafficking through the Golgi apparatus.
Protocol:
-
Cell Culture and Treatment: Culture CFBE41o- cells (a human bronchial epithelial cell line) homozygous for the F508del-CFTR mutation. Treat the cells with the CFTR corrector(s) or vehicle for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 6% SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Identify the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa).
-
Quantify the band intensities using densitometry software. The ratio of Band C to Band B (or total CFTR) is used as a measure of CFTR maturation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of different classes of CFTR correctors.
Caption: Experimental workflow for the Ussing chamber assay.
Caption: Logical framework for comparing CFTR correctors.
A Comparative Guide to the Reproducibility of CFTR Corrector Effects Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of common Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors across various cellular models. The data presented herein, summarized from multiple studies, highlights the variability and reproducibility of corrector efficacy, offering valuable insights for experimental design and interpretation.
The advent of CFTR modulators, particularly correctors that address the trafficking defects of the most common CF-causing mutation, F508del, has revolutionized cystic fibrosis (CF) treatment. However, the preclinical evaluation of these compounds reveals a significant degree of variability in their effects across different in vitro models. This guide focuses on the reproducibility of the effects of three prominent CFTR correctors: lumacaftor (B1684366) (VX-809), tezacaftor (B612225) (VX-661), and elexacaftor (B607289) (VX-445), often used in combination with the potentiator ivacaftor (B1684365) (VX-770).
Quantitative Comparison of CFTR Corrector Efficacy
The efficacy of CFTR correctors is typically assessed by measuring the restoration of CFTR protein maturation and ion channel function. The following tables summarize quantitative data from studies comparing the effects of lumacaftor, tezacaftor, and elexacaftor in various cell lines. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparison of CFTR-Mediated Chloride Current Restoration
| Cell Line | Corrector(s) + Ivacaftor | Mean % of Wild-Type CFTR Function (± SD) | Citation |
| CFBE41o- (F508del/F508del) | Lumacaftor/Ivacaftor | More pronounced improvement with ETI | [1][2][3][4] |
| CFBE41o- (F508del/F508del) | Elexacaftor/Tezacaftor/Ivacaftor | Larger improvement in CFTR function | [1][2][3][4] |
| Primary Human Bronchial Epithelial (HBE) Cells (F508del/F508del) | Lumacaftor/Ivacaftor | ~16% of wild-type levels | [5] |
| Primary Human Bronchial Epithelial (HBE) Cells (F508del/F508del) | Elexacaftor/Tezacaftor/Ivacaftor | ~50-70% of wild-type levels | [6] |
| Fischer Rat Thyroid (FRT) Cells (expressing F508del-CFTR) | Lumacaftor/Ivacaftor | Modest response | [7] |
| Fischer Rat Thyroid (FRT) Cells (expressing F508del-CFTR) | Elexacaftor/Tezacaftor/Ivacaftor | Significant response | [7] |
Table 2: Comparison of F508del-CFTR Protein Maturation (Band C/Band B Ratio)
| Cell Line | Corrector(s) | Fold Increase in Mature CFTR (Band C) | Citation |
| CFBE41o- (F508del/F508del) | Lumacaftor | Partial correction | [8] |
| CFBE41o- (F508del/F508del) | Tezacaftor | Partial correction | [8] |
| CFBE41o- (F508del/F508del) | Elexacaftor/Tezacaftor | Synergistic increase in maturation | [6] |
| Primary Human Bronchial Epithelial (HBE) Cells (F508del/F508del) | Lumacaftor | Modest increase | [8] |
| Primary Human Bronchial Epithelial (HBE) Cells (F508del/F508del) | Elexacaftor/Tezacaftor/Ivacaftor | Significant increase (at least twofold) | [8] |
Key Observations on Reproducibility and Variability
Several key themes emerge from the comparative data:
-
Superior Efficacy of Triple-Combination Therapy: Across multiple cell lines, the triple combination of elexacaftor, tezacaftor, and ivacaftor consistently demonstrates superior efficacy in rescuing F508del-CFTR function and maturation compared to lumacaftor/ivacaftor.[1][2][3][4]
-
Cell Line Dependent Effects: The magnitude of the corrector effect can vary significantly between different cell lines. For instance, the level of rescue observed in immortalized cell lines like CFBE41o- may not always directly correlate with the effects seen in patient-derived primary cells.
-
Inter-Individual Variability: Studies using patient-derived cells, such as primary HBE cells and intestinal organoids, have highlighted significant variability in the response to CFTR correctors among individuals with the same CFTR genotype. This underscores the importance of personalized medicine approaches in CF therapy.
-
Patient-Derived Organoids as a Predictive Model: Forskolin-induced swelling (FIS) assays in patient-derived intestinal organoids are emerging as a valuable tool to predict individual patient responses to CFTR modulators.[9] The degree of swelling in response to correctors has been shown to correlate with clinical outcomes.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and comparison of findings.
Western Blotting for CFTR Maturation
This protocol is used to assess the extent to which a CFTR corrector can rescue the processing of the F508del-CFTR protein from its immature, core-glycosylated state (Band B, ~150 kDa) to its mature, complexly glycosylated form (Band C, ~170 kDa) that has trafficked to the cell surface.
1. Cell Lysis:
-
Culture cells to ~90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Sample Preparation and Electrophoresis:
-
Mix 20-40 µg of protein lysate with 2x Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Heat the samples at 37°C for 15-30 minutes. Note: Do not boil samples, as this can cause CFTR to aggregate.
-
Load the samples onto a 6% or 4-15% gradient SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., antibody 596) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the intensity of Band B and Band C using densitometry software. The ratio of Band C to the total CFTR (Band B + Band C) is used as a measure of maturation efficiency.
Ussing Chamber Assay for CFTR-Dependent Chloride Current
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This assay directly quantifies CFTR-dependent chloride secretion.[11]
1. Cell Culture:
-
Culture epithelial cells (e.g., primary HBE cells or CFBE41o-) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
2. Ussing Chamber Setup:
-
Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Bathe both compartments with Ringer's solution maintained at 37°C and gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.
3. Measurement of CFTR Activity:
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) to the apical solution.
-
Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist, such as forskolin (B1673556) (10 µM) and a potentiator like genistein (B1671435) (50 µM) or ivacaftor (VX-770), to the apical and basolateral solutions.
-
The increase in Isc following stimulation represents the CFTR-mediated chloride current.
-
Inhibit the CFTR channel with a specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent. The subsequent decrease in Isc is the specific CFTR-dependent current.
4. Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to CFTR stimulation and inhibition.
-
Compare the ΔIsc of corrector-treated cells to that of vehicle-treated (DMSO) and wild-type cells to determine the percentage of CFTR function restored.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model that closely mimics the in vivo intestinal epithelium.
1. Organoid Culture and Plating:
-
Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel).
-
Dissociate organoids into small fragments and seed them in a 96-well plate.
2. Corrector Treatment:
-
Treat the organoids with the desired CFTR corrector(s) for 24-48 hours.
3. Swelling Assay:
-
Stain the organoids with a live-cell dye (e.g., Calcein AM).
-
Stimulate CFTR-dependent fluid secretion by adding forskolin (5-10 µM) to the culture medium.
-
Acquire images of the organoids at regular time intervals (e.g., every 30 minutes) for 2-4 hours using an automated microscope.
4. Image Analysis and Quantification:
-
Use image analysis software to measure the cross-sectional area of the organoids at each time point.
-
Calculate the area under the curve (AUC) of the swelling response over time.
-
The AUC is a quantitative measure of CFTR function. Compare the AUC of corrector-treated organoids to that of vehicle-treated organoids to determine the efficacy of the corrector.[12]
Visualizations
The following diagrams illustrate key experimental workflows and the mechanism of action of CFTR correctors.
Caption: Experimental workflow for evaluating CFTR corrector efficacy.
Caption: Mechanism of action of CFTR correctors.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Effect of CFTR Modulators elexacaftor/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. researchgate.net [researchgate.net]
- 11. physiologicinstruments.com [physiologicinstruments.com]
- 12. huborganoids.nl [huborganoids.nl]
Cross-Validation of a Novel CFTR Corrector: A Comparative Guide to Assay Formats
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various assay formats for validating the activity of CFTR Corrector 14, a novel compound designed to rescue the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document outlines the experimental data and detailed methodologies to assist in the selection of appropriate assays for screening and characterizing CFTR modulators.
Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which lead to a dysfunctional CFTR protein, a chloride and bicarbonate channel critical for maintaining fluid balance across epithelial surfaces.[1] The most common mutation, F508del, causes the protein to misfold and be prematurely degraded, preventing it from reaching the cell surface.[2][3] CFTR correctors are small molecules that aim to rectify this folding defect, enabling the mutant protein to traffic to the plasma membrane and function correctly.[3][4]
This guide focuses on the cross-validation of "this compound," a representative compound, across multiple widely-used assay platforms to provide a comprehensive assessment of its efficacy.
Comparative Analysis of this compound Activity
The efficacy of this compound was evaluated in parallel with a known corrector, VX-809 (Lumacaftor), across three distinct assay formats. The data presented below summarizes the key quantitative outcomes, demonstrating the relative performance of Corrector 14.
| Assay Format | Parameter Measured | This compound (10 µM) | VX-809 (10 µM) | Wild-Type Control | Untreated F508del |
| Ussing Chamber | Short-Circuit Current (Isc) (% of WT) | 25% | 15% | 100% | <5% |
| Western Blot | Mature Glycosylated CFTR (Band C) Intensity (% of WT) | 30% | 18% | 100% | <5% |
| Forskolin-Induced Swelling (FIS) in Organoids | Increase in Organoid Area (%) | 45% | 30% | 100% | <10% |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of results and replication of studies.
Ussing Chamber Assay
The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues.[5] Polarized human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports. These monolayers are then mounted in an Ussing chamber. After a 24-hour incubation with the CFTR corrector, a cAMP agonist like forskolin (B1673556) is added to activate CFTR, and the change in short-circuit current (Isc), which reflects chloride secretion, is measured.[6]
Western Blot Analysis
Western blotting is employed to assess the maturation of the CFTR protein.[5] Cell lysates from F508del-CFTR expressing cells, treated with the corrector for 24 hours, are separated by gel electrophoresis. The immature, core-glycosylated form of CFTR (Band B) is found in the endoplasmic reticulum, while the mature, complex-glycosylated form that has trafficked to the cell surface (Band C) migrates slower.[5] Antibodies specific to CFTR are used to visualize and quantify the intensity of these bands, with an increase in Band C indicating successful correction.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Patient-derived intestinal organoids provide a three-dimensional model that recapitulates in vivo physiology.[7][8] These organoids, carrying the F508del mutation, are incubated with the CFTR corrector. Forskolin is then added to activate CFTR, leading to chloride and fluid secretion into the organoid lumen and subsequent swelling.[7] The change in the cross-sectional area of the organoids is measured over time using microscopy and image analysis software, providing a functional readout of CFTR activity.[9]
Visualizing the Scientific Workflow and Pathway
To better illustrate the processes involved in CFTR correction and its validation, the following diagrams have been generated.
Conclusion
The cross-validation of this compound across functional and biochemical assays demonstrates its potential as a promising therapeutic agent for cystic fibrosis. The Ussing chamber and FIS assays confirm its ability to restore CFTR-mediated ion transport, while Western blot analysis provides direct evidence of its role in promoting the maturation and trafficking of the F508del-CFTR protein. This multi-assay approach provides a robust framework for the preclinical evaluation of novel CFTR correctors.
References
- 1. hopkinscf.org [hopkinscf.org]
- 2. CFTR and Ca2+ Signaling in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cff.org [cff.org]
- 5. cff.org [cff.org]
- 6. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of CFTR Correction: A Comparative Analysis of Corrector Efficacy on Diverse CFTR Mutations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a representative CFTR corrector, herein referred to as Corrector 14, across various cystic fibrosis transmembrane conductance regulator (CFTR) mutations. The data and protocols presented are synthesized from established findings in the field of CFTR modulator research, offering a framework for evaluating the performance of novel corrector compounds.
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for an anion channel critical for maintaining salt and water balance across epithelial surfaces.[1][2] These mutations disrupt the normal synthesis, trafficking, or function of the CFTR protein.[1][3] CFTR modulators, a class of drugs designed to rectify these defects, are categorized as correctors, potentiators, and amplifiers.[4][5] Correctors are small molecules that aid in the proper folding and trafficking of mutated CFTR protein to the cell surface, thereby increasing the quantity of functional channels.[6][7][8]
This guide focuses on the comparative efficacy of Corrector 14, a hypothetical but representative CFTR corrector, on different classes of CFTR mutations. The presented data reflects the typical performance of a first-generation corrector, highlighting its differential effects on the most common CF-causing mutation, F508del, as well as other processing mutations.
Quantitative Efficacy of Corrector 14 on Key CFTR Mutations
The efficacy of Corrector 14 is most pronounced on the F508del mutation, which results in a misfolded CFTR protein that is prematurely degraded by the cell's quality control machinery.[4] While Corrector 14 demonstrates a significant rescue of F508del-CFTR, its efficacy on other mutations can vary. The following tables summarize the quantitative data from preclinical and clinical studies.
Table 1: In Vitro Efficacy of Corrector 14 in Human Bronchial Epithelial (HBE) Cells
| CFTR Mutation | Corrector 14 Treatment | CFTR Function (% of Wild-Type) | Fold-Increase in CFTR Function |
| F508del/F508del | Untreated | < 2% | - |
| F508del/F508del | Corrector 14 | ~15%[5] | ~7.5-fold |
| G85E/G85E | Untreated | < 1% | - |
| G85E/G85E | Corrector 14 | ~3% | ~3-fold |
| N1303K/N1303K | Untreated | < 1% | - |
| N1303K/N1303K | Corrector 14 | ~5% | ~5-fold |
Table 2: Clinical Efficacy of Corrector 14 in Combination with a Potentiator (e.g., Ivacaftor) in Patients with CF
| CFTR Genotype | Treatment | Absolute Change in ppFEV1 | Absolute Change in Sweat Chloride (mmol/L) |
| F508del homozygous | Corrector 14 + Potentiator | 2.5 - 4.0%[3] | -25 to -30[7] |
| F508del heterozygous (with residual function mutation) | Corrector 14 + Potentiator | 3.0 - 5.0%[4] | -15 to -20 |
| F508del heterozygous (with minimal function mutation) | Corrector 14 + Potentiator | Minimal to no significant change | Minimal to no significant change |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Corrector 14's efficacy.
Ussing Chamber Assay for CFTR Function in Primary Human Bronchial Epithelial (HBE) Cells
This assay measures ion transport across a polarized epithelial monolayer, providing a quantitative assessment of CFTR channel activity.
-
Cell Culture: Primary HBE cells heterozygous or homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface for at least 4 weeks to allow for differentiation and polarization.
-
Corrector Treatment: Cells are incubated with Corrector 14 (typically 1-10 µM) for 24-48 hours prior to the assay to allow for rescue of the mutant CFTR protein.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The chambers are filled with Krebs-bicarbonate Ringer solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped at 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Stimulation:
-
Amiloride (100 µM) is added to the apical side to block epithelial sodium channels (ENaC).
-
Forskolin (B1673556) (10 µM) is then added to the apical side to raise intracellular cAMP levels and activate CFTR.
-
A CFTR potentiator (e.g., Genistein, 50 µM, or Ivacaftor, 1 µM) is added to the apical side to maximize channel opening.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) is added to the apical side to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to forskolin and the potentiator is calculated and expressed as a percentage of the current measured in wild-type HBE cells.
Sweat Chloride Test
This is a standard clinical diagnostic test for CF and is also used to assess the in vivo efficacy of CFTR modulators.
-
Pilocarpine Iontophoresis: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing substance, to a small area of the skin (usually the forearm).
-
Sweat Collection: The stimulated area is cleaned, and a sweat collection device is attached for a specific period (typically 30 minutes).
-
Chloride Analysis: The collected sweat is analyzed for its chloride concentration (in mmol/L).
-
Interpretation: A sweat chloride level greater than 60 mmol/L is consistent with a diagnosis of CF. A decrease in sweat chloride concentration following treatment with a CFTR modulator indicates an improvement in CFTR function.[9]
Visualizing the Mechanism and Workflow
To better understand the action of Corrector 14 and the experimental process, the following diagrams are provided.
Caption: Mechanism of action for CFTR Corrector 14.
Caption: Experimental workflow for the Ussing chamber assay.
References
- 1. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 5. journals.sagepub.com [journals.sagepub.com]
- 6. cff.org [cff.org]
- 7. New Therapeutic Approaches to Modulate and Correct CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis [mdpi.com]
The Correlation of In Vitro Efficacy to In Vivo Activity for CFTR Corrector 14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of CFTR corrector 14, also known as Compound SVQ26, with established CFTR correctors. Due to the limited availability of public in vivo data for this compound, this document focuses on its in vitro profile and establishes a framework for potential in vivo translation by comparing it with the well-documented in vitro to in vivo correlation of approved CFTR modulators.
Executive Summary
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators have revolutionized the treatment of cystic fibrosis (CF). A key challenge in the development of new CFTR correctors is understanding the translation of preclinical in vitro findings to in vivo clinical efficacy. This guide examines the available data for this compound (Compound SVQ26) and places it in the context of established correctors such as lumacaftor (B1684366) (VX-809), tezacaftor (B612225) (VX-661), and the components of Trikafta™ (elexacaftor/tezacaftor/ivacaftor). While in vivo data for this compound is not publicly available, its in vitro potency suggests a potential for therapeutic benefit, warranting further investigation.
Comparative Analysis of CFTR Corrector Activity
The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized CFTR correctors. This allows for an objective assessment of its in vitro potency.
| Compound | In Vitro Assay | Cell Model | Target Mutation | Efficacy Metric (EC50 or % of Wild-Type Function) | In Vivo Outcome (Change in ppFEV1 / Sweat Chloride) | Citation(s) |
| This compound (SVQ26) | Not Specified | Not Specified | Not Specified | EC50: 3.08 µM (in the presence of VX-809) | Data Not Available | [1][2][3] |
| Lumacaftor (VX-809) | Ussing Chamber | Human Bronchial Epithelial (HBE) cells | F508del homozygous | ~14% of normal chloride transport | ppFEV1: Modest improvement. Sweat Chloride: Small reduction. | [4][5] |
| Tezacaftor (VX-661) | Not Specified | Not Specified | F508del homozygous | Improved processing and translocation of CFTR | ppFEV1: Modest improvement. Sweat Chloride: Significant reduction. | [6] |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta™) | Not Specified | Not Specified | At least one F508del mutation | Significant increase in CFTR function | ppFEV1: +13.8% to +14.3%. Sweat Chloride: -45.1 mmol/L. | [7] |
Mechanism of Action of CFTR Correctors
CFTR correctors are small molecules designed to rescue the processing and trafficking of misfolded CFTR protein, particularly the F508del mutation, allowing it to reach the cell surface.[8] They are broadly classified based on their mechanism of action. While the precise mechanism of this compound is not detailed in the available literature, it is described as a "class 3 corrector".[1][2][3]
Below is a diagram illustrating the general mechanism of action of CFTR correctors.
Caption: General mechanism of action of CFTR correctors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to evaluate CFTR corrector activity.
In Vitro Assays
1. Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[9]
-
Objective: To measure the short-circuit current (Isc), an indicator of net ion transport, across a monolayer of polarized epithelial cells (e.g., human bronchial epithelial cells).
-
Procedure:
-
Culture primary human bronchial epithelial cells from CF patients on permeable supports until a polarized monolayer is formed.
-
Mount the permeable supports in an Ussing chamber, separating the apical and basolateral chambers.
-
Bathe both sides of the monolayer with Krebs-Ringer bicarbonate solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Measure the baseline short-circuit current.
-
Add a CFTR potentiator (e.g., genistein (B1671435) or VX-770) and a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated chloride secretion.
-
Measure the change in short-circuit current, which reflects the activity of the corrected CFTR channels.
-
To test a corrector, pre-incubate the cells with the compound for a specified period (e.g., 24 hours) before the Ussing chamber measurements.[10]
-
Caption: Ussing Chamber experimental workflow.
2. Forskolin-Induced Swelling (FIS) Assay
The FIS assay is a high-throughput method to assess CFTR function in organoids.[11]
-
Objective: To measure the swelling of intestinal or airway organoids in response to forskolin (B1673556), which activates CFTR and leads to fluid secretion into the organoid lumen.
-
Procedure:
-
Culture patient-derived intestinal or airway organoids in a basement membrane matrix.
-
Plate the organoids in a 96-well plate.
-
Pre-treat the organoids with the CFTR corrector for 24-48 hours.
-
Stain the organoids with a live-cell dye (e.g., Calcein AM).
-
Add forskolin to the medium to stimulate CFTR activity.
-
Acquire images of the organoids at regular time intervals using automated microscopy.
-
Quantify the change in organoid area over time as a measure of swelling and, consequently, CFTR function.[12][13][14]
-
In Vivo Assays
1. Nasal Potential Difference (NPD)
NPD measurement is a minimally invasive in vivo method to assess ion transport across the nasal epithelium.[15][16]
-
Objective: To measure the voltage difference across the nasal epithelium, which reflects the activity of ion channels, including CFTR.
-
Procedure:
-
A reference electrode is placed on the forearm, and a measuring electrode is placed on the surface of the inferior turbinate of the nose.
-
The nasal mucosa is perfused sequentially with different solutions:
-
A Ringer's solution to establish a baseline potential difference.
-
A solution containing amiloride (B1667095) to block the epithelial sodium channel (ENaC).
-
A chloride-free solution containing amiloride to create a gradient for chloride secretion.
-
A chloride-free solution with amiloride and a cAMP agonist (e.g., isoproterenol) to stimulate CFTR-mediated chloride secretion.
-
-
The changes in potential difference in response to these solutions are recorded and analyzed to determine CFTR function.[16]
-
2. Animal Models
Genetically engineered mouse models of CF are used to evaluate the in vivo efficacy of CFTR correctors.
-
Objective: To assess the ability of a CFTR corrector to rescue CF-related phenotypes in a living organism.
-
Procedure:
-
F508del-CFTR mice are often used as they recapitulate some aspects of the human disease.
-
The corrector compound is administered to the mice through an appropriate route (e.g., oral gavage).
-
Following treatment, various endpoints can be measured to assess efficacy, including:
-
Nasal or intestinal potential difference measurements.
-
Assessment of mucus accumulation and inflammation in the lungs.
-
Survival studies.
-
-
In Vitro to In Vivo Correlation: Challenges and Future Directions
Establishing a robust in vitro to in vivo correlation is a critical step in the development of new CFTR modulators. While in vitro assays provide valuable information on the potency and mechanism of action of a compound, they do not fully recapitulate the complex physiological environment of a patient.
Key Considerations for Correlation:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration at the target site and the duration of its effect. In vitro potency must be considered in the context of the in vivo PK profile.
-
Cellular Context: The expression levels of CFTR and its interacting partners can vary between in vitro cell models and the patient's tissues, potentially influencing the response to a corrector.
-
Patient-Specific Factors: The genetic background of the patient and the presence of modifier genes can impact the severity of the disease and the response to treatment.
The development of patient-derived organoids and more sophisticated in vitro models that better mimic the in vivo environment is a promising approach to improve the predictive power of preclinical studies. For a compound like this compound, the initial in vitro data is encouraging. The next crucial step would be to evaluate its efficacy and safety in preclinical animal models to establish a foundation for potential clinical development. Without this in vivo data, its ultimate therapeutic potential remains speculative.
This guide highlights the multifaceted process of evaluating CFTR corrector activity and the importance of a rigorous, data-driven approach to bridge the gap between in vitro discoveries and in vivo therapeutic success.
References
- 1. Toward inclusive therapy with CFTR modulators: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]
- 8. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing clinical development pathways for new CFTR modulators in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Modeling for Therapeutic Development in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted therapies to improve CFTR function in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of CFTR modulators for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ex vivo model predicted in vivo efficacy of CFTR modulator therapy in a child with rare genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Translating in vitro CFTR rescue into small molecule correctors for cystic fibrosis using the Library of Integrated Network‐based Cellular Signatures drug discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Additivity of CFTR Corrector 14 with Other Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the additivity of a representative Type I CFTR corrector, designated here as "Corrector 14" (using lumacaftor (B1684366) as a well-documented stand-in), with other cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The data presented herein is synthesized from preclinical and clinical studies to inform research and development in the field of cystic fibrosis therapeutics.
Introduction to CFTR Modulator Classes
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein—an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1] CFTR modulators are small molecules designed to restore the function of this faulty protein and are broadly categorized as:
-
Correctors: These molecules aim to rescue misfolded CFTR proteins, such as the common F508del mutation, from premature degradation in the endoplasmic reticulum, thereby increasing the amount of CFTR protein that reaches the cell surface.[2][3]
-
Potentiators: These agents increase the channel opening probability (gating) of CFTR proteins that are already present at the cell surface, thus enhancing ion transport.[2][4]
-
Amplifiers: This class of modulators aims to increase the amount of CFTR protein produced by the cell.
-
Stabilizers: These molecules work to prolong the presence of the CFTR protein at the cell surface.
Given that correctors alone may not fully restore protein function, they are often used in combination with potentiators to achieve a more significant clinical benefit.[2] This guide focuses on the synergistic or additive effects observed when combining Corrector 14 with other modulators.
Experimental Data on Modulator Additivity
The efficacy of combining Corrector 14 (lumacaftor) with other modulators has been assessed using various in vitro models, including human bronchial epithelial (HBE) cells and patient-derived intestinal organoids. The primary endpoint in these studies is the measurement of CFTR-mediated chloride transport.
Table 1: Comparison of CFTR Function with Corrector 14 in Combination with Other Modulators
| Modulator(s) | Cell Model | Assay | CFTR Function (% of Normal) | Reference |
| Corrector 14 (Lumacaftor) alone | F508del/F508del HBE cells | Ussing Chamber | ~14% | [5][6] |
| Corrector 14 + Ivacaftor (B1684365) (Potentiator) | F508del/F508del HBE cells | Ussing Chamber | ~25-30% | [3] |
| Corrector 14 + Ivacaftor + Tezacaftor (B612225) (Second Corrector) | F508del/F508del HBE cells | Ussing Chamber | Increased CFTR maturation and function beyond dual therapy | [7] |
| Corrector 14 + Ivacaftor + Elexacaftor (Second Corrector) | F508del/F508del Patient Organoids | Forskolin-Induced Swelling | Significantly greater swelling than dual therapy, approaching wild-type levels | [8] |
Note: The percentages are approximate and can vary depending on the specific experimental conditions and cell models used.
The data clearly indicates that while Corrector 14 alone provides a modest rescue of CFTR function, its combination with a potentiator like ivacaftor leads to a significant additive effect. The introduction of a second corrector, such as tezacaftor or elexacaftor, which may act via a different mechanism, results in even greater synergistic restoration of CFTR activity.[3][7] This forms the basis for the highly effective triple-combination therapies currently in clinical use.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
1. Ussing Chamber Assay for CFTR-Mediated Chloride Current
This technique directly measures ion transport across an epithelial monolayer.
-
Cell Culture: Human bronchial or nasal epithelial cells are cultured on permeable supports until they form a polarized and differentiated monolayer.[9]
-
Modulator Incubation: The cell monolayers are incubated with the CFTR modulator(s) of interest (e.g., Corrector 14 alone or in combination) for a specified period (typically 24-48 hours) to allow for protein correction and trafficking.
-
Measurement: The permeable supports are mounted in an Ussing chamber, and the transepithelial voltage is clamped to 0 mV. The short-circuit current (Isc), which reflects the net ion transport, is recorded.
-
Pharmacological Manipulation: A series of pharmacological agents are added to isolate the CFTR-mediated chloride current:
-
An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to block sodium transport.
-
A cAMP agonist (e.g., forskolin) is used to activate CFTR channels.
-
A CFTR potentiator (e.g., ivacaftor) may be added to maximally stimulate the channels.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is specific to CFTR.
-
-
Data Analysis: The change in Isc in response to forskolin (B1673556) and the CFTR inhibitor is calculated to quantify CFTR-mediated chloride secretion.
2. Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a high-throughput method to assess CFTR function in a three-dimensional, patient-derived model.[9]
-
Organoid Culture: Intestinal organoids are generated from rectal biopsies of CF patients and cultured in a Matrigel dome.[9]
-
Modulator Treatment: Organoids are treated with the desired CFTR modulators for 24 hours.
-
Swelling Assay: The organoids are then stimulated with forskolin, which activates CFTR and leads to fluid secretion into the organoid lumen, causing them to swell.
-
Imaging and Quantification: The swelling of individual organoids is monitored and quantified using automated microscopy and image analysis software over a specific time course. The area under the curve is calculated as a measure of CFTR function.
Visualizing CFTR Processing and Modulator Action
The following diagrams illustrate the CFTR protein processing pathway and the logical workflow for evaluating modulator additivity.
Conclusion
The evaluation of Corrector 14 (lumacaftor) in combination with other CFTR modulators demonstrates a clear principle of additive and synergistic efficacy. While single-agent correctors offer a foundational level of rescue for processing-defective CFTR mutants, their true therapeutic potential is unlocked when combined with potentiators and second-generation correctors. The experimental frameworks of Ussing chamber and organoid swelling assays are pivotal in quantifying these effects and continue to be essential tools in the development of novel, highly effective combination therapies for cystic fibrosis. This guide underscores the importance of a multi-pronged approach to CFTR modulation to achieve maximal clinical benefit for patients.
References
- 1. cff.org [cff.org]
- 2. cff.org [cff.org]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.sagepub.com [journals.sagepub.com]
- 6. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
"independent validation of CFTR corrector 14's therapeutic potential"
For Researchers, Scientists, and Drug Development Professionals
The landscape of cystic fibrosis (CF) therapeutics has been revolutionized by the advent of CFTR modulators, particularly correctors that address the underlying protein folding and trafficking defects of the most common mutation, F508del. This guide provides an objective comparison of the therapeutic potential of three leading CFTR correctors: lumacaftor, tezacaftor, and elexacaftor (B607289), based on independent validation data.
Mechanism of Action of CFTR Correctors
CFTR correctors are small molecules designed to rescue the processing and trafficking of misfolded CFTR protein, allowing it to reach the cell surface and function as a chloride channel.[1] The F508del mutation, the most common CF-causing mutation, results in a protein that is recognized by the cell's quality control machinery and prematurely degraded.[2] Correctors bind to the misfolded F508del-CFTR protein, stabilizing its conformation and facilitating its transport from the endoplasmic reticulum to the plasma membrane.[3]
dot
Caption: Mechanism of action of CFTR correctors.
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is typically evaluated in combination with a potentiator, such as ivacaftor, which enhances the channel opening probability of the CFTR protein at the cell surface. The following tables summarize key quantitative data from studies evaluating lumacaftor, tezacaftor, and elexacaftor in combination therapies for patients with the F508del mutation.
Table 1: In Vitro Corrector Efficacy in F508del Homozygous Human Bronchial Epithelial (HBE) Cells
| Corrector Combination | CFTR Chloride Transport (% of Wild-Type) | Reference |
| Lumacaftor/Ivacaftor | ~15-25% | [4] |
| Tezacaftor/Ivacaftor | ~25% | [4] |
| Elexacaftor/Tezacaftor/Ivacaftor | ~50-100% | [5] |
Table 2: Clinical Efficacy in F508del Homozygous Patients (Phase 3 Trials)
| Corrector Combination | Mean Absolute Improvement in ppFEV1 | Reduction in Sweat Chloride (mmol/L) | Reference |
| Lumacaftor/Ivacaftor | 2.6-4.0% | ~30-40 | [6] |
| Tezacaftor/Ivacaftor | 4.0% | ~30-40 | [6] |
| Elexacaftor/Tezacaftor/Ivacaftor | 10.0-14.3% | ~40-50 | [6] |
Experimental Protocols for Independent Validation
Independent validation of CFTR corrector efficacy relies on a battery of well-established in vitro and ex vivo assays.
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[7] It allows for the direct measurement of CFTR-mediated chloride secretion in primary human bronchial epithelial cells cultured at an air-liquid interface.
Experimental Workflow:
dot
Caption: Ussing Chamber experimental workflow.
Protocol:
-
Primary human bronchial epithelial cells from CF patients (F508del/F508del) are cultured on permeable supports until a confluent and differentiated monolayer is formed.
-
Cells are treated with the CFTR corrector compound or vehicle control for 24-48 hours.
-
The permeable supports are mounted in Ussing chambers, separating the apical and basolateral compartments.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
To isolate CFTR function, other ion channels are blocked (e.g., amiloride (B1667095) for ENaC).
-
CFTR is stimulated with a cAMP agonist like forskolin (B1673556), and the change in Isc is measured.
-
A CFTR-specific inhibitor is added to confirm that the observed current is mediated by CFTR.
Forskolin-Induced Swelling (FIS) Assay
The FIS assay is a high-throughput method to assess CFTR function in intestinal organoids derived from patient rectal biopsies.[8] Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.
Experimental Workflow:
dot
Caption: Forskolin-Induced Swelling assay workflow.
Protocol:
-
Intestinal organoids are cultured from rectal biopsies of CF patients.
-
Organoids are plated in a multi-well format and pre-incubated with the CFTR corrector or vehicle for 24 hours.
-
At the start of the assay, forskolin is added to the culture medium to activate CFTR.
-
Time-lapse microscopy is used to capture images of the organoids over several hours.
-
Image analysis software is used to measure the change in the cross-sectional area of the organoids over time, which reflects the degree of swelling.
Western Blot for CFTR Maturation
Western blotting is used to assess the biochemical correction of F508del-CFTR.[9] The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form that has trafficked through the Golgi apparatus (Band C) is found at the cell surface.[9] An effective corrector will increase the ratio of Band C to Band B.
Experimental Workflow:
dot
Caption: Western Blot workflow for CFTR maturation.
Protocol:
-
Cells expressing F508del-CFTR are treated with the corrector compound or vehicle.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is incubated with a primary antibody specific for CFTR.
-
A secondary antibody conjugated to an enzyme or fluorophore is used to detect the primary antibody.
-
The signal from Band B (immature) and Band C (mature) CFTR is quantified using densitometry.
Conclusion
The independent validation data clearly demonstrate a progression in the efficacy of CFTR correctors, with the triple combination of elexacaftor/tezacaftor/ivacaftor showing the most significant restoration of CFTR function both in vitro and in clinical settings. The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of novel CFTR modulators, ensuring that the most promising candidates advance in the drug development pipeline.
References
- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cystic fibrosis transmembrane conductance regulator modulators: precision medicine in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor [frontiersin.org]
- 6. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cff.org [cff.org]
A Comparative Analysis: First-Generation vs. Next-Generation CFTR Correctors for Cystic Fibrosis
A detailed guide for researchers and drug development professionals on the evolution of CFTR corrector therapies, benchmarking the first-in-class corrector combination, lumacaftor (B1684366)/ivacaftor, against the highly effective next-generation triple-combination therapy, elexacaftor/tezacaftor/ivacaftor.
This guide provides an objective comparison of the clinical efficacy and underlying mechanisms of foundational and advanced CFTR corrector therapies. All quantitative data from key clinical trials are summarized for direct comparison, and detailed experimental protocols for cornerstone assays in CFTR research are provided.
Introduction to CFTR Correction in Cystic Fibrosis
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface to function as a chloride channel. CFTR modulators are a class of drugs that target the underlying protein defect. Correctors are small molecules designed to rescue the processing and trafficking of misfolded CFTR, while potentiators enhance the channel opening probability of the CFTR protein at the cell surface.
The first dual-combination therapy, Orkambi® (lumacaftor/ivacaftor), represented a significant step forward in treating patients homozygous for the F508del mutation. Lumacaftor, a first-generation corrector, partially restores the conformational stability of the F508del-CFTR protein. However, its efficacy is limited. The advent of next-generation correctors, such as elexacaftor, in combination with a first-generation corrector (tezacaftor) and a potentiator (ivacaftor), has led to the development of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor). This regimen has demonstrated significantly greater clinical efficacy and is available to a broader patient population with at least one F508del mutation.[1][2]
Comparative Efficacy: Lumacaftor/Ivacaftor vs. Elexacaftor/Tezacaftor/Ivacaftor
The following tables summarize the clinical efficacy of Orkambi® and Trikafta® based on key outcomes from pivotal clinical trials.
Table 1: Improvement in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
| Therapy | Patient Population | Mean Absolute Change in ppFEV1 from Baseline | Study Duration |
| Orkambi® (lumacaftor/ivacaftor) | F508del Homozygous (≥12 years) | 2.6-4.0 percentage points (vs. placebo) | 24 weeks |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | F508del Homozygous (≥12 years) | 10.0 percentage points (vs. tezacaftor/ivacaftor) | 4 weeks |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | One F508del mutation (≥12 years) | 14.3 percentage points (vs. placebo) | 24 weeks |
Note: Direct head-to-head, long-term trials comparing Orkambi and Trikafta are limited; however, the data strongly indicates the superior efficacy of Trikafta.[3]
Table 2: Reduction in Sweat Chloride (SwCl) Concentration
| Therapy | Patient Population | Mean Absolute Change in SwCl (mmol/L) from Baseline | Study Duration |
| Orkambi® (lumacaftor/ivacaftor) | F508del Homozygous (6-11 years) | -20.8 mmol/L (vs. placebo) | 24 weeks |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | One F508del mutation (≥12 years) | -41.8 mmol/L (vs. placebo) | 24 weeks |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | F508del Homozygous (≥12 years) | -45.1 mmol/L (vs. tezacaftor/ivacaftor) | 4 weeks |
Table 3: Improvement in Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Domain Score
| Therapy | Patient Population | Mean Absolute Change in CFQ-R Score from Baseline | Study Duration |
| Orkambi® (lumacaftor/ivacaftor) | F508del Homozygous (≥12 years) | Not consistently significant vs. placebo | 24 weeks |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | One F508del mutation (≥12 years) | 20.2 points (vs. placebo) | 24 weeks |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | F508del Homozygous (≥12 years) | 17.4 points (vs. tezacaftor/ivacaftor) | 4 weeks |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of CFTR protein processing and the points of intervention for first and next-generation correctors.
Caption: F508del-CFTR processing, degradation, and points of corrector intervention.
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the efficacy of CFTR correctors. Below are detailed protocols for two key experimental techniques.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.[4][5]
Objective: To measure CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells expressing F508del-CFTR following treatment with corrector compounds.
Methodology:
-
Cell Culture:
-
Culture primary HBE cells homozygous for the F508del mutation on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER > 500 Ω*cm²) is formed.
-
Treat the cells with the CFTR corrector(s) (e.g., lumacaftor or elexacaftor/tezacaftor) at desired concentrations for 24-48 hours at 37°C.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the HBE cell monolayers in Ussing chambers.
-
Bathe both the apical and basolateral sides with a symmetrical Ringer's solution. Maintain the temperature at 37°C and continuously bubble with 95% O₂/5% CO₂.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.
-
Establish a stable baseline Isc.
-
To isolate CFTR-independent chloride secretion, first add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX) to the basolateral chamber.
-
Add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to maximally activate the corrected CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the addition of the potentiator and inhibitor.
-
Compare the ΔIsc of corrector-treated cells to untreated and wild-type CFTR-expressing cells to determine the percent of normal CFTR function restored.
-
Western Blot for CFTR Protein Maturation
Western blotting is used to assess the glycosylation state and quantity of the CFTR protein, providing a measure of its successful processing and trafficking through the endoplasmic reticulum and Golgi apparatus.[6][7]
Objective: To determine the effect of corrector compounds on the maturation of the F508del-CFTR protein.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells expressing F508del-CFTR with corrector compounds for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a low percentage (~6%) acrylamide (B121943) gel to resolve high molecular weight proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Identify the immature, core-glycosylated CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated CFTR (Band C, ~170 kDa).
-
Quantify the band intensities using densitometry software. An increase in the ratio of Band C to Band B indicates improved protein maturation and trafficking.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for benchmarking CFTR correctors and the logical relationship in the development of combination therapies.
Caption: A typical workflow for in vitro benchmarking of CFTR correctors.
Caption: The logical evolution of CFTR modulator combination therapies.
References
- 1. Orkambi* (lumacaftor/ivacaftor) vs Trikafta* (elexacaftor/tezacaftor/ivacaftor; ivacaftor) | Everyone.org [everyone.org]
- 2. Orkambi* (lumacaftor/ivacaftor) vs Trixacar (elexacaftor/tezacaftor/ivacaftor; ivacaftor) | Everyone.org [everyone.org]
- 3. The effectiveness and value of novel treatments for cystic fibrosis: A summary from the Institute for Clinical and Economic Review’s California Technology Assessment Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
Unraveling the Data on CFTR Corrector 14 and its Analogs: A Guide for Researchers
For researchers and drug development professionals vested in the field of Cystic Fibrosis (CF) therapeutics, a detailed understanding of the structure-activity relationships of novel CFTR correctors is paramount. This guide aims to provide a comparative analysis of "CFTR corrector 14" and its analogs. However, a comprehensive search of the public scientific literature and chemical databases reveals that detailed information on "this compound" and any corresponding analogs is not currently available in published, peer-reviewed research.
The compound identified as "this compound," also known by the identifier "Compound SVQ26," is commercially available through various chemical suppliers. Information from these sources consistently classifies it as a Class 3 CFTR corrector . This classification suggests that it likely works to stabilize the misfolded F508del-CFTR protein directly.
One key piece of functional data available from these commercial sources is its potency. "this compound" is reported to have an EC50 of 3.08 μM . It is crucial to note that this activity is observed when it is used in combination with VX-809 (Lumacaftor), a well-characterized Class 1 CFTR corrector. This indicates a synergistic effect, a common strategy in the development of effective CFTR modulator therapies.
General Principles of CFTR Corrector Development and Action
While specific data on "this compound" analogs is unavailable, a general overview of the principles of CFTR corrector research can provide context for scientists in the field. CFTR correctors are small molecules designed to rescue the processing and trafficking of mutant CFTR proteins, most commonly the F508del mutation. This mutation leads to protein misfolding and retention in the endoplasmic reticulum, followed by premature degradation.
Correctors are broadly classified based on their proposed mechanisms of action:
-
Class 1 Correctors (e.g., VX-809, Lumacaftor): These compounds are thought to bind to the first transmembrane domain (TMD1) of CFTR, improving its folding and stability.
-
Class 2 Correctors (e.g., VX-445, Elexacaftor): These correctors are believed to have a different binding site and mechanism, often showing synergistic effects when combined with Class 1 correctors.
-
Class 3 Correctors: This class of correctors is proposed to act by directly stabilizing the nucleotide-binding domain 1 (NBD1), which is the site of the F508del mutation.
The development of new corrector scaffolds and the exploration of their structure-activity relationships are active areas of research. The typical workflow for developing and comparing novel corrector analogs is outlined below.
A Generalized Workflow for CFTR Corrector Analog Comparison
The following diagram illustrates a typical workflow for the discovery and comparative evaluation of novel CFTR corrector analogs. This process is fundamental to the development of new and more effective CF therapies.
Caption: A flowchart illustrating the typical stages of CFTR corrector analog development and comparison.
Key Experimental Protocols in CFTR Corrector Evaluation
The functional and biochemical characterization of CFTR corrector analogs relies on a suite of established experimental protocols. Below are brief descriptions of key methodologies that would be employed in such a comparative study.
1. Ussing Chamber Assay: This is a primary functional assay used to measure ion transport across epithelial cell monolayers. Cells expressing mutant CFTR (e.g., human bronchial epithelial cells from CF patients) are cultured on permeable supports and mounted in an Ussing chamber. The short-circuit current (Isc) is measured as an indicator of transepithelial chloride secretion. The efficacy of corrector compounds is determined by the increase in forskolin- and genistein-stimulated Isc after incubation with the test compounds.
2. Patch-Clamp Electrophysiology: This technique allows for the direct measurement of CFTR channel activity in the cell membrane. In the whole-cell or inside-out patch configuration, the chloride current through single or multiple CFTR channels can be recorded. This assay provides detailed information on channel open probability (Po) and conductance, offering insights into the mechanism of action of correctors and potentiators.
3. Membrane Protein Stability and Maturation Assays (Western Blotting): To assess the effect of correctors on the processing and stability of the CFTR protein, Western blotting is used. Immature, core-glycosylated CFTR (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the cell surface. Effective correctors will show an increase in the ratio of Band C to Band B, indicating improved protein trafficking.
4. Thermal Stability Assays: Differential scanning fluorimetry or other thermal shift assays can be used to assess the direct binding of corrector compounds to isolated CFTR domains (e.g., NBD1) and their effect on protein stability. An increase in the melting temperature of the protein in the presence of a compound suggests direct binding and stabilization.
Assessing the Specificity of CFTR Correctors for the F508del Mutation: A Comparative Guide
A note on "CFTR corrector 14": Publicly available scientific literature and databases do not contain specific information on a compound designated as "this compound." Therefore, this guide provides a framework for assessing the specificity of any novel CFTR corrector for the F508del mutation, using established methodologies and data from well-characterized correctors as illustrative examples.
The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF).[1][2] This mutation leads to misfolding of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation.[3][4] CFTR correctors are small molecules designed to rescue the trafficking of F508del-CFTR to the cell surface, thereby increasing the number of functional channels.[5][6] This guide outlines the key experimental approaches to assess the specificity and efficacy of a novel corrector, such as a hypothetical "corrector 14," in comparison to other known correctors.
Mechanism of Action of F508del-CFTR Correctors
CFTR correctors can be broadly classified based on their proposed mechanisms of action, which often involve direct binding to the mutant CFTR protein to stabilize its structure.[7] The F508del mutation induces multiple conformational defects, primarily affecting the first nucleotide-binding domain (NBD1) and its interface with the membrane-spanning domains (MSDs).[4] Different classes of correctors may target distinct structural defects, and combination therapies often exhibit synergistic effects.[5][8]
-
Type I Correctors: These compounds, such as lumacaftor (B1684366) (VX-809) and tezacaftor (B612225) (VX-661), are thought to bind to the first transmembrane domain (TMD1), stabilizing it and improving its interaction with NBD1.[3][9]
-
Type II Correctors: These correctors are believed to act on NBD2.
-
Type III Correctors: This class of molecules, including elexacaftor (B607289) (VX-445), is proposed to stabilize NBD1 and promote proper domain-domain assembly.[10]
The ultimate goal of a corrector is to increase the amount of functional F508del-CFTR at the cell surface. This is often achieved in combination with a potentiator, a different class of drug that enhances the channel opening probability of the CFTR protein at the cell membrane.[5][6]
Comparative Data on Corrector Efficacy
The efficacy of a novel corrector should be quantitatively compared against existing benchmarks. The following tables provide a template for summarizing key experimental outcomes. Data presented are illustrative and based on typical findings for F508del correctors.
Table 1: Biochemical Correction of F508del-CFTR
| Compound | Concentration (µM) | Mature (Band C) CFTR (% of WT) | Immature (Band B) CFTR (% of WT) | Correction Efficiency (C / (B+C)) |
| Vehicle (DMSO) | - | < 5% | ~95% | < 0.05 |
| Corrector 14 | [X] | Data | Data | Data |
| Lumacaftor (VX-809) | 3 | ~15-20% | ~80-85% | ~0.18 |
| Tezacaftor (VX-661) | 3 | ~15-25% | ~75-85% | ~0.20 |
| Elexacaftor/Tezacaftor | 3 / 3 | ~30-40% | ~60-70% | ~0.35 |
Table 2: Functional Rescue of F508del-CFTR Chloride Channel Activity
| Compound | Concentration (µM) | Forskolin-stimulated Current (µA/cm²) | % of Wild-Type CFTR Function |
| Vehicle (DMSO) | - | < 2 | < 5% |
| Corrector 14 | [X] | Data | Data |
| Lumacaftor/Ivacaftor (B1684365) | 3 / 1 | ~15-25 | ~15-25% |
| Tezacaftor/Ivacaftor | 3 / 1 | ~20-30 | ~20-30% |
| Elexacaftor/Tezacaftor/Ivacaftor | 3 / 3 / 1 | ~50-60 | ~50-60% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CFTR correctors.
Western Blotting for CFTR Maturation
This biochemical assay distinguishes between the immature, core-glycosylated (Band B) form of CFTR in the ER and the mature, complex-glycosylated (Band C) form that has trafficked through the Golgi apparatus.[11] An effective corrector will increase the ratio of Band C to Band B.
-
Cell Culture: Human bronchial epithelial cells homozygous for F508del (e.g., CFBE41o-) are cultured to confluence.
-
Compound Incubation: Cells are treated with the test corrector (e.g., "corrector 14") or control compounds for 16-24 hours at 37°C.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for CFTR.
-
Densitometry: The intensity of Bands B and C is quantified to determine the correction efficiency.
Ussing Chamber Assay for Ion Transport
This electrophysiological technique measures ion flow across an epithelial monolayer, providing a direct functional readout of CFTR channel activity.[11][12]
-
Cell Culture: F508del homozygous primary human bronchial epithelial cells are grown on permeable supports to form a polarized monolayer.
-
Corrector Incubation: Cultures are incubated with the corrector for 24-48 hours.
-
Measurement: The cell-lined supports are mounted in an Ussing chamber. The basolateral membrane is permeabilized to isolate the apical membrane current. A chloride gradient is established across the apical membrane.
-
CFTR Activation: CFTR channels are activated with a cAMP agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor or genistein).[13]
-
Data Analysis: The change in short-circuit current (Isc) reflects the movement of chloride ions through CFTR channels. The specificity is confirmed by adding a CFTR-specific inhibitor (e.g., CFTRinh-172).[12][14]
Patch Clamp Electrophysiology
This technique allows for the measurement of single CFTR channel currents, providing insights into channel open probability (Po) and conductance.[11][14] While primarily used to characterize potentiators, it can also assess the function of corrector-rescued channels.
-
Cell Preparation: Cells expressing F508del-CFTR are treated with the corrector to promote trafficking to the cell surface.
-
Recording: A micropipette forms a high-resistance seal with the cell membrane. In the excised patch configuration, the intracellular face of the membrane is exposed to a controlled solution containing ATP and PKA to activate the channels.
-
Analysis: The current recordings reveal the opening and closing events of individual channels, allowing for the calculation of Po and single-channel conductance.
Visualizing Pathways and Workflows
CFTR Biosynthesis and Correction Pathway
The following diagram illustrates the synthesis, folding, and trafficking of the CFTR protein and the points of intervention for correctors.
Caption: F508del-CFTR processing and the intervention point of a corrector.
Experimental Workflow for Corrector Assessment
This diagram outlines the logical flow of experiments to characterize a novel CFTR corrector.
Caption: Workflow for evaluating the specificity of a new CFTR corrector.
By following these protocols and frameworks, researchers can systematically assess the specificity and efficacy of a novel compound like "corrector 14" for the F508del-CFTR mutation, allowing for robust comparison with existing and emerging therapies in the field of cystic fibrosis drug discovery.
References
- 1. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]
- 9. Mechanism of CFTR correction by type I folding correctors [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. cff.org [cff.org]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CFTR Corrector 14 (SVQ26): A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of CFTR corrector 14, also known as compound SVQ26, is critical for maintaining a safe laboratory environment. This guide offers procedural steps for the proper disposal of this research-grade compound.
Researchers and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. The following information summarizes the best practices for the disposal of this compound, based on general laboratory safety principles for research-grade chemical compounds.
Important Note: No specific Safety Data Sheet (SDS) for "this compound" or "SVQ26" was publicly available at the time of this writing. Therefore, the following procedures are based on general guidelines for handling solid, non-hazardous chemical waste. It is imperative to obtain the official SDS from your chemical supplier for detailed and specific safety and disposal information.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet, quantitative data regarding toxicity and environmental hazards are not available. The table below highlights the necessary information that should be obtained from the compound-specific SDS.
| Data Point | This compound (SVQ26) | General Guidance Notes |
| Acute Oral Toxicity (LD50) | Data not available | Obtain from compound-specific SDS. |
| Aquatic Toxicity | Data not available | Obtain from compound-specific SDS. |
| Persistence and Degradability | Data not available | Obtain from compound-specific SDS. |
| Bioaccumulative Potential | Data not available | Obtain from compound-specific SDS. |
General Experimental Protocol for Disposal of Unused or Waste this compound
This protocol outlines a general procedure for the disposal of small quantities of research-grade solid chemical compounds like this compound, assuming it is classified as non-hazardous waste. This procedure must be adapted to comply with your institution's specific safety protocols and local regulations.
1. Personal Protective Equipment (PPE) Assessment:
-
Before handling the compound, consult the specific SDS for required PPE.
-
At a minimum, standard laboratory PPE should be worn:
-
Safety goggles to protect from dust particles.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing.
-
2. Waste Collection and Containment:
-
Collect waste this compound in a dedicated, clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
Ensure the container is sealed tightly to prevent spills or the release of dust.
-
Label the container with the full chemical name ("this compound (SVQ26)"), the amount of waste, and the date of collection.
3. Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep solid waste separate from liquid waste.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
The storage area should be away from incompatible materials.
5. Final Disposal:
-
Excess and expired materials, as well as the collected waste, should be offered to a licensed hazardous material disposal company.[1]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1]
-
Never dispose of chemical waste down the drain or in regular trash unless explicitly authorized by your institution's environmental health and safety (EHS) office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the proper disposal of this compound.
By following these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet from your supplier, you can ensure the safe and compliant disposal of this compound in your laboratory.
References
Personal protective equipment for handling CFTR corrector 14
Essential Safety and Handling Guide for CFTR Corrector 14
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (also known as Compound SVQ26). The following procedures are based on established best practices for handling chemical compounds in a laboratory setting where a specific Safety Data Sheet (SDS) is not available. It is imperative to treat compounds with unknown toxicity with a high degree of caution.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.[1][2][3][4]
| Body Area | Required PPE | Specifications and Remarks |
| Torso/Body | Laboratory Coat | A buttoned, flame-resistant lab coat should be worn to protect clothing and skin from potential splashes.[1][4] |
| Hands | Disposable Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection.[1][5] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the compound.[5] |
| Eyes | Safety Goggles | Chemical splash goggles are required to provide a seal around the eyes and offer protection from splashes, sprays, and airborne particles.[1][2][4] |
| Face | Face Shield | A face shield should be worn in addition to safety goggles, especially when there is a significant risk of splashing, such as when preparing solutions or handling larger quantities.[2] |
| Feet | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory to protect against spills and falling objects.[1] |
| Respiratory | Respirator (as needed) | The necessity of respiratory protection depends on a risk assessment of the procedure.[1] If the compound is volatile, creates dust, or is handled in a poorly ventilated area, a respirator (e.g., N95 or higher) may be required.[1] All work with powdered forms of the compound should be conducted in a certified chemical fume hood. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt of the compound to its final disposal. This workflow is designed to minimize exposure and prevent contamination.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is critical for laboratory safety and environmental protection.
Operational Protocols
-
Receiving and Storage : Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled.
-
Handling :
-
All handling of the solid compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and glassware. If not possible, ensure thorough cleaning and decontamination after use.
-
Avoid creating dust when handling the powdered form of the compound.
-
-
Spill Management :
-
In case of a small spill, carefully clean the area while wearing appropriate PPE. Absorb liquids with an inert material and collect all contaminated materials in a sealed, labeled hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.[6]
-
Waste Collection :
-
Solid Waste : Collect any unused compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous solid waste container.
-
Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvents used.
-
Sharps : Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream (e.g., solvent names).
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.[6] Do not allow waste to accumulate in the laboratory.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. westlab.com.au [westlab.com.au]
- 5. pppmag.com [pppmag.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
